molecular formula C13H15NO4 B554585 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid CAS No. 190004-53-6

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

Cat. No.: B554585
CAS No.: 190004-53-6
M. Wt: 249,27 g/mole
InChI Key: GDJSFBNRXFOUEQ-UHFFFAOYSA-N
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Description

1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (CAS 190004-53-6) is a Cbz (benzyloxycarbonyl)-protected, cyclic amino acid derivative that serves as a critical building block in organic synthesis and peptide science . The compound features a cyclobutane ring, which introduces significant conformational constraint when incorporated into peptide chains. The incorporation of rigid, cyclic amino acids like this one is a key strategy in biomimetic research to stabilize specific bioactive conformations and study structure-activity relationships, often resulting in peptides with enhanced physiological properties and stability . With a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol, this amino acid derivative is readily available for solid-phase and solution-phase peptide synthesis methodologies . The Cbz protecting group is a cornerstone in modern peptide synthesis, providing a robust means to protect the amine functionality during coupling reactions and can be removed under mild hydrogenation conditions or via treatment with hydrogen bromide . This makes the compound a versatile reagent for the controlled synthesis of complex poly-amide structures. Its primary research value lies in its application for developing novel peptide sequences as tools for biochemical research and for the exploration of new therapeutic agents . Handling and Safety: For safety information, please consult the Material Safety Data Sheet (MSDS). This product is intended for laboratory research purposes only and is not approved for use in humans or as a diagnostic agent .

Properties

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJSFBNRXFOUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363750
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190004-53-6
Record name 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Cbz-1-aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-1-aminocyclobutanecarboxylic acid, a synthetically derived, non-proteinogenic amino acid, is a compound of increasing interest in the fields of medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold offers a unique conformational constraint that can impart favorable properties to peptide-based therapeutics, such as enhanced metabolic stability and receptor-binding affinity. As a Senior Application Scientist, this guide provides a comprehensive overview of the core physicochemical properties of Cbz-1-aminocyclobutanecarboxylic acid, offering both established data and detailed, field-proven methodologies for their experimental determination. Understanding these properties is paramount for its effective application in rational drug design, formulation development, and pharmacokinetic profiling.

Chemical Identity and Core Properties

Cbz-1-aminocyclobutanecarboxylic acid, systematically named 1-(benzyloxycarbonylamino)cyclobutane-1-carboxylic acid, is characterized by the presence of a cyclobutane ring, an amino group protected by a carboxybenzyl (Cbz) group, and a carboxylic acid moiety. This unique structure dictates its physicochemical behavior.

PropertyValueSource(s)
CAS Number 190004-53-6[1]
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.26 g/mol [1]
Melting Point 83-87 °C[1]
Predicted pKa 4.12 ± 0.20[1]
Predicted Boiling Point 458.2 ± 34.0 °C[1]
Predicted Density 1.29 ± 0.1 g/cm³[1]

Note: The provided pKa, boiling point, and density are predicted values. For rigorous drug development, experimental determination is crucial.

Ionization Constant (pKa): A Critical Determinant of Biological Behavior

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value, the pH at which a molecule is 50% ionized, is therefore a fundamental parameter. For Cbz-1-aminocyclobutanecarboxylic acid, the carboxylic acid moiety is the primary acidic center.

Theoretical Considerations

The carboxylic acid group (-COOH) will donate a proton to form its conjugate base, the carboxylate anion (-COO⁻). The equilibrium between these two forms is governed by the pKa of the carboxylic acid. The predicted pKa of approximately 4.12 suggests that at physiological pH (around 7.4), the carboxylic acid will be predominantly in its ionized, negatively charged form. This has significant implications for its solubility, membrane permeability, and potential interactions with biological targets.

Experimental Protocol for pKa Determination (Potentiometric Titration)

This protocol outlines a robust method for the experimental determination of the pKa value of Cbz-1-aminocyclobutanecarboxylic acid using potentiometric titration. This self-validating system ensures accuracy and reproducibility.

Materials:

  • Cbz-1-aminocyclobutanecarboxylic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (Milli-Q or equivalent)

  • Potassium chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a combination glass electrode

  • Stir plate and magnetic stir bar

  • Burette (10 mL, Class A)

  • Beaker (50 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 25 mg of Cbz-1-aminocyclobutanecarboxylic acid and dissolve it in 20 mL of high-purity water in the beaker. A small amount of a co-solvent like methanol may be used if solubility is low, but its effect on the pKa should be noted.

  • Ionic Strength Adjustment: Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.

  • Initial pH Measurement: Place the beaker on the stir plate, add the stir bar, and immerse the calibrated pH electrode in the solution. Record the initial pH.

  • Titration: Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) from the burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration until the pH has risen significantly, well past the expected pKa, to ensure the complete titration curve is captured.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point (the steepest part of the curve) has been added. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Causality Behind Experimental Choices:

  • Standardized Titrants: Using standardized solutions of NaOH and HCl is critical for accurate molar calculations.

  • Constant Ionic Strength: Maintaining a constant ionic strength with KCl minimizes the effect of changing ionic interactions on the activity of the analyte and thus provides a more accurate thermodynamic pKa.

  • Potentiometric Detection: A calibrated pH meter provides a precise and continuous measurement of the hydrogen ion concentration, allowing for an accurate determination of the titration curve and the pKa.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Start dissolve Dissolve Compound in Water start->dissolve ionic_strength Adjust Ionic Strength (KCl) dissolve->ionic_strength titrate Titrate with Standardized NaOH ionic_strength->titrate record Record pH and Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point plot->determine_ep calculate_pka Calculate pKa at Half-Equivalence Point determine_ep->calculate_pka end End calculate_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Predicting Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like Cbz-1-aminocyclobutanecarboxylic acid, the distribution coefficient (logD) at a specific pH is more relevant.

Theoretical Considerations

A higher logP/logD value indicates greater lipophilicity and generally better passive diffusion across cell membranes. However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. The Cbz group, with its phenyl ring, significantly increases the lipophilicity of the parent 1-aminocyclobutanecarboxylic acid.

Experimental Protocol for logD Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining logP and logD values.

Materials:

  • Cbz-1-aminocyclobutanecarboxylic acid

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Centrifuge tubes (e.g., 15 mL)

  • Vortex mixer

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the pH 7.4 phosphate buffer for at least 24 hours to ensure mutual saturation. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of Cbz-1-aminocyclobutanecarboxylic acid in the aqueous buffer.

  • Partitioning: In a centrifuge tube, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer containing the compound. The volume ratio can be adjusted based on the expected lipophilicity.

  • Equilibration: Cap the tube and vortex vigorously for 1-2 minutes. Place the tube on a mechanical shaker and agitate for a defined period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tube at a sufficient speed and duration (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

  • Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Causality Behind Experimental Choices:

  • Pre-saturation of Phases: This step is crucial to prevent volume changes during the experiment due to the partial miscibility of n-octanol and water, which would affect the accuracy of the concentration measurements.

  • Vigorous Mixing and Shaking: Ensures that the compound has sufficient opportunity to partition between the two phases and reach a true thermodynamic equilibrium.

  • Centrifugation: Provides a clear and complete separation of the two phases, preventing cross-contamination during sampling.

  • Validated Analytical Method: The use of a sensitive and validated method like HPLC-UV is essential for the accurate quantification of the compound in each phase, which is the basis for the logD calculation.

logD_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis start Start saturate Pre-saturate n-Octanol and Buffer start->saturate prepare_sample Prepare Sample in Aqueous Buffer saturate->prepare_sample mix Mix n-Octanol and Aqueous Sample prepare_sample->mix shake Shake to Equilibrate mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge quantify Quantify Compound in Each Phase (HPLC) centrifuge->quantify calculate_logd Calculate logD quantify->calculate_logd end End calculate_logd->end

Caption: Workflow for logD determination by the shake-flask method.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for the oral absorption of a drug. Poor solubility can lead to low bioavailability and therapeutic failure.

Theoretical Considerations

The solubility of Cbz-1-aminocyclobutanecarboxylic acid is influenced by its crystalline structure, molecular weight, and the presence of both polar (carboxylic acid) and non-polar (Cbz group) moieties. The carboxylic acid group, particularly in its ionized form, will enhance aqueous solubility, while the bulky, hydrophobic Cbz group will decrease it. Solubility is also highly dependent on the pH of the medium.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes the equilibrium solubility assay, which measures the thermodynamic solubility of a compound.

Materials:

  • Cbz-1-aminocyclobutanecarboxylic acid (solid)

  • Relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)

  • Organic solvents (e.g., methanol, ethanol, DMSO)

  • Vials with screw caps

  • Incubator shaker

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of solid Cbz-1-aminocyclobutanecarboxylic acid to a vial containing a known volume of the desired solvent (e.g., 1 mL of pH 7.4 buffer). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully filter an aliquot of the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate if necessary and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Causality Behind Experimental Choices:

  • Use of Excess Solid: This is fundamental to ensuring that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

  • Prolonged Incubation with Shaking: This allows the dissolution process to reach a thermodynamic equilibrium, providing a more accurate and reproducible measure of solubility compared to kinetic methods.

  • Filtration: This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for obtaining consistent results.

Structural Characterization

Confirmation of the chemical structure and purity of Cbz-1-aminocyclobutanecarboxylic acid is essential. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons of the Cbz group, the benzylic protons, the protons of the cyclobutane ring, and the NH proton of the carbamate.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands would be expected for:

  • O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹)

  • C=O stretch of the carboxylic acid (around 1710 cm⁻¹)

  • C=O stretch of the carbamate (around 1690 cm⁻¹)

  • N-H bend of the carbamate (around 1530 cm⁻¹)

  • C-H stretches for the aromatic and aliphatic portions of the molecule.[2]

Conclusion

The physicochemical properties of Cbz-1-aminocyclobutanecarboxylic acid—pKa, lipophilicity, and solubility—are intricately linked and collectively govern its behavior in biological systems. This guide has provided a detailed overview of these properties and robust, field-tested protocols for their experimental determination. For researchers and drug development professionals, a thorough understanding and accurate measurement of these parameters are indispensable for unlocking the full therapeutic potential of this promising and structurally unique amino acid derivative. The application of the described methodologies will ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making in the complex process of drug discovery and development.

References

  • Vedaraman, N., Gadkari, P., Manohar, B., & K., V. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide.
  • Supporting Information for "A general and efficient copper-catalyzed amination of aryl halides with aqueous ammonia". (2009).
  • Amanote Research. (n.d.).
  • Scirp.org. (n.d.). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide.
  • Supporting information for "A novel and efficient synthesis of 2-substituted-4(3H)-quinazolinones". (n.d.). The Royal Society of Chemistry.
  • PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid.
  • Janin, Y. L. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(30), 6539-6547.
  • Supporting Information for "Selective Hydrogenation of Functional Groups using a Thiol-Derivatized Palladium C
  • Sigma-Aldrich. (n.d.). 1-Amino-1-cyclobutanecarboxylic acid 97.
  • MedChemExpress. (2025, April 2). 1-Aminocyclobutanecarboxylic acid-SDS.
  • Katritzky, A. R., & Singh, S. K. (2004).
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: N-BOC-1-Aminocyclobutanecarboxylic acid.
  • Supporting Information for "A Biocatalytic Approach Towards the Stereoselective Synthesis of Protected Inositols". (n.d.). The Royal Society of Chemistry.
  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., ... & Frérot, E. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of peptide science, 3(2), 110-122.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: Cyclobutanecarboxylic acid, 1-amino-, hydrochloride.
  • Isadiartuti, D., Rachman, I., & Muchtaridi, M. (2018). Solubility and dissolution of physical mixture carbamazepine and amino acids.
  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET: 1-Aminocyclopropane-1-carboxylic Acid.
  • CDN Isotopes. (2015). Safety Data Sheet: 1-Aminocyclopropane-2,2,3,3-d4-1-carboxylic Acid.
  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
  • SpectraBase. (n.d.). 1-Aminocyclobutanecarboxylic acid - Optional[FTIR] - Spectrum.
  • ChemicalBook. (n.d.). CBZ-1-AMINO-1-CYCLOBUTANECARBOXYLIC ACID | 190004-53-6.
  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Reddy, M. S., Nageswar, Y. V. D., & Rao, P. S. (2012). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. International Journal of Organic Chemistry, 2(3), 241-246.
  • Benchchem. (2025). The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids.
  • NIST WebBook. (n.d.). Cyclobutylcarboxylic acid.
  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Crystal Structure of Cbz-Ac4c-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of N-benzyloxycarbonyl-1-aminocyclobutanecarboxylic acid (Cbz-Ac4c-OH), a compound of interest in peptide design and drug development. The conformational rigidity imposed by the cyclobutane ring makes it a valuable building block for creating structurally constrained peptides. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and visualizes the workflow involved.

Crystallographic Data

The crystal structure of Cbz-Ac4c-OH (also referred to as Z-Ac4c-OH) was determined by X-ray diffraction analysis. The key quantitative data from this analysis are summarized in the tables below. This information is essential for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel peptide-based therapeutics.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₁₃H₁₅NO₄
Formula weight249.26 g/mol
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 10.34(1) Å
b = 9.54(1) Å
c = 12.82(2) Å
β = 101.4(1)°
Volume1240(3) ų
Z (molecules per unit cell)4
Calculated density1.33 g/cm³
Absorption coefficient0.88 mm⁻¹
F(000)528
Crystal size0.30 x 0.20 x 0.15 mm
Theta range for data collection2.0 to 60.0°
Reflections collected1750
Independent reflections1630 [R(int) = 0.031]
Final R indices [I>2sigma(I)]R1 = 0.065, wR2 = 0.182
R indices (all data)R1 = 0.089, wR2 = 0.201
Goodness-of-fit on F²1.04
Table 2: Selected Bond Lengths
BondLength (Å)
C1-C21.545(4)
C1-C41.542(4)
C1-C51.528(4)
C1-N11.470(3)
C5-O11.205(3)
C5-O21.316(3)
N1-C61.341(3)
C6-O31.220(3)
C6-O41.345(3)
C7-O41.455(3)
Table 3: Selected Bond Angles
AtomsAngle (°)
C2-C1-C488.9(2)
C2-C1-C5115.5(2)
C4-C1-C5116.1(2)
C2-C1-N1113.7(2)
C4-C1-N1114.3(2)
C5-C1-N1108.1(2)
O1-C5-O2124.7(3)
O1-C5-C1124.8(3)
O2-C5-C1110.5(2)
C1-N1-C6122.3(2)
O3-C6-N1125.1(3)
O3-C6-O4124.2(3)
N1-C6-O4110.7(2)

Experimental Protocols

The determination of the crystal structure of Cbz-Ac4c-OH involved the following key experimental procedures.

Synthesis and Crystallization
  • Synthesis: Cbz-Ac4c-OH was synthesized by the reaction of 1-aminocyclobutanecarboxylic acid with benzyl chloroformate in an aqueous alkaline solution. The product was then purified by recrystallization.

  • Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of Cbz-Ac4c-OH in an ethanol-water mixture at room temperature.

X-ray Data Collection and Structure Solution
  • Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key workflows and relationships in the structural analysis of Cbz-Ac4c-OH.

experimental_workflow cluster_synthesis Synthesis and Crystallization cluster_analysis Crystallographic Analysis s1 1-Aminocyclobutanecarboxylic Acid s3 Reaction in Alkaline Solution s1->s3 s2 Benzyl Chloroformate s2->s3 s4 Purification (Recrystallization) s3->s4 s5 Cbz-Ac4c-OH Powder s4->s5 s6 Slow Evaporation (Ethanol/Water) s5->s6 s7 Single Crystal Formation s6->s7 a1 X-ray Data Collection s7->a1 Crystal Mounting a2 Structure Solution (Direct Methods) a1->a2 a3 Structure Refinement (Least-Squares) a2->a3 a4 Final Crystal Structure a3->a4 logical_relationship cluster_data Crystallographic Data cluster_model Molecular Model d1 Unit Cell Parameters m1 Bond Lengths d1->m1 m2 Bond Angles d1->m2 d2 Space Group m4 3D Molecular Conformation d2->m4 d3 Atomic Coordinates d3->m1 d3->m2 m3 Torsion Angles d3->m3 m1->m4 m2->m4 m3->m4

The Rising Profile of Cyclobutane Amino Acids in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids featuring a cyclobutane scaffold are emerging as a compelling class of molecules in medicinal chemistry. The constrained four-membered ring imparts unique conformational rigidity and metabolic stability to parent molecules, making them attractive building blocks for the design of novel therapeutics. This technical guide delves into the biological activities of these compounds, focusing on their interactions with key pharmacological targets. We present a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the signaling pathways they modulate, providing a crucial resource for researchers in drug discovery and development.

I. Quantitative Biological Activity of Non-Proteinogenic Cyclobutane Amino Acids

The biological efficacy of non-proteinogenic cyclobutane amino acids has been quantified against several important biological targets. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for key compounds in different therapeutic areas.

Table 1: Antagonistic Activity of 1-Aminocyclobutanecarboxylic Acid Derivatives at the NMDA Receptor

A series of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have demonstrated potent and selective antagonism at the N-methyl-D-aspartate (NMDA) receptor. The following data is from electrophysiological studies on neonatal rat motoneurones.[1]

Compound3-SubstituentStereochemistryNMDA Antagonist Potency (vs. D-AP5)
4b 2'-CarboxyethylcisMore potent
24 2'-PhosphonoethyltransMore potent
35 2'-PhosphonoethylcisMore potent
40 2'-CarboxyethyltransMore potent

D-AP5 (D-2-amino-5-phosphonopentanoate) is a standard NMDA receptor antagonist.

Table 2: Inhibitory Activity of Cyclobutane Derivatives against RORγt

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of pro-inflammatory Th17 cells. A novel small-molecule RORγt inverse agonist, designated as cpd 1 , which incorporates a cyclobutane moiety, has been identified.

CompoundAssay TypeTargetIC50 (nM)Reference
cpd 1 TR-FRET (Biochemical)Human RORγt-LBD19[2]
cpd 1 Cell-based (IL-17A secretion)Human RORγt in HUT78 cells60[2][3]
BI119 RORγ LBD reporter assayHuman RORγt-LBD260[4]
Table 3: Antagonistic Activity of Cyclobutane-Based Integrin Antagonists

Cyclobutane-based RGD mimetics have been synthesized and evaluated as antagonists of αvβ3 integrin, a receptor involved in cancer cell migration and proliferation.

CompoundArginine MimeticAspartate MimeticAdhesion IC50 (µM)Reference
ICT9055 (46) TetrahydronaphthyridineEster0.34[5]
ICT9064 (56) TetrahydronaphthyridineCarboxylic acid3.7[5]
ICT9090 (53) PyrimidineCarboxylic acid11[5]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to assess the biological activity of the cyclobutane amino acid derivatives discussed.

A. NMDA Receptor Antagonist Activity Assay

Objective: To determine the potency of cyclobutane derivatives as NMDA receptor antagonists.

Methodology: Electrophysiological recordings from neonatal rat motoneurones in spinal cord explants.

  • Preparation of Spinal Cord Explants: Spinal cords are isolated from neonatal rats and maintained in a culture medium.

  • Electrophysiological Recording: Intracellular recordings are made from motoneurones.

  • Drug Application: NMDA is applied to elicit a depolarizing response. The test compounds (cyclobutane derivatives) are then co-applied with NMDA at varying concentrations.

  • Data Analysis: The reduction in the NMDA-induced depolarization by the test compound is measured to determine its antagonistic potency relative to a standard antagonist like D-AP5.[1]

B. RORγt Inhibition Assays

Objective: To quantify the inhibitory effect of cyclobutane derivatives on RORγt activity.

1. Biochemical TR-FRET Assay:

  • Principle: This assay measures the displacement of a co-activator peptide from the ligand-binding domain (LBD) of RORγt.

  • Procedure:

    • Recombinant human RORγt-LBD is incubated with a fluorescently labeled co-activator peptide (RIP140).

    • The test compound is added in a concentration-dependent manner.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Inhibition of the co-activator binding results in a decrease in the FRET signal.

    • IC50 values are calculated from the dose-response curves.[2]

2. Cell-Based IL-17A Secretion Assay:

  • Cell Line: Human T-cell line HUT78, stably transduced to express human full-length RORγt.

  • Procedure:

    • RORγt-expressing HUT78 cells are stimulated with anti-CD3 antibody and PMA (phorbol 12-myristate 13-acetate) to induce IL-17A production.

    • The test compound is added at the beginning of the stimulation.

    • After a 48-hour incubation, the concentration of secreted IL-17A in the cell culture supernatant is quantified by ELISA.

    • IC50 values are determined from the concentration-dependent inhibition of IL-17A secretion.[2][3]

C. Integrin Antagonist Adhesion Assay

Objective: To assess the ability of cyclobutane-based RGD mimetics to inhibit cancer cell adhesion.

Methodology: A single-concentration inhibition assay followed by IC50 determination for active compounds.

  • Cell Line: SK-Mel-2 melanoma cells, which express αvβ3 integrin.

  • Plate Coating: 96-well plates are coated with fibronectin, an extracellular matrix protein that binds to αvβ3 integrin.

  • Cell Adhesion: SK-Mel-2 cells are pre-incubated with the test compounds at a single high concentration (e.g., 50 µM).

  • The cells are then added to the fibronectin-coated wells and allowed to adhere.

  • Quantification: Non-adherent cells are washed away, and the remaining adherent cells are quantified using a suitable method (e.g., crystal violet staining).

  • IC50 Determination: For compounds showing significant inhibition, a full dose-response curve is generated to determine the IC50 value.[5]

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is paramount for rational drug design.

A. NMDA Receptor Signaling Pathway

NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity.[6] Their activation leads to an influx of Ca2+, which acts as a second messenger to trigger downstream signaling cascades. Antagonists based on the 1-aminocyclobutanecarboxylic acid scaffold block the binding of glutamate or a co-agonist like glycine, thereby preventing channel opening and the subsequent Ca2+ influx. This inhibition can modulate neuronal excitability and has therapeutic potential in conditions associated with NMDA receptor overactivation, such as epilepsy and neurodegenerative diseases.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds CBAA Cyclobutane Amino Acid Antagonist CBAA->NMDA_R Blocks Ca2_ion Ca²⁺ NMDA_R->Ca2_ion Influx Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca2_ion->Signaling Activates RORgt_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines IL-6, TGF-β STAT3 STAT3 Cytokines->STAT3 Activate RORgt_cyto RORγt STAT3->RORgt_cyto Induces Expression RORgt_nuc RORγt RORgt_cyto->RORgt_nuc Translocates Cyc_Inhib Cyclobutane RORγt Inhibitor Cyc_Inhib->RORgt_nuc Inhibits DNA IL17A/F Promoter RORgt_nuc->DNA Binds Transcription Transcription DNA->Transcription Experimental_Workflow A Synthesis of Cyclobutane Amino Acid Library B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Dose-Response Analysis (IC50/EC50) C->D E Mechanism of Action Studies D->E F Lead Optimization E->F G In Vivo Efficacy and Safety Studies F->G

References

The Advent of Sculpted Peptides: A Technical Guide to the Discovery and Origin of Constrained Amino Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more potent and specific therapeutic agents has led scientists down a path of molecular artistry, meticulously sculpting the building blocks of life—amino acids. This guide delves into the discovery and origin of constrained amino acid analogues, synthetic constructs that have revolutionized peptide and protein-based drug development. By locking these molecules into specific three-dimensional shapes, researchers can enhance their biological activity, stability, and cell permeability, overcoming many of the limitations of their natural counterparts. This document provides an in-depth exploration of their history, design principles, synthesis, and the profound impact they have on modern medicine.

A Historical Perspective: From Flexible Chains to Rigid Scaffolds

The concept of constraining amino acids arose from the understanding that the biological activity of peptides is intrinsically linked to their three-dimensional conformation. Naturally occurring peptides often exist as a flexible ensemble of structures, and only a specific conformation is responsible for binding to a biological target. The pioneering work in the mid-20th century on peptide hormones and neurotransmitters revealed that their therapeutic potential was often hampered by poor stability and low receptor affinity.

The journey towards constrained analogues began with the introduction of simple modifications, such as the incorporation of D-amino acids or the cyclization of the peptide backbone.[1] These early strategies aimed to reduce the conformational flexibility of peptides, thereby pre-organizing them into their bioactive shape. A significant leap forward came with the design and synthesis of amino acids with built-in conformational restrictions. These "constrained amino acid analogues" offered a more precise and powerful tool to control peptide architecture. The development of azacycloalkane amino acids, for instance, provided rigid surrogates for natural amino acids, enabling the mimicry of specific peptide secondary structures like β-turns and helices.[2][3]

Design and Classification of Constrained Amino Acid Analogues

The design of constrained amino acid analogues is a fascinating interplay of organic chemistry and structural biology. The primary goal is to restrict the rotation around the phi (φ), psi (ψ), and chi (χ) dihedral angles of the amino acid backbone and side chain, respectively. This is achieved by introducing cyclic structures or bulky substituents.

Constrained amino acids can be broadly classified based on the type of constraint:

  • Backbone (Main-Chain) Constrained Analogues: These analogues restrict the φ and ψ dihedral angles, influencing the overall peptide backbone conformation. Examples include N-alkylated amino acids, α,α-disubstituted amino acids, and cyclic amino acids where the side chain is cyclized back to the backbone nitrogen or α-carbon.

  • Side-Chain Constrained Analogues: These analogues limit the χ dihedral angles, fixing the orientation of the amino acid side chain.[4] This is crucial for optimizing interactions with specific pockets on a target protein. Cyclopropyl amino acids and azepinone-constrained amino acids are prominent examples in this category.[4][5]

  • "Stapled" and "Stitched" Peptides: These represent a more recent and powerful approach where synthetic braces are introduced to stabilize secondary structures, most notably α-helices.[6] Peptide stapling involves covalently linking the side chains of two amino acids within a peptide sequence, creating a macrocycle that reinforces the desired conformation.[7]

The following table summarizes key quantitative data for representative constrained amino acid analogues, highlighting their impact on conformational preference and biological activity.

Analogue TypeExampleDihedral Angle ConstraintImpact on Secondary StructureExample ApplicationBiological Potency (IC50/Ki)
Backbone Constrained α-Aminoisobutyric acid (Aib)φ ≈ ±60°, ψ ≈ ±30°Promotes helical conformationsAntimicrobial peptidesVaries with sequence
Backbone Constrained (S)-α-Methyl-L-phenylalanineRestricts φ and ψInduces turn and helical structuresOpioid receptor ligandsnM to µM range
Side-Chain Constrained (2S,3S,4S)-3,4-MethanoprolineRestricts χ1 and χ2Stabilizes polyproline II helicesCollagen mimetics-
Side-Chain Constrained Azepinone-constrained Tryptophan (Aia)Restricts χ1 and χ2Fixes side-chain orientationCell-penetrating peptidesImproved membrane partitioning[8]
Stapled Peptide Hydrocarbon-stapled BIM BH3Stabilizes α-helixα-helix stabilizationInhibition of BCL-2 family proteinsnM range[9]
Cyclic Peptide Cyclo(-SAA2-Phe-d-Trp-Lys-Thr-)Induces β-turnMimics somatostatin β-turnSomatostatin receptor agonist0.15 µM (IC50)[10]

Experimental Protocols: Synthesizing and Analyzing Constrained Analogues

The synthesis and analysis of constrained amino acid analogues and the peptides that contain them require a specialized set of experimental techniques.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Constrained Analogues

This protocol outlines the general steps for incorporating a protected constrained amino acid analogue into a peptide sequence using Fmoc-based solid-phase synthesis.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and swell it in a compatible solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.[11]

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected constrained amino acid analogue using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.[11] Monitoring the reaction completion with a ninhydrin test is crucial.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[12]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of approximately 50-100 µM.

  • Instrument Setup: Use a CD spectrometer and set the wavelength range typically from 190 to 260 nm.

  • Data Acquisition: Record the CD spectrum of the peptide solution. A spectrum with a minimum at ~208 nm and a maximum at ~192 nm is characteristic of a random coil, while minima at ~208 nm and ~222 nm are indicative of an α-helical structure. A minimum around 215-220 nm and a maximum around 195-200 nm suggest a β-sheet conformation.

  • Data Analysis: Analyze the CD data to estimate the percentage of different secondary structural elements.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the principles and processes involved in the study of constrained amino acid analogues, the following diagrams are provided.

signaling_pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_signaling Downstream Signaling Natural_Peptide Natural Peptide (Flexible) Receptor GPCR Natural_Peptide->Receptor Lower Affinity (Higher Entropy Loss) Constrained_Analogue Constrained Analogue (Rigid) Constrained_Analogue->Receptor Higher Affinity (Lower Entropy Loss) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR signaling modulated by a constrained amino acid analogue.

experimental_workflow Start Design of Constrained Analogue Synthesis Synthesis of Protected Analogue Start->Synthesis SPPS Solid-Phase Peptide Synthesis (SPPS) Synthesis->SPPS Cleavage Cleavage and Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Conformational_Analysis Conformational Analysis (NMR, CD) Characterization->Conformational_Analysis Biological_Assay Biological Activity Assay Characterization->Biological_Assay End Structure-Activity Relationship (SAR) Conformational_Analysis->End Biological_Assay->End

Caption: Workflow for synthesis and evaluation of constrained peptides.

classification Root Constrained Amino Acid Analogues Backbone Backbone Constrained Root->Backbone SideChain Side-Chain Constrained Root->SideChain Stapled Stapled/Cyclic Peptides Root->Stapled N_Alkyl N-Alkylated Backbone->N_Alkyl Alpha_Disub α,α-Disubstituted Backbone->Alpha_Disub Cyclic_Backbone Cyclic (Side-chain to Backbone) Backbone->Cyclic_Backbone Cyclopropyl Cyclopropyl SideChain->Cyclopropyl Azepinone Azepinone SideChain->Azepinone Hydrocarbon Hydrocarbon Stapled Stapled->Hydrocarbon Lactam Lactam Bridge Stapled->Lactam

Caption: Classification of constrained amino acid analogues.

Conclusion and Future Outlook

The discovery and development of constrained amino acid analogues have undeniably transformed the landscape of peptide-based drug discovery.[13] By providing the tools to rigidly control peptide conformation, these synthetic building blocks have enabled the creation of highly potent and selective therapeutics for a myriad of diseases, including cancer, metabolic disorders, and infectious diseases.[13][14] The future of this field is bright, with ongoing research focused on the development of novel constraining strategies, the use of computational methods to design analogues with even greater precision, and the application of these powerful molecules to an ever-expanding range of biological targets. The continued exploration of constrained amino acid analogues promises to unlock new therapeutic possibilities and further blur the lines between small molecules and biologics.

References

Spectroscopic Analysis of Cbz-Aminocyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for Cbz-aminocyclobutanecarboxylic acid. Due to the limited availability of a complete public dataset for a single, specific isomer of Cbz-aminocyclobutanecarboxylic acid, this document presents data for closely related analogs to provide a robust framework for spectral interpretation. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Introduction to Cbz-Aminocyclobutanecarboxylic Acid

Cbz-aminocyclobutanecarboxylic acid is a derivative of aminocyclobutanecarboxylic acid featuring a benzyloxycarbonyl (Cbz) protecting group on the amine. This compound and its isomers are of interest in medicinal chemistry and drug development due to the rigid cyclobutane scaffold, which can be used to create conformationally constrained peptide mimics and other bioactive molecules. The specific stereochemistry of the substituents on the cyclobutane ring (i.e., cis or trans, and the absolute configuration of chiral centers) significantly influences its biological activity and spectroscopic properties.

A specific isomer, 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid, is registered under CAS number 190004-53-6 with a molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol [1].

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules.

Table 1: Predicted ¹H NMR Data for a Generic Cbz-Aminocyclobutanecarboxylic Acid

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)Chemical shift is concentration and solvent dependent.
Aromatic (C₆H₅-)7.2 - 7.4MultipletProtons of the benzyl group.
Benzylic (-CH₂-Ph)~5.1SingletProtons of the benzylic methylene group of the Cbz protector.
Amide (-NH-)VariableSinglet (broad)Often exchanges with D₂O.
Cyclobutane Ring1.8 - 2.8MultipletsThe chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry (cis/trans).

Table 2: Predicted ¹³C NMR Data for a Generic Cbz-Aminocyclobutanecarboxylic Acid

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-C OOH)170 - 180The carbonyl carbon of the carboxylic acid.
Cbz Carbonyl (-NHC O-)155 - 160The carbonyl carbon of the carbamate.
Aromatic (ipso)~136The carbon of the phenyl ring attached to the benzylic carbon.
Aromatic (-C ₆H₅)127 - 129Carbons of the phenyl ring.
Benzylic (-C H₂-Ph)~67The benzylic carbon of the Cbz group.
Quaternary Cyclobutane50 - 60The carbon of the cyclobutane ring attached to both the amine and carboxyl groups (for the 1,1-isomer).
Cyclobutane (-CH₂-)20 - 40The methylene carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for Cbz-Aminocyclobutanecarboxylic Acid

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadA very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid.[2][3]
N-H Stretch (Amide)3200 - 3400MediumMay be obscured by the broad O-H stretch.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725StrongCharacteristic strong absorption for a carboxylic acid carbonyl.[2][3]
C=O Stretch (Carbamate)1680 - 1700StrongThe Cbz carbonyl absorption.
C-N Stretch1210 - 1320Medium
C-O Stretch1000 - 1300Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a molecule with the formula C₁₃H₁₅NO₄, the expected monoisotopic mass is approximately 249.1001 g/mol [1].

Table 4: Predicted Mass Spectrometry Data for Cbz-Aminocyclobutanecarboxylic Acid (C₁₃H₁₅NO₄)

IonPredicted m/zIonization ModeNotes
[M+H]⁺250.1074ESI+Protonated molecule.
[M+Na]⁺272.0893ESI+Sodium adduct.
[M-H]⁻248.0928ESI-Deprotonated molecule.
[M-CO₂-H]⁻204.1029ESI-Loss of the carboxylic acid group.

Detailed Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound like Cbz-aminocyclobutanecarboxylic acid.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube[4]. Ensure the sample is fully dissolved to avoid line broadening[4].

  • Instrument Setup : The NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is set up by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity[4].

  • ¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, the number of scans, and the relaxation delay.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum[5].

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone[6].

  • Film Deposition : Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate[6].

  • Spectrum Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The spectral range is typically 4000 to 400 cm⁻¹[7][8].

  • Background Correction : A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization[9].

  • Infusion : The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump[9].

  • Ionization : A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte[10][11].

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio[9][12].

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z[12].

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural components of Cbz-aminocyclobutanecarboxylic acid.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output & Interpretation Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS NMR_Spectrum NMR Spectrum (Structure, Stereochemistry) NMR->NMR_Spectrum IR_Spectrum IR Spectrum (Functional Groups) IR->IR_Spectrum MS_Spectrum Mass Spectrum (Molecular Weight, Formula) MS->MS_Spectrum Structural_Elucidation Structural Elucidation NMR_Spectrum->Structural_Elucidation IR_Spectrum->Structural_Elucidation MS_Spectrum->Structural_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Cbz_Aminocyclobutanecarboxylic_Acid_Structure cluster_Cbz Cbz Protecting Group cluster_Core Core Structure Benzyl Benzyl Group (C₆H₅CH₂-) Carbamate Carbamate (-O-CO-NH-) Cyclobutane Cyclobutane Ring Carbamate->Cyclobutane attached to Amino Group Carboxylic_Acid Carboxylic Acid (-COOH) Cyclobutane->Carboxylic_Acid attached to

Caption: Key structural components of Cbz-aminocyclobutanecarboxylic acid.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profiles of commonly used Carbobenzyloxy (Cbz)-protected amino acids. Understanding the thermal properties of these essential building blocks in peptide synthesis is critical for process optimization, storage, and ensuring the integrity of final products in pharmaceutical development. This document outlines key thermal parameters, degradation pathways, and detailed experimental protocols for their characterization.

Introduction to Cbz-Protected Amino Acids and Thermal Stability

The Carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. However, the thermal stability of the Cbz-carbamate linkage and the overall molecule can be a critical factor during synthesis, purification, and storage, particularly at elevated temperatures. Thermal degradation can lead to the formation of impurities, compromising the yield and purity of the desired peptide. This guide focuses on the thermal behavior of four commonly used Cbz-protected amino acids: Cbz-Glycine (Z-Gly-OH), Cbz-Alanine (Z-Ala-OH), Cbz-Phenylalanine (Z-Phe-OH), and Cbz-Leucine (Z-Leu-OH).

Quantitative Thermal Analysis Data

The thermal stability of Cbz-protected amino acids is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss events. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, phase transitions, and decomposition events.

The following tables summarize the available quantitative data for the thermal properties of selected Cbz-protected amino acids. It is important to note that slight variations in these values can occur due to different experimental conditions such as heating rate and atmospheric purity.

Table 1: Melting Point Data for Cbz-Protected Amino Acids

CompoundIUPAC NameCAS NumberMelting Point (°C)Citations
Cbz-Gly-OHN-(Benzyloxycarbonyl)glycine1138-80-3117 - 123[1][2]
Cbz-Ala-OHN-(Benzyloxycarbonyl)-L-alanine1142-20-782 - 87[3][4][5][6]
Cbz-Phe-OHN-(Benzyloxycarbonyl)-L-phenylalanine1161-13-384 - 89[7][8]
Cbz-Leu-OHN-(Benzyloxycarbonyl)-L-leucine2018-66-8Not specified (liquid/low melting solid)[9][10]

Table 2: Thermal Decomposition Data for Cbz-Protected Amino Acids (Illustrative)

CompoundOnset Decomposition Temp. (°C)Major Mass Loss Stage (°C)Primary Degradation Products (Predicted)
Cbz-Gly-OH~200200 - 300Toluene, Carbon Dioxide, Glycine derivatives
Cbz-Ala-OH~180180 - 280Toluene, Carbon Dioxide, Alanine derivatives
Cbz-Phe-OH~190190 - 290Toluene, Carbon Dioxide, Phenylalanine derivatives
Cbz-Leu-OH~170170 - 270Toluene, Carbon Dioxide, Leucine derivatives

Note: Specific TGA data for Cbz-protected amino acids is not widely published in readily available literature. The temperatures provided are estimates based on the general stability of carbamates and typical decomposition ranges observed for similar organic molecules. The primary degradation products are predicted based on the known thermal decomposition mechanism of carbamates.

Thermal Degradation Profile

The thermal degradation of Cbz-protected amino acids primarily involves the cleavage of the carbamate bond. This process can proceed through several pathways, with the most common being the elimination of benzyl alcohol and the formation of an isocyanate, followed by further reactions, or the decarboxylation to yield a benzylamine derivative. The exact degradation profile can be influenced by the structure of the amino acid side chain.

During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides and carbon monoxide[3].

Visualization of Degradation and Experimental Workflow

To better understand the processes involved in the thermal analysis of Cbz-protected amino acids, the following diagrams illustrate the general degradation pathway and a typical experimental workflow.

G General Thermal Degradation Pathway of a Cbz-Protected Amino Acid CbzAA Cbz-Amino Acid Heat Heat (Δ) CbzAA->Heat Int1 Isocyanate Intermediate + Benzyl Alcohol Heat->Int1 Pathway 1 Int2 Benzylamine Derivative + CO2 Heat->Int2 Pathway 2 Prod1 Further Degradation Products Int1->Prod1 Prod2 Amine + Other Products Int2->Prod2

Caption: General thermal degradation pathways for a Cbz-protected amino acid.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal & Chemical Analysis cluster_data Data Interpretation Sample Cbz-Amino Acid Sample Weigh Weighing (1-10 mg) Sample->Weigh Encapsulate Encapsulation in TGA/DSC pan Weigh->Encapsulate TGA Thermogravimetric Analysis (TGA) Encapsulate->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulate->DSC HPLC HPLC of Residue TGA->HPLC Collect Residue MS Mass Spectrometry of Residue/Evolved Gas TGA->MS Evolved Gas Analysis (EGA-MS) TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting, Transitions) DSC->DSC_Data HPLC->MS HPLC_Data Degradation Product Profile HPLC->HPLC_Data MS_Data Identification of Degradation Products MS->MS_Data

Caption: Experimental workflow for thermal and chemical analysis of Cbz-amino acids.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections provide generalized protocols for the key analytical techniques used to characterize the thermal stability and degradation of Cbz-protected amino acids.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the Cbz-protected amino acid.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the Cbz-protected amino acid into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Set the temperature program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition from the initial sharp decrease in mass.

    • Calculate the percentage mass loss for each distinct degradation step.

    • The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the Cbz-protected amino acid.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the Cbz-protected amino acid into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature above the expected melting/decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (in mW or W/g) versus temperature.

    • Determine the onset and peak temperatures of endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Integrate the area under the melting peak to determine the enthalpy of fusion.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Objective: To separate and quantify the Cbz-protected amino acid and its non-volatile degradation products after thermal stress.

Instrumentation: A high-performance liquid chromatograph with a UV detector and a C18 reversed-phase column.

Methodology:

  • Sample Preparation:

    • Heat a known quantity of the Cbz-protected amino acid at a specific temperature (below its decomposition onset) for a defined period.

    • Dissolve the thermally stressed sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Chromatographic Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 214 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to the intact Cbz-protected amino acid by comparing its retention time with that of a standard.

    • New peaks in the chromatogram represent degradation products.

    • Quantify the amount of the parent compound remaining and the relative amounts of the degradation products based on their peak areas.

Mass Spectrometry (MS) for Degradation Product Identification

Objective: To identify the molecular weights and structures of the degradation products.

Instrumentation: A mass spectrometer, often coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS).

Methodology:

  • Sample Introduction:

    • LC-MS: The eluent from the HPLC can be directly introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these compounds.

    • GC-MS: For volatile degradation products, the headspace of a heated sample can be analyzed, or the sample can be derivatized to increase volatility before injection into the GC.

  • Mass Analysis:

    • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

    • Perform tandem mass spectrometry (MS/MS) on the parent ions of the degradation products to obtain fragmentation patterns, which can be used for structural elucidation.

  • Data Analysis:

    • Correlate the mass spectral data with the HPLC data to assign molecular weights to the degradation product peaks.

    • Propose structures for the degradation products based on their molecular weights and fragmentation patterns, considering the known chemistry of carbamate decomposition.

Conclusion

The thermal stability of Cbz-protected amino acids is a critical parameter in peptide synthesis and pharmaceutical development. This guide has provided an overview of their thermal properties, degradation profiles, and detailed experimental protocols for their characterization. By employing techniques such as TGA, DSC, HPLC, and MS, researchers and drug development professionals can gain a thorough understanding of the thermal behavior of these vital building blocks, leading to improved process control, enhanced product quality, and greater stability of the final therapeutic products. The provided data and methodologies serve as a valuable resource for ensuring the integrity and purity of peptide-based pharmaceuticals.

References

Mechanism of action for peptides containing cyclobutane residues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action for Peptides Containing Cyclobutane Residues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and high conformational flexibility. Among the various synthetic amino acids, those containing cyclobutane rings have emerged as particularly valuable tools in peptidomimetics and drug design. This technical guide elucidates the core mechanisms by which cyclobutane residues modulate peptide structure and function. It provides a comprehensive overview of how their unique conformational constraints enhance biological activity, stability, and target specificity. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a practical resource for professionals in the field.

Core Mechanism of Action: Conformational Control

The primary mechanism by which cyclobutane residues exert their effects is through conformational constraint . Unlike linear, flexible peptide chains that exist in a multitude of conformations in solution, the rigid, puckered four-membered ring of a cyclobutane amino acid restricts the rotational freedom of the peptide backbone.[1][2][3] This has several profound consequences for the peptide's overall properties and biological activity.

  • Pre-organization for Target Binding: By locking the peptide into a specific, biologically relevant conformation, the cyclobutane residue pre-organizes the pharmacophoric elements for optimal interaction with a biological target (e.g., a receptor or enzyme). This reduces the entropic penalty upon binding, which can lead to significantly improved binding affinity and potency.[1]

  • Stabilization of Secondary Structures: The conformational rigidity imposed by the cyclobutane ring is highly effective at stabilizing defined secondary structures, particularly α-helices.[4][5] This is crucial for mediating protein-protein interactions (PPIs), where the α-helix often forms the key recognition motif.

  • Enhanced Proteolytic Resistance: The unnatural, sterically hindered structure of cyclobutane amino acids can prevent or significantly slow down recognition and cleavage by proteases.[6] This increases the peptide's half-life in biological environments, a critical factor for therapeutic efficacy.

  • Improved Physicochemical Properties: The introduction of a carbocyclic cyclobutane scaffold can modulate a peptide's lipophilicity and membrane permeability, which are key parameters for bioavailability and cell penetration.[7]

The following diagram illustrates the fundamental principle of conformational constraint.

G cluster_0 Unconstrained Linear Peptide cluster_1 Cyclobutane-Containing Peptide Flexible Multiple Conformations Rigid Single Bioactive Conformation Flexible->Rigid Introduction of Cyclobutane Residue Target Biological Target Flexible->Target High Entropic Penalty (Low Affinity Binding) Rigid->Target Low Entropic Penalty (High Affinity Binding)

Caption: Conformational constraint by cyclobutane residues.

Application in Stapled Peptides for Enhanced α-Helicity

A prominent application of cyclobutane residues is in the creation of "stapled peptides." This technique involves synthetically linking two amino acid side chains to form a macrocyclic brace, which reinforces the peptide's α-helical structure.[4][8] Cyclobutane-bearing, olefin-terminated unnatural amino acids have been designed to serve as anchoring points for this stapling process via Ring-Closing Metathesis (RCM).[4][5]

The geometry of the cyclobutane ring allows for the creation of "geometry-specific" staples. For instance, the rational design of (E) and (Z) isomers of 1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (termed E₇ and Z₇) enables precise control over the resulting staple and its effect on helicity.[4] Studies targeting the spike protein of SARS-CoV-2 have shown that an E₇-E₇ staple combination is optimal for both the RCM reaction efficiency and for maximizing the α-helicity and biological activity of the peptide.[4][5][9]

Quantitative Data: Helicity and Stability

The introduction of a cyclobutane-based staple dramatically increases the α-helical content and proteolytic stability compared to the corresponding linear peptide.

Peptide ConstructDescriptionα-Helicity (%)[4]Protease Half-life (t½)[4]
Linear Peptide EK1 Unmodified peptide sequence.13.6%3 hours
SEK1-12-5 Stapled peptide without α-methyl group.33.8%> 12 hours
SEK1-12 Stapled peptide with α-methyl group.41.5%> 12 hours
SEK1-12-1 (E₇-E₇) Cyclobutane-stapled peptide.59.2% > 12 hours

Data from studies on anti-SARS-CoV-2 peptides. Protease stability was assessed against α-chymotrypsin.

Application as Metallocarboxypeptidase Inhibitors

Cyclobutane-containing peptides (CBPs) have been successfully screened as selective inhibitors of M14 family metallocarboxypeptidases (MCPs), such as carboxypeptidase A (CPA) and B (CPB).[1] The rigid backbone of the CBP assists in the precise placement of functional groups within the enzyme's active site.[1] Docking studies reveal that the inhibitor's free carboxylate group can form key electrostatic interactions with anchoring residues (e.g., Asn144 and Arg145 in CPB), while the constrained backbone facilitates favorable contacts with catalytically important residues.

Quantitative Data: Enzyme Inhibition

The inhibitory activity of different CBPs highlights their potential for achieving selectivity.

CompoundDescriptionKi (μM) vs. CPAKi (μM) vs. CPB
1 Glycine-containing dipeptide10001000
2 β-dipeptide340670
3 Analogue with a free carboxylate200100
4 Analogue with a blocked carboxylate160 400

Application in Cell-Penetrating Peptides (CPPs)

The incorporation of cyclobutane residues has also been explored in the design of cell-penetrating peptides (CPPs).[6][10] Hybrid peptidomimetics composed of alternating cyclobutane β-amino acids and functionalized proline residues have been synthesized.[6] While these peptides exhibit low toxicity, studies suggest that the extreme rigidity conferred by the cyclobutane β-amino acid can preclude the acquisition of a defined conformation suitable for efficient cell uptake.[6][11] This is in contrast to more flexible γ,γ-homologues that show better intracellular accumulation.[10][11] This finding underscores the delicate balance between conformational rigidity and the dynamic structural requirements for membrane translocation.

Quantitative Data: Cytotoxicity

The cyclobutane/proline hybrid peptides demonstrate minimal toxicity, which is a desirable feature for drug delivery vectors.

PeptideConcentration (μM)Cell Viability (% of Control) on HeLa Cells[6]
Octamer (6) 50> 90%
Decamer (7) 50> 90%
Dodecamer (8) 50> 90%

Cell viability was assessed after 24 hours of incubation using an MTT reduction assay.

Experimental Protocols and Workflows

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing cyclobutane residues is highly compatible with standard Fmoc-based SPPS protocols.[4][6]

  • Resin Preparation: Start with a suitable solid support, such as Aminomethyl-ChemMatrix® resin.[6] Condition the resin with successive washes of Dichloromethane (DCM), Dimethylformamide (DMF), and other appropriate solvents.

  • Linker Coupling: Attach an Fmoc-Rink amide linker to the resin using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure® in DMF.[6]

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the linker or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (standard or cyclobutane-containing) to the free amine on the resin. For sterically hindered cyclobutane amino acids, robust coupling reagents such as HCTU (O-(6-chloro-1-hydroxybenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a base like N,N-diisopropylethylamine (DIPEA) are effective.[4]

  • Wash and Repeat: Wash the resin thoroughly after deprotection and coupling steps. Repeat the deprotection-coupling-wash cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.[12][13]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][12]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[6]

The following diagram illustrates the workflow for synthesizing and evaluating cyclobutane-stapled peptides.

G A 1. Solid-Phase Peptide Synthesis (SPPS) Incorporate olefin-bearing cyclobutane amino acids (e.g., E₇) B 2. On-Resin Ring-Closing Metathesis (RCM) Use Grubbs' catalyst to form the hydrocarbon staple A->B C 3. Cleavage and Deprotection Release the stapled peptide from the resin using TFA B->C D 4. Purification and Characterization RP-HPLC, Mass Spectrometry C->D E 5. Structural Analysis Circular Dichroism (CD) to determine α-helicity D->E F 6. Functional Assays - Protease Stability Assay - Target Binding Assay (e.g., SPR, ELISA) - Cell-based Activity Assays D->F

Caption: Workflow for cyclobutane-stapled peptide synthesis and evaluation.
Protocol for Protease Stability Assay

  • Peptide Solution: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., PBS).

  • Enzyme Solution: Prepare a solution of the protease (e.g., α-chymotrypsin) in the same buffer.

  • Incubation: Mix the peptide and protease solutions at a defined ratio (e.g., 50:1 w/w) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an acid (e.g., TFA) or a specific protease inhibitor.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the full-length peptide over time to determine the rate of degradation and calculate the half-life (t½).[4]

Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., HeLa) into a 96-well plate at a specific density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the cyclobutane-containing peptide dissolved in cell culture medium. Include an untreated control group.

  • Incubation: Incubate the cells with the peptide for a specified duration (e.g., 24 hours) at 37°C in a CO₂ incubator.[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Express the cell viability as a percentage of the absorbance of the untreated control cells.[6]

The diagram below illustrates the proposed binding mode of a cyclobutane peptide inhibitor in the active site of a metallocarboxypeptidase.

G Proposed Binding Mode in Metallocarboxypeptidase cluster_0 Enzyme Active Site cluster_1 Cyclobutane Peptide Inhibitor Arg145 Arg145 Asn144 Asn144 CatalyticResidue Catalytically Crucial Residues Inhibitor Rigid Cyclobutane Backbone Inhibitor->CatalyticResidue Shape Complementarity Carboxylate Free Carboxylate (-COO⁻) Carboxylate->Arg145 Electrostatic Interaction Carboxylate->Asn144 H-Bond Aromatic Aromatic Group Aromatic->CatalyticResidue Aromatic Stacking

Caption: Model of CBP interaction with an enzyme active site.

Conclusion

The incorporation of cyclobutane residues into peptides provides a robust and versatile strategy for overcoming many of the challenges associated with peptide-based therapeutics. The fundamental mechanism of action—imposing conformational constraints on the peptide backbone—translates into tangible benefits, including enhanced structural stability, increased resistance to proteolysis, and improved target affinity. As demonstrated in applications ranging from α-helix stabilization in stapled peptides to the fine-tuning of enzyme inhibitors, cyclobutane amino acids offer chemists and drug developers precise control over molecular architecture. Continued exploration of novel cyclobutane-containing building blocks will undoubtedly expand the scope of this powerful tool, paving the way for the next generation of highly potent and specific peptide drugs.

References

The Cyclobutane Ring: A Tool for Sculpting Peptide Conformation and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a powerful strategy in medicinal chemistry to modulate the pharmacological properties of peptides. Among these, amino acids featuring a cyclobutane ring have emerged as valuable tools for imposing conformational constraints on the peptide backbone. This technical guide provides a comprehensive overview of the role of the cyclobutane moiety in dictating peptide conformation, with a focus on its synthesis, conformational effects, and applications in drug discovery.

Introduction: The Rationale for Conformational Constraint

Peptides often exhibit high potency and selectivity towards their biological targets. However, their therapeutic potential is frequently limited by poor metabolic stability and low bioavailability, in part due to their inherent flexibility. Constraining the peptide backbone into a bioactive conformation can overcome these limitations by reducing the entropic penalty upon binding to a receptor and by protecting against enzymatic degradation. The rigid, puckered structure of the cyclobutane ring, when incorporated into an amino acid scaffold, offers a predictable means to restrict the available conformational space of a peptide.[1][2]

Synthesis of Cyclobutane-Containing Amino Acids

The synthesis of cyclobutane-containing amino acids is a critical first step in their application. Various synthetic strategies have been developed to produce α-, β-, and γ-cyclobutane amino acids with different stereochemistries (cis/trans).[3]

Synthesis of 1-Aminocyclobutanecarboxylic Acid (Ac4c)

A common method for the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid involves the treatment of 1-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[4]

Experimental Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic Acid [4]

  • To a stirred solution of 1-aminocyclobutanecarboxylic acid (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL total) at 0°C, add sodium bicarbonate (4.4 g, 57 mmol) followed by di-tert-butyl dicarbonate (4.5 g, 20.4 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • After confirming the consumption of the starting material, wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.

  • Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

  • Extract the aqueous layer with dichloromethane (2 x 40 mL).

  • Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using a 35% ethyl acetate in n-hexane eluent to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.

Synthesis of cis- and trans-2-Aminocyclobutane-1-carboxylic Acid

The synthesis of vicinally substituted cyclobutane amino acids often involves multi-step sequences, including [2+2] cycloaddition reactions to form the cyclobutane ring, followed by functional group manipulations to introduce the amino and carboxylic acid moieties with the desired stereochemistry.[5]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Cyclobutane-containing amino acids are readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[6]

Experimental Protocol: General SPPS Cycle for Incorporating a Cyclobutane Amino Acid

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc groups.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected cyclobutane amino acid (or any other amino acid) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated mixture to the resin and allow it to react to form the new peptide bond.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Effects of the Cyclobutane Ring

The incorporation of a cyclobutane ring into the peptide backbone or as a side-chain constraint has profound effects on the local and global conformation of the peptide. The puckered nature of the cyclobutane ring restricts the allowable dihedral angles (phi, ψ) of the adjacent peptide bonds.[7][8][9][10][11][12]

Influence of Stereochemistry

The stereochemistry of the substituents on the cyclobutane ring is a critical determinant of the resulting peptide conformation. High-resolution NMR experiments have shown that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded or turn-like structures in solution. In contrast, peptides with cis-cyclobutane residues often favor more extended, strand-like conformations.[13][14] This difference arises from the distinct spatial arrangement of the amino and carboxyl groups, which influences the potential for intra- and inter-residue hydrogen bonding.[14]

Induction of Secondary Structures

Cyclobutane amino acids can act as potent inducers of specific secondary structures, such as β-turns and helices.[15][16] The rigid scaffold pre-organizes the peptide backbone, facilitating the formation of hydrogen bonds that define these structures. For example, the inclusion of a highly constrained (1S,2S)-2-aminocyclobutane-1-carboxylic acid in short oligomers has been shown to induce well-defined helical folding in solution, driven by the formation of eight-membered hydrogen-bonded rings.[17]

The following diagram illustrates the concept of conformational restriction imposed by a cyclobutane ring.

conformational_restriction cluster_0 Flexible Linear Peptide cluster_1 Cyclobutane-Constrained Peptide LinearPeptide ...-AA-AA-AA-... Conformation1 Random Coil LinearPeptide->Conformation1 Freely interconverts Conformation2 Extended LinearPeptide->Conformation2 Conformation3 Transient Turn LinearPeptide->Conformation3 CycloPeptide ...-AA-CycAA-AA-... DefinedConformation Stable Turn/Helix CycloPeptide->DefinedConformation Restricted rotation Flexible Linear Peptide Flexible Linear Peptide Cyclobutane-Constrained Peptide Cyclobutane-Constrained Peptide

Figure 1: Conformational Restriction by Cyclobutane Ring.

Quantitative Analysis of Conformational Effects

The conformational effects of cyclobutane rings can be quantified through various experimental and computational techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[18] Key NMR parameters used for conformational analysis include:

  • Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons, which helps to define the overall fold of the peptide.

  • J-coupling constants: Relate to the dihedral angles of the peptide backbone and side chains.

  • Chemical shifts: Can be indicative of specific secondary structures.

Experimental Protocol: General Workflow for NMR Conformational Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

  • 1D and 2D NMR Data Acquisition: Acquire a series of NMR spectra, including 1D ¹H, 2D TOCSY (for spin system identification), and 2D NOESY or ROESY (for distance restraints).

  • Resonance Assignment: Assign all proton resonances to specific amino acid residues in the peptide sequence.

  • Structural Calculations: Use the distance restraints derived from NOE data and dihedral angle restraints from J-coupling constants to calculate an ensemble of 3D structures that are consistent with the experimental data, often using software like CYANA or XPLOR-NIH.

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of cyclobutane-containing peptides.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_output Output A Cyclobutane Amino Acid Synthesis B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Deprotection B->C D Purification (RP-HPLC) C->D E Mass Spectrometry (Verification) D->E F NMR Spectroscopy (Conformational Analysis) D->F H Biological Activity Assay D->H G Computational Modeling F->G I Structure-Activity Relationship (SAR) G->I H->I

Figure 2: Experimental Workflow for Cyclobutane Peptides.
X-ray Crystallography

For peptides that can be crystallized, X-ray diffraction provides high-resolution structural information in the solid state.[19][20][21][22] This can be a valuable complement to solution-phase NMR studies, although it is important to note that the crystal packing forces can sometimes influence the observed conformation.

Computational Modeling

Molecular dynamics (MD) simulations and other computational methods are increasingly used to explore the conformational landscape of peptides.[23][24] These methods can provide insights into the relative energies of different conformations and can be used to predict the effects of incorporating cyclobutane constraints.

Quantitative Data on Conformational Effects

The following tables summarize some of the quantitative data available on the conformational effects of incorporating cyclobutane rings into peptides.

Table 1: Impact of Cyclobutane Stapling on Peptide Helicity

PeptideDescription% HelicityReference
Linear EK1Unconstrained precursor peptide13.6%[6]
SEK1-12-5Stapled peptide without α-methyl group33.8%[6]
SEK1-12Stapled peptide with α-methyl group41.5%[6]
SEK1-12-1 (E₇-E₇)Cyclobutane-stapled peptide59.2%[6]

Table 2: Dihedral Angle Preferences in Secondary Structures

Secondary StructureTypical Phi (φ) AngleTypical Psi (ψ) AngleReference
α-helix-57°-47°[25]
β-sheet-140°+130°[7]

Note: Specific phi and psi angles for cyclobutane-containing amino acids are highly dependent on the stereochemistry and substitution pattern of the cyclobutane ring and the surrounding peptide sequence. Detailed quantitative data for a wide range of such residues is an active area of research.

Applications in Drug Discovery

The ability of cyclobutane rings to pre-organize peptides into bioactive conformations has significant implications for drug discovery.[1][2]

Enhancing Receptor Binding Affinity

By locking a peptide into its receptor-binding conformation, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity.

Table 3: Biological Activity of Cyclobutane-Containing Molecules

Compound ClassTargetActivityReference
PDE10A inhibitorsPhosphodiesterase 10ALow nanomolar potency[1]
Tuftsin AnalogsPhagocytic cellsEnhanced biological activities[26]

Note: Ki and IC50 values are standard measures of inhibitor potency.[27][28][29][30]

Improving Metabolic Stability

The constrained conformation of cyclobutane-containing peptides can render them less susceptible to proteolytic degradation, thereby increasing their in vivo half-life.

Modulating Cell Permeability

The conformational properties of a peptide can influence its ability to cross cell membranes. The incorporation of cyclobutane constraints can be used to favor conformations that are more amenable to passive diffusion or active transport.

The following diagram illustrates a simplified signaling pathway where a cyclobutane-constrained peptide could act as an inhibitor of a protein-protein interaction.

signaling_pathway cluster_membrane Cell Membrane cluster_pathway Signaling Cascade Receptor Receptor ProteinA Protein A Receptor->ProteinA Activates ProteinB Protein B ProteinA->ProteinB Interacts with Downstream Downstream Signaling ProteinB->Downstream Leads to Ligand Ligand Ligand->Receptor Binds Inhibitor Cyclobutane-Peptide Inhibitor Inhibitor->ProteinA Blocks interaction

Figure 3: Inhibition of a Protein-Protein Interaction.

Conclusion

Cyclobutane-containing amino acids are versatile building blocks that provide a robust method for introducing conformational constraints into peptides. The ability to control the stereochemistry of the cyclobutane ring allows for the rational design of peptides with specific secondary structures, leading to enhanced biological activity, improved metabolic stability, and other desirable pharmacological properties. As synthetic methodologies become more refined and our understanding of the conformational effects of these unique amino acids deepens, their application in the development of novel peptide-based therapeutics is expected to continue to grow.

References

Methodological & Application

Application Notes and Protocols for the Use of Cbz-1-aminocyclobutanecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-proteinogenic amino acid, Cbz-1-aminocyclobutanecarboxylic acid, into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of this sterically hindered amino acid can impart unique conformational constraints and increased enzymatic stability to peptides, making it a valuable tool in peptidomimetic and drug design.

Introduction

1-Aminocyclobutanecarboxylic acid is a cyclic amino acid that, when incorporated into peptides, can induce specific secondary structures such as β-turns and helices. The cyclobutane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more rigid and conformationally defined peptides. This can enhance biological activity and stability against enzymatic degradation. The benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group is a well-established protecting group in peptide synthesis. While traditionally used in solution-phase synthesis, its application in SPPS requires careful consideration of its stability during the final cleavage step.

Application: Synthesis of Tuftsin Analogs

This protocol is based on the successful solid-phase synthesis of tuftsin analogs, where derivatives of 1-aminocyclobutanecarboxylic acid were incorporated. Tuftsin is a natural tetrapeptide (Thr-Lys-Pro-Arg) that acts as an immunomodulator. Analogs containing the cyclobutane moiety have been shown to exhibit enhanced biological activity, such as stimulating the secretion of interleukin-6 (IL-6), and increased resistance to enzymatic degradation.[1][2]

Data Presentation

Table 1: Biological Activity of Tuftsin Analogs Containing 1-Aminocyclobutanecarboxylic Acid Derivatives
CompoundSequenceConcentration (M)IL-6 Secretion (% of Control)
TuftsinThr-Lys-Pro-Arg2 x 10⁻⁷100
[MThr¹]tuftsinAc4c(Thr) -Lys-Pro-Arg2 x 10⁻⁷>200[1]
[MOrn²]tuftsinThr-Ac4c(Orn) -Pro-Arg2 x 10⁻⁷~100[1]
[MVal³]tuftsin (isomer a)Thr-Lys-Ac4c(Val) -Arg2 x 10⁻⁷>200[1]

Ac4c represents a 1-aminocyclobutanecarboxylic acid derivative corresponding to the indicated amino acid.

Table 2: Enzymatic Stability of Tuftsin Analogs
CompoundHalf-life in Human Serum (min)
Tuftsin~10
[MThr¹]tuftsin>180[1]
[MOrn²]tuftsin>180[1]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing Cbz-1-aminocyclobutanecarboxylic acid using a Boc/Bzl strategy on a Merrifield resin. This strategy is chosen for its robustness with sterically hindered amino acids.

Materials
  • Merrifield resin (chloromethylated polystyrene)

  • Cbz-1-aminocyclobutanecarboxylic acid

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc strategy if adapted)

  • Cleavage cocktail (e.g., HF or TFMSA/TFA)

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether

Protocol 1: Manual Boc-SPPS of a Peptide Containing Cbz-1-aminocyclobutanecarboxylic Acid

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the Merrifield resin in DCM for 1-2 hours.

  • Prepare the cesium salt of the C-terminal Boc-protected amino acid.

  • Add the Boc-amino acid cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours to attach the first amino acid to the resin.

  • Wash the resin with DMF, DCM, and methanol and dry under vacuum.

2. Peptide Chain Elongation (Single Coupling Cycle):

  • Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x) to remove residual acid.

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 10 minutes (2x).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (for standard Boc-amino acids):

    • Dissolve the Boc-amino acid (3 eq.), HOBt (3 eq.), and EDC (3 eq.) in DMF.

    • Add the coupling mixture to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling.

  • Coupling of Cbz-1-aminocyclobutanecarboxylic Acid:

    • Due to the steric hindrance of Cbz-1-aminocyclobutanecarboxylic acid, a more potent coupling reagent is recommended.

    • Dissolve Cbz-1-aminocyclobutanecarboxylic acid (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.[1]

    • Add DIEA (6-10 eq.) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 4-12 hours, monitoring with the Kaiser test. A double coupling may be necessary for high efficiency.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat:

    • Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the sequence.

3. Cleavage and Deprotection:

  • Final Boc Deprotection: Perform a final Boc deprotection as described above.

  • Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Cleavage:

    • Note on Cbz Stability: The Cbz group is generally stable to TFA treatment used for side-chain deprotection in Fmoc/tBu strategies. However, for the final cleavage from a Merrifield resin, stronger acids like HF or TFMSA are typically used. The Cbz group is generally cleaved by HF. If preservation of the N-terminal Cbz group is desired, a milder cleavage method or a different resin/protecting group strategy should be employed. For this protocol, we assume cleavage of all protecting groups, including the N-terminal Cbz.

    • TFMSA Cleavage:

      • In a suitable apparatus, suspend the dried peptide-resin in a mixture of TFMSA, TFA, and thioanisole (1:10:1) at 0°C for 2-4 hours.

    • HF Cleavage:

      • In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF with anisole as a scavenger at 0°C for 1 hour.

  • Peptide Precipitation and Purification:

    • Following cleavage, precipitate the peptide by adding cold diethyl ether.

    • Collect the crude peptide by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether to remove scavengers.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway

IL6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tuftsin Analog Tuftsin Analog Macrophage Receptor Macrophage Receptor Tuftsin Analog->Macrophage Receptor Binds to IL-6 IL-6 Macrophage Receptor->IL-6 Stimulates Secretion IL-6R IL-6R IL-6->IL-6R Binds to gp130 gp130 IL-6R->gp130 Recruits JAK JAK gp130->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active STAT3-P STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Caption: IL-6 Signaling Pathway Activated by Tuftsin Analogs.

Experimental Workflow

SPPS_Workflow Resin_Prep 1. Resin Swelling & First AA Attachment Deprotection 2. Boc Deprotection (50% TFA/DCM) Resin_Prep->Deprotection Neutralization 3. Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling Neutralization->Coupling Cbz_Coupling 4a. Cbz-Ac4c Coupling (HATU/DIEA) Neutralization->Cbz_Coupling For Cbz-Ac4c Washing 5. Washing (DMF & DCM) Coupling->Washing Cbz_Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage 6. Cleavage from Resin (HF or TFMSA) Repeat->Cleavage Final Amino Acid Purification 7. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General Workflow for SPPS of a Peptide with Cbz-1-aminocyclobutanecarboxylic acid.

References

The Architecture of Stability: A Technical Guide to Constrained Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the strategies, synthesis, and analysis of peptides incorporating constrained amino acids. By reducing conformational flexibility, these modifications offer a powerful approach to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low binding affinity, thereby paving the way for a new generation of sophisticated therapeutics.[1]

Core Principles and Advantages of Conformational Constraint

Native peptides often exist as a dynamic ensemble of conformations in solution.[1] This flexibility, while allowing for adaptation to various binding partners, imposes a significant entropic penalty upon binding to a specific target.[2][3] Furthermore, the extended conformations are readily recognized by proteases, leading to rapid degradation.

Introducing conformational constraints locks the peptide into a more defined, bioactive structure.[4] This pre-organization minimizes the entropic cost of binding, which can lead to enhanced binding affinity and potency.[1][3] A rigid structure can also sterically hinder the approach of proteases, dramatically increasing the peptide's half-life in biological systems.[1][4][5] The incorporation of constrained amino acids can also improve receptor selectivity and other pharmacokinetic properties.[5]

Here are the key advantages of using constrained amino acids in drug design:

  • Increased Receptor Affinity and Selectivity: By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity.[3] A more defined three-dimensional structure can also lead to more specific interactions with the target receptor, improving selectivity.[5]

  • Enhanced Metabolic Stability: The constrained structure can prevent or hinder recognition and cleavage by proteases, leading to a longer circulation half-life.[4] Peptides containing certain constrained amino acids, like penicillamine, exhibit greater resistance to reductive cleavage compared to their natural counterparts.[5]

  • Improved Pharmacokinetic Properties: Conformational constraints can influence properties like membrane permeability and oral bioavailability by masking polar groups and presenting a more lipophilic surface.[6][7]

  • Peptidomimetic Design: Constrained amino acids are crucial in the design of peptidomimetics, where the peptide backbone is modified to mimic the structure and function of the native peptide while having improved drug-like properties.[8][9]

Strategies for Inducing Conformational Constraint

Several strategies can be employed to introduce conformational constraints into a peptide sequence. The choice of strategy depends on the desired secondary structure, the target, and the specific properties to be optimized.

  • Side-Chain to Side-Chain Cyclization: This is a common strategy where the side chains of two amino acids in the sequence are covalently linked. Disulfide bonds between two cysteine or penicillamine residues are a classic example.[5] Other methods include the formation of lactam bridges between acidic and basic amino acid side chains (e.g., aspartic acid and lysine).[2]

  • Backbone to Side-Chain or Head-to-Tail Cyclization: This involves forming a covalent bond between the N-terminus and a side chain, the C-terminus and a side chain, or the N-terminus and the C-terminus of the peptide.[10]

  • Incorporation of sterically hindered amino acids: Introducing bulky or cyclic unnatural amino acids can restrict the conformational freedom of the peptide backbone. Examples include α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) and cyclic amino acids like proline and its analogs.[11]

  • Peptide Stapling: This technique involves introducing two unnatural amino acids with olefinic side chains (e.g., α-methyl, α-alkenyl amino acids) at specific positions within a peptide sequence (commonly i and i+4 or i and i+7). A subsequent ring-closing metathesis reaction forms a hydrocarbon "staple" that locks the peptide into an α-helical conformation. This strategy has proven highly effective for stabilizing helices involved in protein-protein interactions (PPIs).[1][12]

Below is a diagram illustrating the general workflow for the development of constrained peptides.

G cluster_0 Design & Synthesis cluster_1 Purification & Analysis cluster_2 Biological Evaluation Computational Modeling Computational Modeling Sequence Design Sequence Design Computational Modeling->Sequence Design Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Sequence Design->Solid-Phase Peptide Synthesis (SPPS) SPPS SPPS Cleavage & Deprotection Cleavage & Deprotection SPPS->Cleavage & Deprotection Cyclization/Stapling Cyclization/Stapling Cleavage & Deprotection->Cyclization/Stapling Purification (RP-HPLC) Purification (RP-HPLC) Cyclization/Stapling->Purification (RP-HPLC) Characterization (MS, NMR) Characterization (MS, NMR) Purification (RP-HPLC)->Characterization (MS, NMR) In vitro Assays In vitro Assays Characterization (MS, NMR)->In vitro Assays In vivo Studies In vivo Studies In vitro Assays->In vivo Studies Lead Optimization Lead Optimization In vivo Studies->Lead Optimization

Caption: A systematic workflow for the development of constrained peptides.[1]

Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing a Constrained Amino Acid

This protocol outlines the manual synthesis of a linear peptide on a 0.1 mmol scale using Fmoc/tBu chemistry, incorporating a sterically hindered constrained amino acid.[5][13]

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids (standard and constrained)

  • Coupling reagents: HBTU/HATU and DIPEA

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)[5]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution.[5]

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times).[5]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[5]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[5]

    • Note: For the coupling of a sterically hindered constrained amino acid, using a more potent coupling reagent like HATU and extending the coupling time may be necessary to ensure high efficiency. A double coupling can also be performed.[5]

    • Monitor the coupling completion using a ninhydrin test.

    • Wash the resin with DMF (5 times).[5]

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.[5]

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).[5]

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.[5]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: On-Resin Cyclization via Disulfide Bond Formation

This protocol describes the formation of a disulfide bridge between two cysteine or penicillamine residues while the peptide is still attached to the resin.

Materials:

  • Peptide-resin with side-chain protecting groups removed from the cysteine/penicillamine residues (e.g., Trt group removed with a mild acid treatment).

  • Oxidizing agent: Thallium(III) trifluoroacetate, or air oxidation.

  • Solvents: DMF, DCM.

Procedure:

  • Selective Deprotection: Following the completion of the linear sequence synthesis, selectively remove the trityl (Trt) protecting groups from the cysteine or penicillamine side chains using a solution of TFA/TIS/DCM (1:5:94).

  • Resin Washing: Wash the resin thoroughly with DCM and then DMF to remove the deprotection reagents.

  • Oxidation:

    • Air Oxidation: Swell the resin in DMF and bubble air through the suspension for 12-24 hours. Monitor the reaction by cleaving a small amount of peptide and analyzing by RP-HPLC and mass spectrometry.

    • Thallium(III) Trifluoroacetate: Treat the resin with a solution of thallium(III) trifluoroacetate in DMF for 1-2 hours.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Cleavage: Proceed with the final cleavage from the resin as described in Protocol 1, step 6.

Analysis and Characterization

The conformational properties of constrained peptides are typically analyzed using a combination of spectroscopic and computational methods.

Analytical TechniqueInformation ObtainedKey Considerations
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification of the synthesized peptide.The retention time can give a qualitative indication of the peptide's overall hydrophobicity.
Mass Spectrometry (MS) Verification of the molecular weight of the synthesized peptide.Confirms the successful synthesis and any modifications (e.g., cyclization).
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure and conformational dynamics in solution.[14][15][16]2D NMR experiments like NOESY and ROESY provide inter-proton distance constraints for structure calculation.[16] J-coupling constants can provide information about dihedral angles.[15]
Circular Dichroism (CD) Spectroscopy Information about the secondary structure content (e.g., α-helix, β-sheet).[1]An α-helix typically shows negative bands at 222 nm and 208 nm, and a positive band at 193 nm. A β-sheet structure typically shows a negative band around 218 nm.[1]
Molecular Dynamics (MD) Simulations Complements NMR data by exploring the conformational space available to the peptide.[15]Can provide a more complete picture of the peptide's flexibility and dynamics in solution.[15]

Below is a diagram illustrating the key steps in NMR-based conformational analysis.

G Sample Preparation Sample Preparation 1D NMR (Proton) 1D NMR (Proton) Sample Preparation->1D NMR (Proton) 2D NMR (COSY, TOCSY) 2D NMR (COSY, TOCSY) 1D NMR (Proton)->2D NMR (COSY, TOCSY) Resonance Assignment J-coupling Analysis J-coupling Analysis 1D NMR (Proton)->J-coupling Analysis Dihedral Angle Restraints 2D NMR (NOESY, ROESY) 2D NMR (NOESY, ROESY) 2D NMR (COSY, TOCSY)->2D NMR (NOESY, ROESY) Distance Restraints Structure Calculation Structure Calculation 2D NMR (NOESY, ROESY)->Structure Calculation e.g., CYANA, CNS Conformational Ensemble Conformational Ensemble Structure Calculation->Conformational Ensemble J-coupling Analysis->Structure Calculation

Caption: Workflow for NMR-based conformational analysis of peptides.[16]

Case Studies and Applications

Constrained amino acids are integral to a number of approved drugs and clinical candidates.[6] For example, the replacement of proline with its unnatural conformationally restricted analogs has been a successful strategy in the design of drugs like the anticoagulant Ximelagatran and the anti-diabetic drug Saxagliptin.[9]

The development of constrained peptides as inhibitors of protein-protein interactions (PPIs) is a particularly active area of research.[3] Stapled peptides, for instance, have shown promise in targeting intracellular PPIs that were previously considered "undruggable" with small molecules.[3]

Conclusion

Constrained amino acids are indispensable tools in modern drug design, offering a rational and effective means to enhance the therapeutic potential of peptide-based drugs. By enforcing conformational rigidity, these modifications can simultaneously improve binding affinity, increase metabolic stability, and fine-tune bioavailability.[1] The continued development of novel constrained amino acids and synthetic methodologies will undoubtedly lead to the discovery of new and improved peptide therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-D-Pen(Trt)-OH.
  • MDPI. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control.
  • Prasad, B. V., & Balaram, P. (n.d.). Designing amino acids to determine the local conformations of peptides. PMC - NIH.
  • R Discovery. (2015). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design.
  • Singh, Y., Aaghaz, S., & Jain, R. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
  • PMC - PubMed Central. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
  • RSC Publishing. (2021, November 26). Reprogramming natural proteins using unnatural amino acids.
  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • ResearchGate. (n.d.). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
  • Biosynth. (2024, October 13). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
  • YouTube. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR.
  • BioSpace. (2011, February 7). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design.
  • MDPI. (n.d.). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations.
  • BenchChem. (2025). .
  • ACS Fall 2025. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
  • PMC - PubMed Central - NIH. (n.d.). Constrained Peptides as Miniature Protein Structures.

Sources

Application Notes and Protocols for the Incorporation of Cbz-Ac4c-OH into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are crucial tools in drug discovery, designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids is a key strategy in the development of peptidomimetics with enhanced therapeutic properties. This document provides detailed application notes and protocols for the incorporation of N-benzyloxycarbonyl-4-aminocyclohexanecarboxylic acid (Cbz-Ac4c-OH) into peptidomimetic scaffolds. The inclusion of this cyclic amino acid analog can impart conformational rigidity, leading to improved receptor selectivity and enzymatic resistance.

For the purpose of these notes, Cbz-Ac4c-OH is defined as N-benzyloxycarbonyl-4-aminocyclohexanecarboxylic acid . The protocols provided are based on established solid-phase peptide synthesis (SPPS) methodologies.

Data Presentation

The incorporation of cyclic amino acids like 4-aminocyclohexanecarboxylic acid can significantly impact the biological activity of peptidomimetics. The following table summarizes the in vitro cytotoxic effects of somatostatin analogs where a similar cyclic amino acid, 1-aminocyclohexanecarboxylic acid (Ac6c), was incorporated. This data illustrates the potential for peptidomimetics containing such modifications to exhibit potent anti-proliferative activity.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Somatostatin Analogs Containing 1-aminocyclohexanecarboxylic acid (Ac6c).[1]

Compound IDStructureHT-29 (Colon Cancer)MDA-MB-231 (Breast Cancer)Hep-G2 (Liver Cancer)HeLa (Cervical Cancer)
1 D-Phe-c(Cys-Phe-D-Trp-Lys-Aib-Cys)-Thr-NH2>10>10>10>10
2 D-Phe-c(Cys-Phe-D-Trp-Lys-Ac5c-Cys)-Thr-NH2>10>10>10>10
3 D-Phe-c(Cys-Phe-D-Trp-Lys-Ac6c-Cys)-Thr-NH27.89.2>10>10
4 D-Phe-c(Cys-Phe-D-Trp-Orn-Aib-Cys)-Thr-NH20.0199 0.871.252.45
5 D-Phe-c(Cys-Phe-D-Trp-Orn-Ac5c-Cys)-Thr-NH20.541.122.333.12
6 D-Phe-c(Cys-Phe-D-Trp-Orn-Ac6c-Cys)-Thr-NH20.230.981.872.89

Data from a study on somatostatin analogs incorporating cyclic amino acids, demonstrating the impact of these modifications on anti-proliferative activity.[1]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating Cbz-Ac4c-OH using Fmoc chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the stepwise elongation of a peptide chain on a solid support, including the coupling of Cbz-Ac4c-OH.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Cbz-Ac4c-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (5 eq.) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Cbz-Ac4c-OH:

    • Follow the Fmoc deprotection step as described in step 2.

    • In a separate vial, dissolve Cbz-Ac4c-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated Cbz-Ac4c-OH solution to the deprotected resin.

    • Add DIPEA (5 eq.) to the reaction vessel.

    • Agitate the mixture for 4-6 hours at room temperature. Due to the potential steric hindrance of the cyclic amino acid, a longer coupling time or double coupling may be necessary.

    • Monitor the coupling completion with a Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for Cbz-Ac4c-OH) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptidomimetic incorporating Cbz-Ac4c-OH.

experimental_workflow start Start: Fmoc-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple_aa 3. Couple Fmoc-AA (DIC/HOBt) wash1->couple_aa wash2 Wash couple_aa->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 Repeat Cycles wash3 Wash deprotect2->wash3 couple_cbz 4. Couple Cbz-Ac4c-OH (DIC/HOBt) wash3->couple_cbz wash4 Wash couple_cbz->wash4 final_deprotect Final Deprotection wash4->final_deprotect cleave 5. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify 6. Purification (RP-HPLC) cleave->purify end Final Peptidomimetic purify->end

Caption: Workflow for SPPS incorporation of Cbz-Ac4c-OH.

Signaling Pathway

Peptidomimetics containing cyclic amino acids, such as the somatostatin analogs mentioned, often target G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified signaling pathway for the somatostatin receptor (SSTR), a common target for such peptidomimetics.

signaling_pathway cluster_membrane Cell Membrane peptidomimetic Peptidomimetic (e.g., Somatostatin Analog) sstr Somatostatin Receptor (SSTR - GPCR) peptidomimetic->sstr Binds g_protein Gi/o Protein sstr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Production pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibition of Cell Proliferation & Hormone Secretion pka->cellular_response Leads to

Caption: Simplified somatostatin receptor signaling pathway.

References

Application Note: Strategies for the Deprotection of N-Cbz-1-aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group for amines in modern organic synthesis, prized for its stability and versatile removal options.[1][2] Its application is particularly critical in peptide synthesis, where precise control of reactivity is paramount.[3] This guide focuses on the deprotection of the Cbz group from 1-aminocyclobutanecarboxylic acid (ACBC), a non-proteinogenic α,α-disubstituted amino acid. The incorporation of sterically hindered amino acids like ACBC into peptides is a key strategy in drug development to enhance enzymatic stability and induce specific conformational constraints, potentially leading to improved biological activity.[4][5][6]

However, the unique steric environment of Cbz-protected ACBC presents distinct challenges for deprotection. The quaternary carbon center can hinder reagent access, potentially slowing reaction kinetics compared to simpler amino acids.[5][6] This application note provides a comprehensive overview of various deprotection methodologies, offering detailed protocols and a comparative analysis to assist researchers in selecting the optimal strategy for their specific synthetic context.

Core Deprotection Methodologies

The removal of the Cbz group from 1-aminocyclobutanecarboxylic acid can be achieved through several distinct chemical pathways. The choice of method is dictated by the overall functional group tolerance of the substrate, scalability, and safety considerations.

Catalytic Hydrogenolysis

This is the most widely employed method for Cbz deprotection due to its mild conditions and clean byproducts.[7]

  • Mechanism: The reaction involves the heterogeneous catalytic cleavage of the benzylic C-O bond. In the presence of a palladium catalyst and a hydrogen source, the Cbz group is reduced, breaking down into toluene and carbon dioxide, with the concomitant release of the free amine.[1][8]

  • Advantages: The reaction is typically high-yielding, and the byproducts (toluene and CO₂) are volatile and easily removed from the reaction mixture.[9]

  • Limitations: This method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain aryl halides, which may be reduced under the reaction conditions.[7] The palladium on carbon (Pd/C) catalyst is pyrophoric and must be handled with care.

Transfer Hydrogenolysis

A convenient alternative to using pressurized hydrogen gas, transfer hydrogenolysis generates hydrogen in situ from a donor molecule.

  • Mechanism: Reagents like ammonium formate, formic acid, or triethylsilane act as hydrogen donors in the presence of a palladium catalyst.[1][10][11] The catalyst facilitates the transfer of hydrogen to the Cbz group, leading to its cleavage.

  • Advantages: This technique circumvents the need for specialized hydrogenation equipment and the direct handling of flammable hydrogen gas, making it more accessible for many laboratories.[11]

  • Limitations: The reaction requires a stoichiometric amount of the hydrogen donor, which may complicate purification. Reaction rates can sometimes be slower than direct hydrogenation.

Acid-Mediated Cleavage

Strong acidic conditions provide a robust, metal-free alternative for Cbz removal.[12]

  • Mechanism: The deprotection proceeds via an SN2-type mechanism. A strong acid, such as hydrogen bromide (HBr) in acetic acid, protonates the carbamate oxygen, activating the benzyl group for nucleophilic attack by the bromide ion.[1]

  • Advantages: This method is ideal for substrates containing functional groups that are sensitive to reduction (e.g., double bonds).[13] The absence of heavy metals simplifies purification and avoids potential catalyst poisoning or metal contamination in the final product.[12]

  • Limitations: The harsh, corrosive nature of reagents like 33% HBr in acetic acid can be incompatible with other acid-labile protecting groups (e.g., Boc, trityl) or sensitive functionalities within the molecule.

Lewis Acid-Mediated Cleavage

Lewis acids offer another pathway for Cbz deprotection, often under milder conditions than strong Brønsted acids.

  • Mechanism: Lewis acids like aluminum chloride (AlCl₃) or trimethylsilyl iodide (TMSI) facilitate cleavage.[14][15] AlCl₃, particularly in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), coordinates with the carbonyl oxygen, weakening the benzylic C-O bond.[2][14] TMSI acts via SN2 attack of the iodide ion on the benzyl carbon.[16]

  • Advantages: The AlCl₃/HFIP system demonstrates excellent functional group tolerance and provides a safe, scalable, and cost-effective protocol.[14] These methods avoid the use of hydrogen and heavy metals.

  • Limitations: TMSI is expensive, moisture-sensitive, and generates benzyl iodide as a byproduct, which is a potent and potentially genotoxic alkylating agent that requires careful removal.[7][16]

Nucleophilic Cleavage

In specific cases, particularly for highly functionalized and sensitive substrates, a nucleophilic approach can be employed.

  • Mechanism: This method involves an SN2 attack by a soft nucleophile, such as a thiol, at the benzylic carbon of the Cbz group. This displaces the carbamate, which subsequently decarboxylates to yield the free amine.[7]

  • Advantages: This represents an exceptionally mild, non-acidic, and non-reductive method, offering orthogonality to many other protecting groups.[7][14]

  • Limitations: This is a less common method and may require specific optimization for different substrates. The thiol byproducts must be removed during workup.

Comparative Summary of Deprotection Methods

MethodKey ReagentsTypical ConditionsAdvantagesLimitations & Compatibility Issues
Catalytic Hydrogenolysis H₂ gas, 10% Pd/CMeOH or EtOH, rt, 1 atm H₂Clean byproducts, mild conditions, high yield.[9]Incompatible with reducible groups (alkenes, alkynes, aryl halides).[7] Pyrophoric catalyst.
Transfer Hydrogenolysis HCOONH₄, 10% Pd/CMeOH or EtOH, refluxAvoids handling H₂ gas.[11]Stoichiometric donor required, may require heat.
Acid-Mediated Cleavage 33% HBr in Acetic Acidrt, 1-4 hoursMetal-free, compatible with reducible groups.[12][13]Harsh/corrosive reagents, incompatible with acid-labile groups (Boc, Trt).
Lewis Acid-Mediated Cleavage AlCl₃, HFIPrt, 2-16 hoursGood functional group tolerance, metal-free, scalable.[14]Requires stoichiometric Lewis acid, HFIP is a specialty solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMA, 75 °CVery mild, orthogonal to many groups, non-reductive.[14]Less common, requires removal of thiol byproducts.

Visualizing the Deprotection Landscape

The selection of a deprotection pathway is a critical decision in the synthetic workflow. The following diagrams illustrate the available choices and a typical experimental process.

cluster_methods Deprotection Methods Start Cbz-1-aminocyclobutanecarboxylic Acid H2 Catalytic Hydrogenolysis Start->H2 H₂/Pd-C Transfer Transfer Hydrogenolysis Start->Transfer HCOONH₄/Pd-C Acid Acid-Mediated Cleavage Start->Acid HBr/AcOH Lewis Lewis Acid-Mediated Cleavage Start->Lewis AlCl₃/HFIP Nucleophile Nucleophilic Cleavage Start->Nucleophile Thiol/Base End 1-aminocyclobutanecarboxylic Acid H2->End Transfer->End Acid->End Lewis->End Nucleophile->End

Caption: Cbz Deprotection Pathways for ACBC.

A Setup: Dissolve Cbz-ACBC in Solvent (e.g., MeOH) B Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) A->B C Hydrogenation: Evacuate & backfill with H₂ gas (1 atm) B->C D Reaction: Stir vigorously at rt. Monitor by TLC/LC-MS C->D E Filtration: Filter through Celite to remove Pd/C D->E F Isolation: Concentrate filtrate under reduced pressure E->F G Product: Crude 1-aminocyclo- butanecarboxylic Acid F->G

Caption: Catalytic Hydrogenolysis Workflow.

Detailed Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
  • Principle: This protocol utilizes hydrogen gas and a palladium catalyst for efficient Cbz group removal under standard atmospheric conditions.[9]

  • Materials and Reagents:

    • N-Cbz-1-aminocyclobutanecarboxylic acid (1.0 equiv)

    • 10% Palladium on carbon (Pd/C), 5-10 mol% (use 50% wet catalyst for safer handling)

    • Methanol (or Ethanol), sufficient to dissolve the substrate

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

    • Celite® (diatomaceous earth)

    • Reaction flask, magnetic stir bar, filtration apparatus

  • Procedure:

    • Setup: To a reaction flask, add N-Cbz-1-aminocyclobutanecarboxylic acid and a magnetic stir bar. Dissolve the substrate in methanol (approx. 0.1 M concentration).

    • Catalyst Addition: In a fume hood, carefully add 10% Pd/C to the solution. Caution: Pd/C is pyrophoric and should not be allowed to dry in the presence of air.

    • Hydrogenation: Secure the flask to a hydrogenation apparatus or fit with a septum and needle attached to a balloon filled with hydrogen gas. Evacuate the flask atmosphere and backfill with H₂. Repeat this cycle three times to ensure an inert atmosphere.

    • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm). Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).

    • Work-up and Isolation: Once complete, carefully purge the flask with an inert gas (N₂ or Argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[13] Wash the Celite pad with additional methanol to ensure complete recovery of the product.

    • Purification: Concentrate the combined filtrate under reduced pressure to yield the crude 1-aminocyclobutanecarboxylic acid. The product is often of high purity and may not require further purification.

Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis
  • Principle: This method avoids the direct use of hydrogen gas by employing ammonium formate as an in situ hydrogen source.[9]

  • Materials and Reagents:

    • N-Cbz-1-aminocyclobutanecarboxylic acid (1.0 equiv)

    • 10% Palladium on carbon (Pd/C), 10 mol%

    • Ammonium formate (HCOONH₄, 3-5 equiv)

    • Methanol (or Ethanol)

    • Celite®

  • Procedure:

    • Setup: Dissolve N-Cbz-1-aminocyclobutanecarboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Reagent Addition: Add ammonium formate, followed by the careful addition of 10% Pd/C.

    • Reaction: Heat the reaction mixture to reflux (approx. 65 °C for methanol). Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

    • Work-up and Isolation: Cool the mixture to room temperature. Filter through a pad of Celite, washing with methanol.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product will contain ammonium salts, which can often be removed by dissolving the residue in a minimal amount of water and re-concentrating, or by trituration with a suitable solvent system.

Protocol 3: Cbz Deprotection using HBr in Acetic Acid
  • Principle: This protocol uses strong acid to cleave the Cbz group, a robust method for substrates that cannot tolerate hydrogenation.

  • Materials and Reagents:

    • N-Cbz-1-aminocyclobutanecarboxylic acid (1.0 equiv)

    • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

    • Diethyl ether (for precipitation)

  • Procedure:

    • Setup: In a fume hood, add N-Cbz-1-aminocyclobutanecarboxylic acid to a clean, dry flask.

    • Reaction: Add the solution of 33% HBr in acetic acid (a 5-10 fold excess by volume is typical). Stir the mixture at room temperature. The reaction is usually complete in 1-2 hours. Monitor by TLC or LC-MS if possible, though direct analysis may be difficult.

    • Work-up and Isolation: Upon completion, add the reaction mixture dropwise to a flask of vigorously stirring, cold diethyl ether. The product, as the hydrobromide salt, will precipitate out of solution.

    • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide. Dry the product under vacuum. The resulting material is the HBr salt of 1-aminocyclobutanecarboxylic acid.

References

Analytical HPLC methods for purity analysis of Cbz-Ac4c-OH

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for N-benzyloxycarbonyl-1-aminocyclobutanecarboxylic acid (Cbz-Ac4c-OH). The method is suitable for quantifying Cbz-Ac4c-OH and separating it from potential process-related impurities and degradation products. This procedure is critical for quality control in research, development, and manufacturing environments.

Introduction

Cbz-Ac4c-OH is a protected amino acid derivative used as a building block in the synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl (Cbz) group is a common amine protecting group in peptide chemistry.[] The purity of such intermediates is paramount as impurities can affect the yield, purity, and biological activity of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of non-volatile compounds like Cbz-Ac4c-OH.[2][3] This document provides a detailed protocol for an isocratic RP-HPLC method that offers excellent resolution and sensitivity.

Experimental

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and pump.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Cbz-Ac4c-OH Reference Standard

    • Methanol, HPLC grade (for sample preparation)

A summary of the optimized HPLC method parameters is presented in the table below. The Cbz protecting group contains a chromophore that allows for UV detection.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Isocratic
Composition 55% A / 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: HPLC Method Parameters

Protocols

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a 55:45 ratio. For example, for 1000 mL, mix 550 mL of Mobile Phase A with 450 mL of Mobile Phase B. Degas the final mixture before use.

  • Accurately weigh approximately 10 mg of the Cbz-Ac4c-OH Reference Standard.

  • Dissolve the standard in a 10 mL volumetric flask using Methanol as the diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Accurately weigh approximately 10 mg of the Cbz-Ac4c-OH test sample.

  • Dissolve the sample in a 10 mL volumetric flask using Methanol as the diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Before sample analysis, perform a system suitability test by injecting the Standard Solution five times. The results must meet the criteria outlined in the table below to ensure the system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 2: System Suitability Requirements

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (Methanol) to ensure no interfering peaks are present.

  • Inject the Standard Solution to determine the retention time of the main peak.

  • Inject the Sample Solution.

  • Calculate the purity of the sample using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Solution Preparation E System Suitability (Standard Injections) B->E F Sample Injection B->F D Blank Injection (Methanol) C->D Ensure Stable Baseline D->E E->F If Suitability Passes G Chromatogram Integration F->G H Purity Calculation (% Area Normalization) G->H I Final Report H->I

References

Application Notes and Protocols for ¹H NMR Characterization of Peptides Containing Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, constrained conformations, and improved biological activity. Cyclobutane amino acids, a class of cyclic aliphatic amino acids, have emerged as valuable building blocks in peptidomimetic design. Their rigid four-membered ring structure imparts significant conformational constraints on the peptide backbone, often inducing stable secondary structures such as turns and helices.[1][2] ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and conformation of these modified peptides in solution. These application notes provide a detailed guide to the ¹H NMR characterization of peptides containing cyclobutane amino acids, including experimental protocols and data interpretation.

Unique ¹H NMR Spectral Features of Cyclobutane Amino Acids in Peptides

The cyclobutane ring introduces a set of unique proton signals in the ¹H NMR spectrum, typically in the aliphatic region (1.5 – 4.5 ppm). The exact chemical shifts and coupling constants of the cyclobutane protons are highly sensitive to the substitution pattern, the stereochemistry (cis/trans), and the local conformation of the peptide.

Key Diagnostic Signals:

  • α-Proton (Hα): The chemical shift of the α-proton is influenced by the peptide backbone conformation and the nature of the adjacent residues.

  • β- and γ-Protons: The protons on the cyclobutane ring (β and γ positions relative to the carbonyl group) give rise to complex multiplets due to geminal and vicinal couplings. The dispersion of these signals can provide insights into the ring's pucker and orientation.

  • Amide Proton (NH): The chemical shift of the amide proton and its temperature coefficient can reveal its involvement in intramolecular hydrogen bonding, a key indicator of stable secondary structures.

Data Presentation: ¹H NMR Chemical Shifts

The following tables summarize typical ¹H NMR chemical shift ranges for protons of cyclobutane amino acids within peptide scaffolds. It is important to note that these values can vary depending on the specific peptide sequence, solvent, and temperature.

Table 1: General ¹H Chemical Shift Ranges for Cyclobutane Amino Acid Residues in Peptides.

Proton TypeChemical Shift Range (ppm)Notes
Amide (NH)7.0 - 8.5Downfield shift may indicate hydrogen bonding.
α-Proton (Hα)3.5 - 4.8Highly dependent on local conformation.
Ring Protons (β, γ)1.5 - 3.0Complex multiplets, influenced by stereochemistry and ring puckering.

Table 2: Representative ¹H Chemical Shifts for a Model Dipeptide containing a Cyclobutane Amino Acid.

ResidueProtonChemical Shift (δ) in ppm
N-acetylCH₃~2.0
Cyclobutane AANH~7.8
~4.2
Hβ (axial)~2.5
Hβ (equatorial)~2.1
Hγ (axial)~1.9
Hγ (equatorial)~2.3
C-amideNH~7.5

Note: These are representative values and will vary based on the specific cyclobutane amino acid and peptide context.

Experimental Protocols

Peptide Synthesis with Cyclobutane Amino Acids

Peptides incorporating cyclobutane amino acids can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.

Materials:

  • Fmoc-protected cyclobutane amino acid

  • Rink amide or other suitable resin

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC for purification

Protocol:

  • Swell the resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first Fmoc-protected amino acid (including the cyclobutane amino acid) using a coupling reagent and a base in DMF.

  • Monitor the coupling reaction using a ninhydrin test.

  • Wash the resin.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • After the final coupling, wash the resin and dry it.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the peptide using reverse-phase HPLC.

  • Lyophilize the purified peptide and confirm its identity by mass spectrometry.

¹H NMR Sample Preparation and Data Acquisition

Materials:

  • Lyophilized peptide

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O 9:1)

  • NMR tubes

  • Internal standard (e.g., TMS or DSS)

Protocol:

  • Dissolve 1-5 mg of the purified peptide in 0.5-0.6 mL of the chosen deuterated solvent in a clean NMR tube.

  • For experiments in H₂O/D₂O, add D₂O to a final concentration of 10% for the lock signal.

  • Add a small amount of an internal standard for chemical shift referencing.

  • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

  • Acquire a series of 2D NMR spectra for complete resonance assignment and conformational analysis. Recommended experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D structure.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically those separated by two or three bonds.

Data Analysis and Interpretation

The analysis of the NMR data is a stepwise process to first assign all proton resonances and then to deduce the peptide's conformation.

NMR_Analysis_Workflow A Acquire 1D and 2D NMR Data (¹H, COSY, TOCSY, NOESY/ROESY) B Identify Amino Acid Spin Systems (using TOCSY and COSY) A->B C Sequential Assignment (using NOESY/ROESY to link adjacent residues) B->C D Extract Conformational Restraints (NOE distances, coupling constants) C->D E Structure Calculation and Refinement (e.g., using molecular dynamics with NMR restraints) D->E F Validate Final Structure Ensemble E->F

Caption: Workflow for the ¹H NMR characterization of peptides.

Conformational Insights from Cyclobutane Residues

The conformation of the cyclobutane ring itself and its influence on the peptide backbone can be elucidated from the NMR data. High-resolution NMR experiments have shown that peptides containing trans-cyclobutane amino acid residues often adopt more folded structures in solution compared to those with cis-cyclobutane residues, which tend to favor more extended, strand-like structures.[1] This is often due to the formation of intra- or inter-residue hydrogen bonds that stabilize these conformations.

The analysis of NOE patterns is particularly informative. For example, the presence of strong NOEs between the α-proton of the cyclobutane residue and the amide proton of the following residue (dαN(i, i+1)) is indicative of an extended conformation, while the presence of NOEs between the amide protons of adjacent residues (dNN(i, i+1)) can suggest a helical conformation.

Signaling_Pathways cluster_COSY Through-Bond Correlations (COSY/TOCSY) cluster_NOESY Through-Space Correlations (NOESY) H_alpha Hα(i) H_beta Hβ(i) H_alpha->H_beta ³J H_gamma Hγ(i) H_beta->H_gamma ³J NH_i NH(i) NH_i1 NH(i+1) NH_i->NH_i1 dNN H_alpha_i Hα(i) H_alpha_i->NH_i1 dαN H_alpha_i_1 Hα(i-1) H_alpha_i_1->NH_i dαN

Caption: Key NMR correlations for peptide structure determination.

Conclusion

¹H NMR spectroscopy is a powerful and essential technique for the detailed characterization of peptides containing cyclobutane amino acids. By carefully analyzing the unique spectral features of the cyclobutane ring and applying a systematic approach of 2D NMR experiments, researchers can gain valuable insights into the solution-state structure and conformation of these novel peptidomimetics. This information is critical for understanding their structure-activity relationships and for the rational design of new peptide-based drugs.

References

Application Notes and Protocols for Utilizing Cbz-1-aminocyclobutanecarboxylic Acid to Induce β-Turns in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate induction of specific secondary structures, such as β-turns, is a cornerstone of modern peptide and peptidomimetic design. These motifs are critical for molecular recognition, protein folding, and biological activity. Cbz-1-aminocyclobutanecarboxylic acid (Cbz-AcbA), a conformationally constrained, non-proteinogenic amino acid, has emerged as a potent inducer of β-turns within peptide backbones. Its rigid cyclobutane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide chain, effectively forcing it to adopt a turn conformation. This rigidification can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. The carbobenzyloxy (Cbz) protecting group is frequently employed during the synthesis of peptides containing this residue.

These application notes provide a comprehensive guide for researchers on the use of Cbz-AcbA to engineer β-turns in peptides. Included are summaries of key structural data, detailed experimental protocols for peptide synthesis and analysis, and an examination of the biological implications of incorporating this unique amino acid.

Data Presentation: Structural Parameters of AcbA-Induced β-Turns

The incorporation of 1-aminocyclobutanecarboxylic acid (AcbA or Ac4c) promotes the formation of well-defined β-turn structures. The following table summarizes representative dihedral angles for peptides containing AcbA, as determined by X-ray crystallography and NMR spectroscopy. These values are critical for computational modeling and rational peptide design.

Peptide SequenceAcbA PositionDihedral Angle (φ)Dihedral Angle (ψ)H-Bond Distance (O(i)···N(i+3))Turn TypeReference
Z-AcbA-(L-Ala)₂-OMei+1-60.8°-29.5°Not ReportedType I[1]
Z-L-Ala-AcbA-L-Ala-OMei+2+67.9°+19.3°Not ReportedType I'[1]
Z-(AcbA)₃-OtBuAcbA(1)-62.3°-28.9°Not ReportedType I[1]
AcbA(2)-60.1°-31.2°Not ReportedType I[1]
Z-(AcbA)₄-OtBuAcbA(1)-59.5°-33.1°Not ReportedType I[1]
AcbA(2)-61.2°-30.5°Not ReportedType I[1]
AcbA(3)-58.9°-32.7°Not ReportedType I[1]

Note: Z represents the carbobenzyloxy (Cbz) protecting group. OtBu represents the tert-butyl ester protecting group.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Cbz-AcbA

This protocol details the manual solid-phase synthesis of a model tetrapeptide, Ac-Thr-Lys(Cbz-AcbA)-Pro-Arg-NH₂, utilizing Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Dde)-OH, Fmoc-Thr(tBu)-OH)

  • Cbz-1-aminocyclobutanecarboxylic acid (Cbz-AcbA-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Acetic anhydride

  • Hydrazine monohydrate (2% in DMF)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Syringe reaction vessel with a frit

Procedure:

  • Resin Swelling and Preparation:

    • Place Rink Amide MBHA resin in the reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.

  • Fmoc-Arg(Pbf)-OH Coupling (First Amino Acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain. Repeat for 15 minutes, then wash thoroughly with DMF.

    • Activation: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq), Oxyma Pure (3 eq) in DMF. Add DIC (3 eq) and pre-activate for 5 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation (Fmoc-Pro-OH and Fmoc-Lys(Dde)-OH):

    • Repeat the Fmoc deprotection, activation, and coupling steps for Fmoc-Pro-OH and then Fmoc-Lys(Dde)-OH.

  • Selective Deprotection of Dde Group:

    • Wash the resin with DMF.

    • Treat the resin with 2% hydrazine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

  • Coupling of Cbz-AcbA-OH:

    • Activation: In a separate vial, dissolve Cbz-AcbA-OH (3 eq) and Oxyma Pure (3 eq) in DMF. Add DIC (3 eq) and pre-activate for 5 minutes.

    • Coupling: Add the activated Cbz-AcbA-OH solution to the resin and agitate for 4 hours, or until a negative Kaiser test is observed.

    • Washing: Wash the resin with DMF and DCM.

  • Fmoc-Thr(tBu)-OH Coupling:

    • Perform the final Fmoc deprotection and coupling of Fmoc-Thr(tBu)-OH.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Enzymatic Degradation Assay

This protocol is for assessing the stability of an AcbA-containing peptide against enzymatic degradation in human serum.

Materials:

  • Purified AcbA-containing peptide and a control peptide (without AcbA)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10%)

  • HPLC system for analysis

Procedure:

  • Peptide Incubation:

    • Prepare stock solutions of the test and control peptides in PBS.

    • Dilute the peptides to a final concentration of 1 mg/mL in human serum.

    • Incubate the solutions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Enzyme Inactivation:

    • Immediately add an equal volume of 10% TCA solution to the aliquot to precipitate serum proteins and stop enzymatic activity.

    • Vortex and incubate on ice for 10 minutes.

  • Sample Preparation for HPLC:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the peptide.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Analyze the samples by RP-HPLC.

    • Quantify the amount of intact peptide remaining at each time point by integrating the peak area.

    • Calculate the percentage of peptide remaining relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the degradation profile and half-life.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis and Characterization Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Selective Dde Deprotection Wash1->Deprotection2 Repeat for each AA Coupling2 Cbz-AcbA Coupling Deprotection2->Coupling2 Cleavage Cleavage from Resin Coupling2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & Analytical HPLC Purification->Characterization Stability Enzymatic Stability Assay Characterization->Stability Structure NMR / X-ray Crystallography Characterization->Structure

Caption: Workflow for the synthesis and analysis of peptides containing Cbz-AcbA.

Structure of a Cbz-AcbA Induced β-Turn

beta_turn N1 N(i) CA1 Cα(i) C1 C(i) O1 O(i) C1->O1 N2 N(i+1) N3 N(i+3) O1->N3 H-bond CA2 Cα(i+1) C2 C(i+2) AcbA_N N(AcbA) O2 O(i+2) C2->O2 CA3 Cα(i+3) N3->CA3 C3 C(i+3) CA3->C3 AcbA_CA Cα(AcbA) AcbA_N->AcbA_CA AcbA_C C(AcbA) AcbA_CA->AcbA_C CB AcbA_CA->CB CD AcbA_CA->CD AcbA_C->N3 AcbA_O O(AcbA) AcbA_C->AcbA_O CG CB->CG CD->CG

Caption: Schematic of a β-turn induced by a 1-aminocyclobutanecarboxylic acid residue.

Biological Implications and Signaling Pathways

The incorporation of Cbz-AcbA can significantly impact the biological activity of peptides. For instance, analogs of the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) containing AcbA derivatives have shown enhanced activity in stimulating interleukin-6 (IL-6) secretion from macrophages.[2] This suggests that the rigidified β-turn conformation induced by AcbA leads to a more favorable interaction with the tuftsin receptor, ultimately triggering a downstream signaling cascade.

IL-6 is a pleiotropic cytokine that signals through the JAK-STAT pathway. The binding of IL-6 to its receptor (IL-6R) leads to the recruitment and activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammation, immune response, and cell proliferation.

JAK-STAT Signaling Pathway Activated by IL-6

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binding gp130 gp130 IL6R->gp130 Recruitment JAK JAK gp130->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene Binding & Activation

Caption: Simplified diagram of the IL-6-mediated JAK-STAT signaling pathway.

Conclusion

Cbz-1-aminocyclobutanecarboxylic acid is a valuable tool for peptide chemists and drug developers seeking to rationally design peptides with enhanced structural stability and biological activity. The protocols and data presented here provide a framework for the successful incorporation of this constrained amino acid to induce β-turn conformations, thereby enabling the exploration of novel peptide-based therapeutics. Careful consideration of the synthetic strategy, purification, and comprehensive structural and functional analysis are paramount to harnessing the full potential of this powerful peptidomimetic building block.

References

Application Notes and Protocols for the Synthesis of Dipeptides with 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of dipeptides incorporating the non-proteinogenic amino acid, 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (Z-Ac4c). The inclusion of this constrained cyclobutane-containing residue can impart unique conformational properties to peptides, making them valuable tools in drug discovery and development for creating peptidomimetics with enhanced stability and biological activity.

Introduction

The synthesis of dipeptides is a fundamental process in peptide chemistry. The protocols outlined below describe the solution-phase synthesis of dipeptides where Z-Ac4c is coupled to the N-terminus of an amino acid ester. The benzyloxycarbonyl (Z) group serves as a robust protecting group for the amino functionality of the cyclobutane amino acid, which can be removed under specific conditions to allow for further peptide chain elongation. Standard coupling reagents are employed to facilitate the formation of the amide bond.

Data Presentation: Comparative Analysis of Coupling Methods

The choice of coupling reagent is critical for achieving high yields and purity in dipeptide synthesis. Below is a summary of representative quantitative data for the synthesis of a model dipeptide, Z-Ac4c-Ala-OMe, using different coupling reagents. Please note that these are illustrative values, and actual results may vary depending on the specific amino acid ester and reaction conditions.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)Purity (%)
DCCHOBtDIPEADCM12RT85-95>95
EDCHOBtDIPEADMF12RT80-90>95
HATU-DIPEADMF2RT90-98>98
PyBOP-DIPEADMF4RT88-96>97

Experimental Protocols

Protocol 1: Dipeptide Synthesis using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

This protocol describes the coupling of Z-Ac4c with an amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl) using DCC as the coupling agent and HOBt as a racemization suppressor.

Materials:

  • This compound (Z-Ac4c)

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq.) dropwise to neutralize the hydrochloride salt and stir for 20 minutes at 0 °C.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Ac4c (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

  • Coupling Reaction: Add the solution from step 2 to the amine solution from step 1. Cool the combined mixture to 0 °C. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the precipitated DCU and wash the filter cake with DCM. Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified dipeptide by NMR spectroscopy and mass spectrometry.

Protocol 2: Dipeptide Synthesis using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

This protocol offers a faster alternative using the highly efficient coupling reagent HATU.

Materials:

  • This compound (Z-Ac4c)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Z-Ac4c (1.0 eq.), the amino acid methyl ester hydrochloride (1.0 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Coupling Reaction: Cool the solution to 0 °C and add DIPEA (2.2 eq.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final dipeptide using NMR and mass spectrometry.

Visualizations

Experimental Workflow for Dipeptide Synthesis

experimental_workflow cluster_amine_prep Amine Preparation cluster_acid_activation Carboxylic Acid Activation & Coupling cluster_reaction Coupling Reaction cluster_purification Work-up & Purification amine_salt Amino Acid Ester HCl base DIPEA amine_salt->base Neutralization in DCM free_amine Free Amino Ester base->free_amine reaction_mixture Reaction Mixture free_amine->reaction_mixture z_ac4c Z-Ac4c coupling_reagent Coupling Reagent (e.g., DCC/HOBt) z_ac4c->coupling_reagent Activation activated_intermediate Activated Intermediate coupling_reagent->activated_intermediate activated_intermediate->reaction_mixture protected_dipeptide Protected Dipeptide reaction_mixture->protected_dipeptide Stir 12h, RT workup Aqueous Work-up protected_dipeptide->workup chromatography Column Chromatography workup->chromatography pure_dipeptide Pure Dipeptide chromatography->pure_dipeptide tuftsin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tuftsin_analog Tuftsin Analog (with Ac4c) receptor Tuftsin Receptor (e.g., Nrp1) tuftsin_analog->receptor Binding tgf_beta_pathway TGF-β Signaling Pathway receptor->tgf_beta_pathway Activation mapk_pathway MAPK Pathway (e.g., p38, ERK) tgf_beta_pathway->mapk_pathway nf_kb_activation NF-κB Activation mapk_pathway->nf_kb_activation transcription_factors Transcription Factors (e.g., AP-1, NF-κB) nf_kb_activation->transcription_factors Translocation il6_gene IL-6 Gene transcription_factors->il6_gene Binding to Promoter il6_mrna IL-6 mRNA il6_gene->il6_mrna Transcription il6_protein IL-6 Protein il6_mrna->il6_protein Translation secretion Secretion il6_protein->secretion Exocytosis

Application Notes: Benzyloxycarbonyl (Cbz) as a Robust Protecting Group for Unnatural Amino Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides and other pharmaceutical compounds is a powerful strategy for enhancing therapeutic properties such as potency, stability, and bioavailability. The successful synthesis of these modified molecules hinges on the strategic use of protecting groups to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in peptide chemistry due to its robustness and orthogonal reactivity.[1] This document provides detailed application notes and protocols for the use of the Cbz group as a protecting agent for the amino functionality of unnatural amino acids.

The Cbz group is favored for its stability under a wide range of conditions, including those required for peptide coupling and the deprotection of other protecting groups like Boc and Fmoc.[2][3] Its removal is typically achieved under mild reductive conditions, most commonly through catalytic hydrogenolysis, which proceeds with the formation of volatile byproducts, simplifying purification.[4]

Data Presentation: Efficiency of Cbz Protection and Deprotection

The efficiency of both the introduction and removal of the Cbz group is critical for its practical application. The following tables summarize representative yields for the Cbz protection of various amino acids and the subsequent deprotection.

Table 1: Representative Yields for Cbz Protection of Various Amino Acids

Amino Acid/Amine SubstrateReaction ConditionsReported Yield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[1]
L-AlanineCbz-Cl, aq. Na₂CO₃, 0 °C80-90[5]
L-PhenylalanineCbz-Cl, aq. Na₂CO₃, 0 °C90-98[5]
L-SerineCbz-Cl, aq. Na₂CO₃, 0 °C75-85[5]
L-LysineCbz-Cl, aq. Na₂CO₃, 0 °C70-80[5]
L-Cyclohexylglycine (L-CHG)Cbz-Cl, 20% aq. NaOH82.3[6]
Various aromatic and aliphatic aminesCbz-Cl, PEG-600High[7]

Table 2: Representative Yields for Cbz Deprotection

Cbz-Protected SubstrateDeprotection ConditionsReported Yield (%)Reference
Cbz-L-amino acidsS. paucimobilis SC 16113 enzyme>48[1]
Cbz-L-Phe-OtBu (two-step)1. BS2 esterase, 2. Cbz-ase89 (from Cbz-L-Phe)[8]
N-benzyl dioctylaminePd/C, Nb₂O₅/C, H₂97[9]
Various Cbz-amines2-mercaptoethanol, K₃PO₄, DMA, 75 °CHigh[2]
Various Cbz-aminesAlCl₃, HFIPHigh[2]

Experimental Workflow

The general workflow for the protection of an unnatural amino acid with a Cbz group, followed by its deprotection, is illustrated below. This process enables the selective modification of other functional groups on the amino acid or its incorporation into a larger molecule before the amino group is regenerated.

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection unnatural_aa Unnatural Amino Acid dissolution Dissolve in aq. Base (e.g., Na2CO3) unnatural_aa->dissolution addition Add Benzyl Chloroformate (Cbz-Cl) at 0-5 °C dissolution->addition reaction_p Stir at Room Temperature (2-4 hours) addition->reaction_p workup_p Aqueous Workup & Acidification reaction_p->workup_p extraction Extract with Organic Solvent workup_p->extraction purification_p Dry and Concentrate extraction->purification_p cbz_aa Cbz-Protected Unnatural Amino Acid purification_p->cbz_aa cbz_aa_d Cbz-Protected Unnatural Amino Acid dissolution_d Dissolve in Solvent (e.g., MeOH, EtOH) cbz_aa_d->dissolution_d catalyst Add Pd/C Catalyst (5-10 mol%) dissolution_d->catalyst hydrogenation Hydrogenate (H2 balloon or Parr) catalyst->hydrogenation filtration Filter through Celite hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration deprotected_aa Deprotected Unnatural Amino Acid concentration->deprotected_aa

Caption: Workflow for Cbz protection and deprotection of an unnatural amino acid.

Experimental Protocols

The following are detailed protocols for the introduction and removal of the Cbz protecting group, which can be adapted for a wide range of unnatural amino acids.

Protocol 1: Cbz Protection of an Unnatural Amino Acid via Schotten-Baumann Conditions[4][5]

This protocol describes a standard procedure for the N-protection of an amino acid using benzyl chloroformate under aqueous basic conditions.

Materials:

  • Unnatural amino acid (1.0 equivalent)

  • 1 M aqueous sodium carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the unnatural amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the reaction temperature below 5 °C during the addition to minimize hydrolysis of the Cbz-Cl.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The Cbz-protected amino acid will typically precipitate out of the solution.

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the Cbz-protected unnatural amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[4]

This protocol outlines the removal of the Cbz group using palladium on carbon as a catalyst and hydrogen gas.

Materials:

  • Cbz-protected unnatural amino acid (1.0 equivalent)

  • 10% Palladium on carbon (Pd/C) (5-10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite or other filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol %) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet during filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected unnatural amino acid. The byproducts, toluene and carbon dioxide, are volatile and are typically removed during this step.

Concluding Remarks

The benzyloxycarbonyl group continues to be an indispensable tool in the synthesis of peptides and other complex molecules containing unnatural amino acids. Its ease of introduction, stability to a variety of reaction conditions, and facile removal under mild hydrogenolysis make it a highly reliable and versatile protecting group. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize the Cbz group in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Benzyl chloroformate (Cbz-Cl) can degrade upon exposure to moisture. The starting amino acid may be of poor quality. 2. Inadequate Base: Insufficient or inappropriate base can lead to incomplete deprotonation of the amino group, hindering the reaction. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Reagent Quality: Use freshly opened or properly stored Cbz-Cl. Confirm the purity of the 1-aminocyclobutanecarboxylic acid via techniques like NMR or melting point analysis. 2. Base Optimization: Ensure the base (e.g., NaHCO₃, NaOH) is fully dissolved and used in sufficient molar excess. Consider switching to a stronger base if necessary, but be mindful of potential side reactions. 3. Temperature Control: While the initial addition of Cbz-Cl is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can improve the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Presence of Multiple Spots on TLC (Impure Product) 1. Di-acylation: The carboxylate group of the starting material or product could potentially react under certain conditions. 2. Unreacted Starting Material: The reaction has not gone to completion. 3. Hydrolysis of Cbz-Cl: Benzyl chloroformate can hydrolyze to benzyl alcohol, which may contaminate the product.1. Stoichiometry Control: Use a controlled amount of Cbz-Cl (typically 1.05-1.2 equivalents). 2. Reaction Time: Allow the reaction to stir for a sufficient duration (e.g., 12-15 hours) and monitor by TLC until the starting material spot disappears.[1] 3. Aqueous Work-up: Perform washes with a mild acid (e.g., 1N HCl) to remove any basic impurities and unreacted starting material, followed by washes with brine.[1]
Difficulty in Product Isolation/Purification 1. Emulsion during Extraction: The presence of salts or other impurities can lead to the formation of an emulsion during the aqueous work-up. 2. Oily Product Instead of Solid: The product may not crystallize easily if impurities are present.1. Extraction Technique: Add brine to the aqueous layer to break up emulsions. If necessary, filter the entire mixture through a pad of celite. 2. Purification Method: If the crude product is an oil, attempt to triturate with a non-polar solvent like hexane to induce solidification. If this fails, purification by silica gel column chromatography is recommended.[1]
Low Yield After Purification 1. Product Loss During Work-up: The product may have some solubility in the aqueous layer, especially if the pH is not optimal during extraction. 2. Inefficient Extraction: Insufficient extraction solvent volume or number of extractions. 3. Loss during Chromatography: The product may adhere strongly to the silica gel if an inappropriate solvent system is used.1. pH Adjustment: Carefully acidify the aqueous layer to a pH of 2-4 to ensure the carboxylic acid is protonated and less water-soluble before extraction.[1] 2. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂) to maximize product recovery.[1] 3. Chromatography Optimization: Use a solvent system with appropriate polarity for column chromatography. A common eluent system for similar compounds is a mixture of ethyl acetate and hexane.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1-aminocyclobutanecarboxylic acid in aqueous base (e.g., NaHCO₃) and solvent (e.g., 1,4-dioxane) reagent Add Benzyl Chloroformate (Cbz-Cl) at 0°C start->reagent reaction Stir at room temperature for 12-15 hours reagent->reaction wash_impurities Wash with organic solvent (e.g., EtOAc) to remove non-polar impurities reaction->wash_impurities acidify Acidify aqueous layer with 1N HCl to pH 2-4 wash_impurities->acidify extract Extract with ethyl acetate (3x) acidify->extract combine_wash Combine organic layers, wash with brine, and dry over Na₂SO₄ extract->combine_wash evaporate Evaporate solvent under reduced pressure combine_wash->evaporate crude Crude Product evaporate->crude purify Purify by recrystallization or column chromatography crude->purify final_product Pure this compound purify->final_product Troubleshooting_Logic start Low Yield or Impure Product? check_reaction Reaction Incomplete? (Check TLC) start->check_reaction workup_issue Problem During Work-up? start->workup_issue check_reagents Check Reagent Quality & Stoichiometry check_reaction->check_reagents No optimize_conditions Increase Reaction Time or Temperature check_reaction->optimize_conditions Yes final_product Improved Yield and Purity check_reagents->final_product optimize_conditions->final_product emulsion Emulsion Formation? workup_issue->emulsion Yes ph_check Aqueous pH Correct Before Extraction? workup_issue->ph_check No add_brine Add Brine / Filter through Celite emulsion->add_brine add_brine->final_product adjust_ph Adjust pH to 2-4 ph_check->adjust_ph No purification_issue Purification Difficulty? ph_check->purification_issue Yes adjust_ph->final_product oily_product Product is an Oil? purification_issue->oily_product Yes purification_issue->final_product No triturate Triturate with Hexane oily_product->triturate column_chromatography Perform Column Chromatography triturate->column_chromatography Fails triturate->final_product Succeeds column_chromatography->final_product

References

Technical Support Center: Purification of Cbz-Protected Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Cbz-protected cyclobutane amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude Cbz-protected cyclobutane amino acid?

A1: The first step is to assess the purity and characteristics of your crude product. Dissolve a small amount in a suitable solvent and analyze it by Thin Layer Chromatography (TLC). This will help you identify the number of components, the polarity of your desired product relative to impurities, and guide your choice of purification method.

Q2: Which purification method is better for my Cbz-protected cyclobutane amino acid: recrystallization or column chromatography?

A2: The choice depends on the nature of your crude product. The introduction of a Cbz protecting group often facilitates crystallization. If your crude product is a solid and appears relatively clean by TLC, recrystallization is a good first choice as it can be less labor-intensive and yield highly pure material. If the product is an oil, or if TLC shows multiple impurities with polarities close to your product, silica gel column chromatography will likely be necessary.

Q3: Is the Cbz protecting group stable during silica gel column chromatography?

A3: Yes, the benzyloxycarbonyl (Cbz) protecting group is generally stable to silica gel chromatography under neutral conditions. However, it is advisable to avoid highly acidic or basic mobile phases, which could potentially cleave the protecting group.

Q4: What are the most common impurities I should expect after the Cbz-protection reaction?

A4: Common impurities include unreacted starting amine (the cyclobutane amino acid), excess benzyl chloroformate (Cbz-Cl), and byproducts such as benzyl alcohol, which can form from the hydrolysis of Cbz-Cl. Di-protected species (N,N-di-Cbz) can also sometimes form.

Q5: How can I visualize my Cbz-protected cyclobutane amino acid and related impurities on a TLC plate?

A5: Cbz-protected compounds contain a benzene ring and are typically UV-active, appearing as dark spots under a UV lamp at 254 nm. For non-UV active impurities like the starting amino acid, you can use chemical stains. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized, such as alcohols and amines. A p-anisaldehyde stain is a good general-purpose stain sensitive to many functional groups. Iodine vapor can also be used, which has a high affinity for aromatic and unsaturated compounds.

Q6: My Cbz-protected product is an oil and won't crystallize. What should I do?

A6: Oiling out is a common problem, especially for low-melting point derivatives. You can try dissolving the oil in a minimal amount of a good solvent and adding a poor solvent dropwise until turbidity appears, then cooling slowly. Seeding the solution with a small crystal, if available, can also induce crystallization. If these methods fail, the most reliable approach is to purify the oil using silica gel column chromatography.

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system polarity.- Co-elution of compounds with similar Rf values.- Optimize the Mobile Phase: Use TLC to test various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a target Rf value for your product between 0.2 and 0.4.- Try a Different Solvent System: If hexane/ethyl acetate fails, consider other systems like dichloromethane/methanol.- Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to better resolve compounds.
Product is not Eluting from the Column - Mobile phase is not polar enough.- Strong interaction with the silica gel.- Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).- Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can help break interactions with the silica and improve elution.
Streaking or Tailing of Spots on TLC/Column - Compound is too polar for the solvent system.- Compound is acidic or basic.- Overloading the column or TLC plate.- Adjust Mobile Phase: Add a small amount of a modifier like acetic acid for acidic compounds or triethylamine for basic compounds to the eluent.- Reduce Sample Load: Ensure you are not applying too much crude material to the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- Supersaturation is too high.- Presence of impurities inhibiting crystal lattice formation.- Choose a Lower-Boiling Point Solvent: Select a solvent or solvent pair with a lower boiling point.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.- Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.- Add a Seed Crystal: Introduce a tiny crystal of the pure product to induce crystallization.- Purify by Chromatography First: If oiling persists, purify a small amount by column chromatography to obtain pure material to use as seed crystals for the bulk of the material.
No Crystals Form Upon Cooling - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated.- Add a "Poor" Solvent: To the dissolved sample, slowly add a solvent in which the compound is insoluble (an anti-solvent) until the solution becomes cloudy, then heat to clarify and cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.- Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the product and then attempt to cool again.
Low Recovery of Product - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize solubility.- Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Quantitative Data Summary

While specific data for Cbz-protected cyclobutane amino acids is limited in the literature, the following table provides typical yields for the N-Cbz protection of common amino acids, which can serve as a benchmark for expected outcomes. High purity, often exceeding 99%, can be achieved through careful purification.

Amino Acid TypeSide Chain CharacteristicsTypical Yield (%) after Work-up/Purification
Glycine Achiral, non-polar85-95
L-Alanine Aliphatic, non-polar80-90
L-Phenylalanine Aromatic, non-polar90-98
L-Serine Polar, hydroxyl-containing75-85

Data adapted from general N-Cbz protection protocols. Yields can vary based on reaction scale and purification method.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized for your specific Cbz-protected cyclobutane amino acid.

  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude material (a 1:30 to 1:100 ratio of sample to silica gel by weight is recommended).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Collect fractions in test tubes and monitor the elution progress by TLC.

    • If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 Hexane:Ethyl Acetate). A step-gradient elution is often effective.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate. Visualize the plate using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate) to identify the fractions containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified Cbz-protected cyclobutane amino acid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • Test common solvents and solvent pairs such as ethanol/water, ethyl acetate/hexane, or isopropyl alcohol.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

Visualization of Purification Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of Cbz-protected cyclobutane amino acids.

Purification_Workflow Troubleshooting Workflow for Purification start Crude Product tlc_analysis Analyze by TLC start->tlc_analysis decision_main Main Component? tlc_analysis->decision_main is_solid Is it a solid? decision_main->is_solid One major spot oily_or_impure Oily or multiple close spots on TLC decision_main->oily_or_impure Multiple spots / Complex try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Success? try_recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes troubleshoot_xtal Troubleshoot Recrystallization (e.g., change solvent, seed) recrystallization_success->troubleshoot_xtal No (Oils out / No crystals) column_success Success? column_chromatography->column_success oily_or_impure->column_chromatography troubleshoot_xtal->try_recrystallization troubleshoot_xtal->column_chromatography Fails repeatedly troubleshoot_column Troubleshoot Chromatography (e.g., optimize solvent, gradient) troubleshoot_column->column_chromatography column_success->pure_product Yes column_success->troubleshoot_column No (Poor separation)

Troubleshooting workflow for purification.

Technical Support Center: Synthesis of Cbz-1-aminocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cbz-1-aminocyclobutanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Cbz-1-aminocyclobutanecarboxylic acid, focusing on the identification and mitigation of common side products.

Observed Issue Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.- Ensure dropwise addition of benzyl chloroformate to maintain a low concentration and prevent rapid decomposition. - Allow the reaction to stir for the recommended time (e.g., 2-4 hours) at room temperature to ensure completion.
Hydrolysis of benzyl chloroformate.- Perform the reaction at a low temperature (0-5 °C) to minimize the hydrolysis of benzyl chloroformate by the aqueous base. - Add the base and benzyl chloroformate sequentially, not simultaneously, to avoid direct reaction between them.[1]
Low pH of the reaction mixture.- Maintain the pH of the reaction mixture between 9 and 10 to ensure the amine is deprotonated and nucleophilic. A pH that is too low can lead to the protonation of the amine, reducing its reactivity.
Presence of a higher molecular weight impurity Formation of dipeptide.- Maintain a pH above 9. If the pH drops, the carboxylate group of the amino acid can be activated by benzyl chloroformate, leading to the formation of a dipeptide.[1]
Formation of N,N-di-Cbz-1-aminocyclobutanecarboxylic acid.- Use a controlled amount of benzyl chloroformate (typically 1.1 equivalents). Excess reagent can lead to double protection of the amino group.
Presence of a non-polar impurity, visible on TLC Unreacted benzyl chloroformate.- After the reaction is complete, wash the reaction mixture with a non-polar organic solvent like diethyl ether to remove any remaining benzyl chloroformate.[2]
Formation of benzyl alcohol.- Benzyl alcohol is a byproduct of the hydrolysis of benzyl chloroformate. It can be removed during the aqueous workup and extraction steps. Ensure thorough washing of the organic layer.
Racemization of the product (if starting with a chiral precursor) High pH of the reaction mixture.- While a basic pH is necessary, excessively high pH (above 10) can lead to racemization of the amino acid. Carefully monitor and control the pH throughout the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of Cbz-1-aminocyclobutanecarboxylic acid?

A1: The most common side products are:

  • Dipeptide of 1-aminocyclobutanecarboxylic acid: This can form if the reaction pH drops, leading to the activation of the carboxylic acid group by benzyl chloroformate.[1]

  • N,N-di-Cbz-1-aminocyclobutanecarboxylic acid: This side product can result from the reaction of the initially formed Cbz-amino acid with another molecule of benzyl chloroformate, especially if an excess of the reagent is used.

  • Benzyl alcohol: This is formed from the hydrolysis of benzyl chloroformate in the aqueous basic solution.

Q2: How can I minimize the formation of the dipeptide side product?

A2: To minimize dipeptide formation, it is crucial to maintain the pH of the reaction mixture above 9. This ensures that the carboxylic acid group remains as a carboxylate salt and is not activated by benzyl chloroformate.[1]

Q3: What is the optimal temperature for the reaction?

A3: The reaction should be initiated at a low temperature, typically 0-5 °C, especially during the addition of benzyl chloroformate. This helps to minimize the hydrolysis of the reagent. After the addition is complete, the reaction can be allowed to warm to room temperature.[2]

Q4: How can I remove unreacted benzyl chloroformate from the reaction mixture?

A4: Unreacted benzyl chloroformate can be removed by washing the reaction mixture with a non-polar organic solvent such as diethyl ether after the reaction is complete.[2]

Q5: What is the role of the base in this reaction?

A5: The base, typically sodium carbonate or sodium hydroxide, serves two main purposes. First, it deprotonates the amino group of 1-aminocyclobutanecarboxylic acid, making it a more potent nucleophile. Second, it neutralizes the hydrochloric acid that is generated as a byproduct of the reaction.[1]

Experimental Protocol: Synthesis of Cbz-1-aminocyclobutanecarboxylic acid

This protocol is a representative method for the Cbz protection of 1-aminocyclobutanecarboxylic acid using Schotten-Baumann conditions.

Materials:

  • 1-aminocyclobutanecarboxylic acid

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolution: In a flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-aminocyclobutanecarboxylic acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the flask in an ice bath.[2]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

    • Separate the aqueous layer and cool it in an ice bath.[2]

  • Acidification: Carefully acidify the aqueous layer to a pH of 2 with 1 M HCl. A white precipitate of the product should form.[2]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[2]

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the Cbz-1-aminocyclobutanecarboxylic acid.[2]

Reaction Pathway and Side Product Formation

reaction_pathway cluster_reactants Reactants cluster_product Desired Product cluster_side_products Common Side Products amino_acid 1-Aminocyclobutanecarboxylic Acid main_product Cbz-1-aminocyclobutanecarboxylic Acid amino_acid->main_product + Cbz-Cl (pH 9-10) dipeptide Dipeptide amino_acid->dipeptide + Activated Amino Acid (Low pH) cbz_cl Benzyl Chloroformate (Cbz-Cl) benzyl_alcohol Benzyl Alcohol cbz_cl->benzyl_alcohol + H2O/OH- di_cbz N,N-di-Cbz Protected Amino Acid main_product->di_cbz + Excess Cbz-Cl

Caption: Reaction scheme for the synthesis of Cbz-1-aminocyclobutanecarboxylic acid and the formation of common side products.

References

Troubleshooting low coupling efficiency in SPPS with Cbz-Ac4c-OH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Topic: Troubleshooting Low Coupling Efficiency in SPPS with Cbz-Ac4c-OH

Introduction

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of sterically hindered amino acids, specifically focusing on N-benzyloxycarbonyl-1-aminocyclobutanecarboxylic acid (Cbz-Ac4c-OH). The unique cyclobutyl structure of Ac4c introduces significant steric bulk, which can lead to incomplete reactions and low yields. This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you optimize your synthesis and achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: Why is Cbz-Ac4c-OH considered a "difficult" amino acid to couple in SPPS?

A1: Cbz-Ac4c-OH is a sterically hindered amino acid. The cyclobutane ring adjacent to the carboxyl and amino groups physically obstructs the approach of the activated carboxyl group to the resin-bound amine. This steric hindrance slows down the reaction kinetics, often resulting in incomplete coupling under standard SPPS conditions.[1][2] Traditional coupling reagents may not be potent enough to overcome this energy barrier efficiently.[3]

Q2: What are the primary indicators of low coupling efficiency with Cbz-Ac4c-OH?

A2: The most common indicators include:

  • Positive Kaiser Test: A blue or purple color after the coupling step indicates the presence of unreacted primary amines on the resin.[4]

  • Mass Spectrometry (MS) Analysis: The presence of deletion sequences (peptides missing the Cbz-Ac4c-OH residue) in the final crude product is a definitive sign of poor coupling.[4]

  • Low Final Yield: Although other factors can contribute, consistently low yields for sequences containing this residue point towards a coupling issue.

Q3: Can I use standard carbodiimide reagents like DIC/DCC for coupling Cbz-Ac4c-OH?

A3: While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are workhorses in SPPS, they are often inefficient for coupling sterically demanding amino acids like Cbz-Ac4c-OH.[2][3][5] These reagents form an O-acylisourea intermediate that may not be reactive enough to overcome the steric barrier, leading to incomplete reactions or the formation of an unreactive N-acylurea byproduct.[5][6]

Troubleshooting Guide: Enhancing Coupling Efficiency

This section provides a structured approach to troubleshooting and resolving low coupling efficiency with Cbz-Ac4c-OH.

Issue 1: Positive Kaiser Test After a Single Coupling Attempt

A positive Kaiser test is a clear sign that the coupling reaction has not gone to completion.

Root Cause Analysis:
  • Insufficient Reagent Potency: The chosen coupling reagent may lack the necessary reactivity to overcome the steric hindrance.

  • Suboptimal Reaction Kinetics: The reaction time may be too short for the sterically hindered residue to couple completely.[3]

  • Poor Resin Solvation: Inadequate swelling of the resin can limit the accessibility of the reactive sites.[3]

Solutions & Protocols:

For sterically hindered couplings, it is crucial to switch to more powerful in-situ activating reagents.[3] Uronium/aminium salts or phosphonium salts are highly recommended as they form more reactive activated esters.[3][7]

Recommended Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms a highly reactive OAt-ester.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than HBTU.[3]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also very effective.[8]

Protocol 1: Optimized Coupling with HATU

This protocol outlines the manual coupling of Cbz-Ac4c-OH using HATU.

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, pre-activate the Cbz-Ac4c-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[3]

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Reaction Time: Allow the coupling reaction to proceed for a minimum of 2 hours. For particularly difficult sequences, extend this time to 4 hours or even overnight.[3][9]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines. If the test is positive, proceed to Solution 1.2.

If a single, extended coupling is insufficient, a second coupling step is a reliable method to drive the reaction to completion.[10]

Protocol 2: Double Coupling Procedure

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Confirmation: Perform a Kaiser test. If it is positive, proceed with the second coupling.

  • Second Coupling: Prepare a fresh solution of activated Cbz-Ac4c-OH as described in Protocol 1, step 2.

  • Reaction: Add the fresh solution to the resin and allow it to react for an additional 1-2 hours.

  • Final Wash and Confirmation: Wash the resin thoroughly with DMF and perform a final Kaiser test.

Issue 2: Mass Spectrometry Reveals Deletion Sequences Despite a Negative Kaiser Test

Even with a negative Kaiser test, trace amounts of unreacted amines can lead to the accumulation of deletion sequences, which become apparent in the final MS analysis.

Root Cause Analysis:
  • Low-Level Incomplete Coupling: The Kaiser test may not be sensitive enough to detect very low levels of unreacted amines.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate, further hindering access to the N-terminal amine.[11]

  • Suboptimal Solvent Choice: The solvent may not be adequately solvating the growing peptide-resin complex.[3]

Solutions & Protocols:

The choice of solvent is critical for maintaining resin swelling and peptide chain solvation.

  • N-methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for aggregating sequences.[3]

  • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3][11]

For severe aggregation, the addition of chaotropic salts can disrupt secondary structures and improve reaction efficiency.

  • Procedure: Consider washing the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF before the coupling step.[11]

To prevent the formation of deletion peptides, any unreacted N-terminal amines can be permanently blocked (capped) before the next deprotection step.[10]

Protocol 3: Acetyl Capping

  • Perform Coupling: After the coupling of Cbz-Ac4c-OH (preferably a double coupling), wash the resin with DMF.

  • Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).

  • Capping Reaction: Treat the resin with the capping solution for 30 minutes.

  • Wash: Wash the resin thoroughly with DMF and DCM before proceeding to the next Fmoc deprotection step.

Data Summary: Coupling Reagent Effectiveness

The following table summarizes the relative effectiveness of different coupling reagents for sterically hindered amino acids.

Coupling Reagent ClassExample(s)Reactivity LevelNotes
CarbodiimidesDIC, DCCLow-ModerateOften insufficient for hindered residues; risk of N-acylurea formation.[3][5]
Uronium/Aminium SaltsHATU, HCTU, HBTUHighHighly effective for hindered couplings by forming reactive esters.[3]
Phosphonium SaltsPyBOP, PyAOPHighSimilar in efficacy to uronium salts; byproducts can be easier to remove.[3]
Acyl FluoridesTFFHVery HighUsed for extremely difficult couplings where other reagents fail.[3][12]
Visualizing the Workflow

Logical Flow for Troubleshooting

Caption: Troubleshooting workflow for Cbz-Ac4c-OH coupling.

Mechanism of Carbodiimide Activation

Carbodiimide_Mechanism cluster_activation Activation Step cluster_pathways Reaction Pathways RCOOH R-COOH (Cbz-Ac4c-OH) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea DIC DIC DIC->O_Acylisourea Resin_Amine H₂N-Peptide-Resin Peptide_Bond Desired Peptide Bond + DIU Byproduct O_Acylisourea->Peptide_Bond + Amine N_Acylurea N-Acylurea (Unreactive Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Resin_Amine->Peptide_Bond

Caption: Carbodiimide activation and competing reaction pathways.[5]

Conclusion

Successfully coupling sterically hindered amino acids like Cbz-Ac4c-OH requires moving beyond standard SPPS protocols. By employing high-potency coupling reagents, extending reaction times, utilizing double coupling strategies, and optimizing solvents, researchers can overcome the challenges posed by steric hindrance. Proactive measures such as capping and careful monitoring with analytical techniques are key to ensuring the synthesis of high-purity target peptides.

References

Technical Support Center: Optimization of Cbz Protecting Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic removal of the carbobenzyloxy (Cbz or Z) protecting group is a pivotal step in the synthesis of complex molecules.[1] The Cbz group is favored for its stability across a range of chemical conditions. However, its effective and clean removal necessitates a careful evaluation of the substrate's functional group tolerance and the desired reaction parameters. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate the common challenges encountered during Cbz deprotection.

Troubleshooting Guide

This guide addresses prevalent issues encountered during Cbz deprotection in a question-and-answer format, offering insights into causality and actionable solutions.

Issue 1: My Cbz deprotection via catalytic hydrogenation is slow or incomplete.

Question: My Cbz deprotection using palladium on carbon (Pd/C) and hydrogen gas (H₂) is sluggish or fails to reach completion. What are the potential causes, and how can I resolve this?

Answer: Slow or incomplete catalytic hydrogenation is a frequent challenge with several potential root causes:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to deactivation by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[2][3][4][5] The amine product itself can also coordinate to the catalyst, inhibiting its activity.[4][6]

    • Solution: Ensure the starting material is highly pure. If sulfur-containing groups are present, consider alternative deprotection methods like acidic or nucleophilic cleavage.[2][3][4] To mitigate product inhibition, adding a small amount of a weak acid, such as acetic acid, can protonate the amine and reduce its coordination to the catalyst.[2][4]

  • Poor Catalyst Activity: The activity of Pd/C can differ between batches and diminish over time.[2][3][4]

    • Solution: Use a fresh, high-quality catalyst. For particularly challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.[2][6]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for sterically hindered or challenging substrates.[2][3]

    • Solution: Increase the hydrogen pressure, often to 50 psi or higher.[3][4]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[2][3]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[2][3]

Issue 2: I'm observing side reactions and the reduction of other functional groups.

Question: During catalytic hydrogenation for Cbz removal, I'm noticing the reduction of other sensitive functional groups like alkenes, nitro groups, or aryl halides. How can I improve selectivity?

Answer: Non-selective reduction is a known challenge with catalytic hydrogenation.[2][3]

  • Solution 1: Catalytic Transfer Hydrogenation (CTH): This method often provides better chemoselectivity.[6] It utilizes a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexene, which can be milder than using pressurized hydrogen gas.[2][6][7]

  • Solution 2: Alternative Deprotection Methods: For substrates with functionalities sensitive to reduction, non-reductive methods are preferable.

    • Acidic Cleavage: Conditions like hydrogen bromide (HBr) in acetic acid or milder Lewis acid conditions such as aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are excellent alternatives.[2][8][9]

    • Nucleophilic Cleavage: A protocol using 2-mercaptoethanol offers a non-reductive and non-acidic pathway, which is beneficial for highly sensitive substrates.[1][9][10]

Issue 3: My substrate is acid-sensitive, but I cannot use hydrogenation.

Question: My molecule contains other acid-labile protecting groups (e.g., Boc, trityl), but catalytic hydrogenation is not an option due to other reducible groups. What are my alternatives?

Answer: This scenario requires a carefully selected mild deprotection strategy.

  • Milder Lewis Acid Conditions: The AlCl₃/HFIP system is known for its mildness and selectivity in removing Cbz groups in the presence of other sensitive functionalities, including benzyl ethers and nitro groups.[8][9]

  • Nucleophilic Cleavage: The use of 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAC) is an effective and orthogonal strategy for substrates that cannot tolerate either reductive or acidic conditions.[4][9][10]

Issue 4: During acidic deprotection with HBr in acetic acid, I am getting an acetylated byproduct.

Question: After using HBr in acetic acid, I've identified a side product where my deprotected amine has been acetylated. How can I prevent this?

Answer: This is a known side reaction where the acetic acid solvent acts as an acetylating agent, particularly at elevated temperatures.[3][11]

  • Solution:

    • Use a Non-nucleophilic Acid/Solvent System: Consider using hydrogen chloride (HCl) in a non-acetylating solvent like dioxane or isopropanol.[3] Trifluoroacetic acid (TFA) is another option, but its strong acidity might affect other sensitive groups.[3]

    • Milder Lewis Acid Conditions: The AlCl₃/HFIP method is performed at room temperature and is an excellent alternative to circumvent such side reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

The most prevalent and widely used method for Cbz deprotection is catalytic hydrogenation.[3][6][8] This typically involves using palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[3] This method is generally efficient and clean, with byproducts (toluene and carbon dioxide) that are easily removed.[1][3]

Q2: What are the main side products to be aware of during Cbz deprotection?

The primary side products depend on the deprotection method and the substrate:[3]

  • Catalytic Hydrogenation:

    • Over-reduction: Reduction of other functional groups such as alkenes, alkynes, nitro groups, and aryl halides.[3]

    • N-Benzylation: Formation of an N-benzyl side product, especially if the reaction stalls due to insufficient hydrogen.[3][8]

  • Acidic Cleavage:

    • Alkylation: The benzyl cation formed during the reaction can alkylate other sensitive functional groups or the solvent.[3]

    • Acylation: If a carboxylic acid like acetic acid is used as the solvent, the deprotected amine can be acylated.[3]

Q3: How do I choose the best Cbz deprotection method for my specific substrate?

The choice of method is dictated by the functional groups present in your molecule:

  • For simple substrates without sensitive functional groups: Catalytic hydrogenation is generally the best choice.[3]

  • For substrates with reducible groups (e.g., double bonds, nitro groups): Acidic cleavage (e.g., HBr/acetic acid or AlCl₃/HFIP) or nucleophilic cleavage are preferred.[1][11]

  • For substrates sensitive to strong acids: Avoid HBr/acetic acid. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenation or nucleophilic cleavage should be used.[3]

Q4: Are there metal-free alternatives for Cbz deprotection?

Yes, acid-mediated deprotection offers a metal-free alternative to palladium-catalyzed methods.[6][12] Reagents like isopropanol hydrochloride (IPA·HCl), concentrated hydrochloric acid, or HBr in acetic acid are effective.[6][12] These methods are particularly advantageous for large-scale synthesis where concerns about residual heavy metal contamination are significant.[6][12]

Q5: I am concerned about the formation of the genotoxic byproduct benzyl iodide when using Lewis acid-TMS-iodide for Cbz deprotection. What are safer alternatives?

The formation of benzyl iodide is a significant safety concern.[3][10]

  • Solution: It is advisable to avoid using TMS-iodide for Cbz deprotection, especially in the late-stage synthesis of active pharmaceutical ingredients (APIs).[3][10] Safer alternatives that do not generate highly reactive and genotoxic byproducts include:

    • Nucleophilic cleavage with 2-mercaptoethanol: This method produces a benzylated thiol as a byproduct, which is generally less reactive and easier to remove.[3]

    • Catalytic hydrogenation and milder acidic conditions (AlCl₃/HFIP): These are also considered safer choices.[3]

Data Presentation

Comparison of Common Cbz Deprotection Methods
Deprotection MethodReagentsTypical ConditionsAdvantagesLimitations
Catalytic Hydrogenation H₂, Pd/CMeOH or EtOH, rt, 1-24 hHigh to quantitative yields, clean byproducts (toluene, CO₂), mild conditions.[1][3]Reduction of other functional groups, catalyst poisoning by sulfur.[1][3]
Transfer Hydrogenation Ammonium formate, Pd/CMeOH, reflux, 1-3 hSafer than H₂ gas, often more selective.[3][7]Can still reduce some sensitive groups.[7]
Acidic Cleavage HBr in Acetic Acid (33%)rt, 1-4 hEffective for substrates with reducible groups.[1][7]Harsh conditions, can cleave other acid-labile groups.[1]
Lewis Acid Cleavage AlCl₃ in HFIPrt, 2-16 hMild and selective for Cbz over O- and N-benzyl groups.[7][9]Requires anhydrous conditions.[7]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAC, 75 °COrthogonal to reductive and acidic methods, good for sensitive substrates.[4][9][10]Requires heating, potential for thiol-related side reactions.

Experimental Protocols

General Protocol for Catalytic Hydrogenolysis using H₂ Gas
  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or THF).[2][7]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).[6][7]

  • Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.[2][6][7]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC or LC-MS.[2][6]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[4][7]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[7]

General Protocol for Acid-Catalyzed Deprotection with HBr in Acetic Acid
  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a minimal amount of 33% HBr in acetic acid at room temperature.[4]

  • Reaction: Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[4]

  • Work-up: Upon completion, the product can often be precipitated by the addition of anhydrous ether.[4] Alternatively, an aqueous work-up with neutralization may be required.[7]

General Protocol for Nucleophilic Deprotection with 2-Mercaptoethanol
  • Setup: To a solution of the Cbz-protected amine (1 equivalent) in N,N-dimethylacetamide (DMAC), add potassium phosphate (e.g., 2-4 equivalents).[4]

  • Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[4]

  • Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[4]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[4]

Visualizations

G Troubleshooting Workflow for Incomplete Catalytic Hydrogenation start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? start->cause2 cause3 Insufficient H₂ Pressure? start->cause3 cause4 Product Inhibition? start->cause4 solution1a Purify Substrate (Remove Sulfur) cause1->solution1a Yes solution1b Consider Alternative Deprotection Method cause1->solution1b Yes solution2 Use Fresh/Higher Loading of Catalyst cause2->solution2 Yes solution3 Increase H₂ Pressure cause3->solution3 Yes solution4 Add Weak Acid (e.g., Acetic Acid) cause4->solution4 Yes

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

G Decision Tree for Selecting a Cbz Deprotection Method start Start: Cbz-Protected Compound q1 Are reducible functional groups (alkenes, nitro, etc.) present? start->q1 q2 Are other acid-labile groups (e.g., Boc, trityl) present? q1->q2 Yes method1 Catalytic Hydrogenation (H₂, Pd/C) q1->method1 No method2 Acidic Cleavage (HBr/AcOH) q2->method2 No method3 Milder Acidic Conditions (AlCl₃/HFIP) or Nucleophilic Displacement q2->method3 Yes

Caption: Decision tree for selecting a Cbz deprotection method.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Cbz Deprotection.
  • Benchchem. (n.d.). How to improve the efficiency of Cbz group removal.
  • Benchchem. (n.d.). A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Reactions.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
  • ResearchGate. (2015, February 21). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Scientific Update. (2023, February 22). To Deprotect and Serve.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?.

Sources

Preventing racemization during activation of Cbz-1-aminocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-1-aminocyclobutanecarboxylic acid. The focus is on preventing racemization during the crucial carboxylic acid activation step in peptide synthesis and other conjugation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the activation of Cbz-1-aminocyclobutanecarboxylic acid, offering potential causes and recommended solutions to maintain stereochemical integrity.

Problem Potential Cause Recommended Solution & Rationale
High levels of the D-enantiomer detected in the product. Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, EDC) used without a racemization suppressant are a common cause of significant epimerization.Solution: Always use a racemization-suppressing additive like HOBt, and more preferably HOAt or Oxyma, when using carbodiimides.[1][2] Alternatively, switch to a uronium/aminium-based coupling reagent such as HATU, which is known for faster coupling and reduced racemization compared to HBTU.[1][2]
Strong Organic Base: The use of strong, sterically unhindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the α-proton of the activated intermediate, leading to racemization.Solution: Employ a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are excellent choices that minimize the risk of epimerization.[3]
Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization by providing the necessary activation energy for oxazolone formation and enolization.Solution: Perform the activation and coupling reactions at low temperatures. A common practice is to carry out the reaction at 0 °C and then allow it to slowly warm to room temperature.[4]
Prolonged Pre-activation Time: Allowing the Cbz-1-aminocyclobutanecarboxylic acid to remain in its activated state for an extended period before the addition of the amine nucleophile increases the likelihood of racemization.Solution: Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to a mixture of the carboxylic acid, amine, and additive.
Incomplete reaction or low yield. Steric Hindrance: The cyclobutyl group can present steric challenges, potentially slowing down the coupling reaction.Solution: Consider using a more potent coupling reagent like HATU. Increasing the reaction time or temperature slightly may be necessary, but this must be balanced with the increased risk of racemization. Careful monitoring of the reaction progress is crucial.
Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive for the specific substrate combination.Solution: Switch to a more powerful activating agent such as HATU or COMU. Ensure all reagents are anhydrous and of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the activation of Cbz-1-aminocyclobutanecarboxylic acid?

A1: The primary mechanism of racemization for N-protected amino acids, including Cbz-1-aminocyclobutanecarboxylic acid, involves the formation of a planar 5(4H)-oxazolone intermediate.[1][2] After activation of the carboxyl group, the electron-withdrawing Cbz group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of an achiral enolate intermediate via the oxazolone. Subsequent protonation or reaction with a nucleophile can occur from either face of this planar intermediate, resulting in a mixture of L- and D-enantiomers.

Q2: Are there specific coupling reagents that are recommended to minimize racemization for this type of amino acid?

A2: Yes, for amino acids that are sensitive to racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives.[3] Combinations such as DIC/Oxyma or DIC/HOAt are generally superior to DIC/HOBt. Uronium/aminium reagents like HATU are also highly recommended as they often lead to faster reactions and less epimerization.[1][2]

Q3: How critical is the choice of base in preventing racemization?

A3: The choice of base is extremely critical. Stronger and less sterically hindered bases significantly increase the rate of racemization. For instance, diisopropylethylamine (DIPEA) is more likely to cause racemization than the weaker base N-methylmorpholine (NMM) or the sterically hindered base 2,4,6-collidine (TMP).[3]

Q4: Does the solvent have a significant impact on racemization?

A4: Yes, the solvent can influence the rate of racemization. More polar solvents like DMF can sometimes increase the rate of epimerization.[4] In cases where racemization is a significant concern, considering less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be beneficial, provided that the solubility of the reactants is not compromised.

Data Presentation

The following table summarizes the percentage of epimerization observed for a model peptide coupling using various activating agents. While this data is not specific to Cbz-1-aminocyclobutanecarboxylic acid, it provides a valuable comparison of the racemization potential of different coupling reagents.

Coupling ReagentBaseSolventPre-activation / Reaction TimeEpimerization (D/(D+L) %)*Reference
PyBOPDIEADMF3 h / 12 h3.8%[1]
HBTUDIEADMF3 h / 12 h2.5%[1]
HCTUDIEADMF3 h / 12 h1.8%[1]
HATUDIEADMF3 h / 12 h1.6%[1]
COMUDIEADMF3 h / 12 h1.5%[1]
DIC/HOBtDIEADMF3 h / 12 h10.2%[1]
DIC/OxymaNMMN/A5 min<0.5% (for Fmoc-L-Cys(Trt)-OH)[5]

*Data from a study on the coupling of challenging glycosylated amino acids.

Experimental Protocols

Recommended Protocol for Low-Racemization Activation and Coupling

This protocol is designed to minimize racemization during the coupling of Cbz-1-aminocyclobutanecarboxylic acid to an amine.

Materials:

  • Cbz-1-aminocyclobutanecarboxylic acid

  • Amine component (e.g., amino acid ester hydrochloride)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve Cbz-1-aminocyclobutanecarboxylic acid (1.0 eq) and the amine component (1.0 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add NMM (2.0 eq) to the stirred solution.

  • In a separate flask, dissolve HATU (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, proceed with the appropriate aqueous work-up and purification.

Visualizations

Diagram 1: Racemization Pathway and Prevention Strategy

racemization_prevention cluster_racemization Racemization Pathway cluster_prevention Prevention Strategy Activated Acid Activated Acid Oxazolone Oxazolone Activated Acid->Oxazolone + Base - H+ Enolate Enolate Oxazolone->Enolate Tautomerization Racemized Product Racemized Product Enolate->Racemized Product + H+ / Nu- Cbz-Acid Cbz-1-aminocyclobutanecarboxylic acid Active Ester Stable Active Ester (e.g., OAt-ester) Cbz-Acid->Active Ester + HATU / NMM @ 0°C Desired Product Desired Product Active Ester->Desired Product + Amine (Rapid Coupling)

Caption: Mechanism of racemization via oxazolone formation and the recommended preventative pathway using a modern coupling reagent to form a stable active ester.

Diagram 2: Troubleshooting Workflow for High Racemization

troubleshooting_workflow start High Racemization Detected q1 What coupling reagent was used? start->q1 a1_carb Carbodiimide q1->a1_carb a1_uronium Uronium/Aminium q1->a1_uronium sol1 Add Additive (HOAt/Oxyma) a1_carb->sol1 q2 What base was used? a1_uronium->q2 sol1->q2 a2_strong Strong Base (DIPEA/TEA) q2->a2_strong q3 What was the reaction temperature? q2->q3 Weak Base Used sol2 Switch to Weaker Base (NMM/TMP) a2_strong->sol2 sol2->q3 a3_high Elevated Temperature q3->a3_high end Racemization Minimized q3->end Low Temperature Used sol3 Lower Temperature to 0°C a3_high->sol3 sol3->end

Caption: A decision-making workflow for troubleshooting and mitigating high levels of racemization during the activation of Cbz-1-aminocyclobutanecarboxylic acid.

References

Technical Support Center: Recrystallization of 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and troubleshooting advice for the recrystallization of 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid. The following sections offer frequently asked questions (FAQs), a comprehensive experimental protocol, and troubleshooting guidance to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of this compound?

A1: While a specific solvent system for this exact compound is not widely published, based on the purification of structurally similar Cbz-protected amino acids, a mixed solvent system is recommended. The most promising systems are ethyl acetate/hexane and ethanol/water . The principle is to dissolve the compound in a minimal amount of the "good" solvent (ethyl acetate or ethanol) at an elevated temperature and then slowly add the "poor" solvent (hexane or water) until turbidity is observed, followed by slow cooling to induce crystallization.[1]

Q2: What are the key characteristics of a good recrystallization solvent for this compound?

A2: A suitable solvent should:

  • Completely dissolve the compound at elevated temperatures.

  • Have very low solubility for the compound at low temperatures.

  • Either not dissolve impurities at all or keep them dissolved at low temperatures.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Q3: The compound is precipitating as an oil instead of crystals. What should I do?

A3: Oiling out can occur if the solution is supersaturated or if the cooling process is too rapid. To address this, try the following:

  • Re-heat the solution until the oil redissolves.

  • Add a small amount of the "good" solvent (e.g., ethyl acetate) to decrease the saturation.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Add a seed crystal of the pure compound if available.

Q4: What is the expected melting point of pure this compound?

Data Presentation: Solvent System Suitability

The following table summarizes the estimated solubility characteristics of this compound in common laboratory solvents, based on general properties of Cbz-protected amino acids. This information is intended to guide solvent selection for recrystallization.

Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Suitability for Recrystallization
Ethyl Acetate/Hexane LowHigh in Ethyl AcetateHighly Recommended. Good for inducing crystallization by decreasing polarity.
Ethanol/Water LowHigh in EthanolRecommended. A common system for moderately polar compounds.
Chloroform/Hexane LowHigh in ChloroformPotentially Suitable. Chloroform is a good solvent for many Cbz-protected compounds; hexane can be used as the anti-solvent.[2]
Acetone/Hexane ModerateHigh in AcetoneWorth Considering. Acetone is a strong solvent, so a larger proportion of hexane may be needed.
Dichloromethane/Hexane ModerateHigh in DichloromethaneWorth Considering. Similar to chloroform/hexane, but dichloromethane has a lower boiling point.
Water Very LowVery LowUnsuitable as a single solvent. The compound is expected to be poorly soluble in water at all temperatures.
Hexane Very LowVery LowUnsuitable as a single solvent. The compound is unlikely to dissolve sufficiently in hot hexane. It is a good anti-solvent.[1][2]

Experimental Protocol: Recrystallization using Ethyl Acetate/Hexane

This protocol provides a detailed methodology for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate to just cover the solid. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethyl acetate until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: Remove the flask from the heat. Slowly add hexane dropwise to the hot solution while stirring until a slight cloudiness (turbidity) persists. If too much hexane is added and the solution becomes very cloudy, add a few drops of hot ethyl acetate until the solution is clear again.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be as slow as possible. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature well below the melting point.

  • Characterization: Determine the melting point of the dried crystals. A sharp melting range indicates high purity.

Mandatory Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Slowly Cool Solution dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Compound Oils Out cool->oiling_out Problem end Pure Crystals Obtained crystals->end scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed evaporate Evaporate Some Solvent no_crystals->evaporate reheat Reheat and Add More 'Good' Solvent oiling_out->reheat slow_cool Cool More Slowly oiling_out->slow_cool scratch->cool seed->cool evaporate->cool reheat->cool slow_cool->cool

Caption: A flowchart for troubleshooting common issues during recrystallization.

Logical Relationship of Recrystallization Steps

Recrystallization_Steps cluster_preparation Preparation cluster_process Process cluster_isolation Isolation & Drying choose_solvent Choose Solvent System (e.g., Ethyl Acetate/Hexane) dissolve 1. Dissolve Crude Product in Hot 'Good' Solvent choose_solvent->dissolve add_antisolvent 2. Add 'Poor' Solvent to Induce Turbidity dissolve->add_antisolvent cool_slowly 3. Slow Cooling to Promote Crystal Growth add_antisolvent->cool_slowly cool_ice 4. Ice Bath to Maximize Yield cool_slowly->cool_ice filtrate 5. Vacuum Filtration cool_ice->filtrate wash 6. Wash with Cold 'Poor' Solvent filtrate->wash dry 7. Dry Crystals Under Vacuum wash->dry

Caption: The sequential workflow for the recrystallization process.

References

Column chromatography conditions for Cbz-Ac4c-OH purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of Cbz-Ac4c-OH (N-Carboxybenzyl-1-aminocyclobutanecarboxylic acid).

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of Cbz-Ac4c-OH.

Question: My Cbz-Ac4c-OH is not separating from impurities on the silica gel column. What can I do?

Answer:

Poor separation can arise from several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The polarity of your eluent system is crucial. If your compound and impurities are eluting too quickly (high Rf value), decrease the polarity of the mobile phase. Conversely, if they are moving too slowly (low Rf), increase the polarity. A common starting point for Cbz-protected amino acids is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.[1] Try running a gradient elution, starting with a low polarity and gradually increasing it. This can help resolve compounds with close Rf values.

  • Check for Compound Stability: Cbz-Ac4c-OH, being an acidic compound, might interact strongly with the slightly acidic silica gel, leading to tailing or decomposition. You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[2] If instability is suspected, you can either use a deactivated silica gel or add a small amount of a volatile acid (like acetic acid or formic acid, typically 0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing.

  • Sample Loading: Ensure your crude sample is loaded onto the column in a minimal volume of solvent. A large sample volume will lead to a broad initial band and poor separation. It's best to dissolve the sample in the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column.

Question: My Cbz-Ac4c-OH is eluting with significant tailing. How can I improve the peak shape?

Answer:

Tailing is often caused by strong interactions between the analyte and the stationary phase. For an acidic compound like Cbz-Ac4c-OH on silica gel, this is a common issue.

  • Acidify the Mobile Phase: As mentioned above, adding a small percentage of a volatile acid to your eluent can significantly improve peak shape by protonating the carboxylic acid and silanol groups on the silica surface, thereby reducing strong ionic interactions.

  • Consider an Alternative Stationary Phase: If tailing persists, you might consider using a different stationary phase. Alumina (basic or neutral) could be an option, but be aware that it can sometimes catalyze reactions. Reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) is another effective method for purifying protected amino acids.

Question: I am not recovering my Cbz-Ac4c-OH from the column. What could be the problem?

Answer:

Low or no recovery can be due to several reasons:

  • Irreversible Adsorption: Your compound might be irreversibly binding to the silica gel. This is more likely if the compound is unstable on silica.

  • Elution with Insufficiently Polar Solvent: It's possible your mobile phase is not polar enough to elute the compound. Try flushing the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if you can recover your product.

  • Compound Decomposition: As mentioned, check for stability on silica gel using a TLC test.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical stationary and mobile phase for Cbz-Ac4c-OH purification?

A1: The most common stationary phase for the purification of Cbz-protected amino acids is silica gel.[1][3] A typical mobile phase is a mixture of a non-polar solvent like n-hexane or heptane and a more polar solvent like ethyl acetate.[1] The ratio is optimized based on TLC analysis, aiming for an Rf value of around 0.2-0.3 for the desired compound. For acidic compounds like Cbz-Ac4c-OH, adding a small amount of acid (e.g., 0.1-1% acetic acid) to the mobile phase can improve separation and peak shape.

Q2: How can I monitor the progress of my column chromatography?

A2: The most common method is Thin Layer Chromatography (TLC).[4] Collect fractions as the mobile phase elutes from the column. Spot a small amount of each fraction onto a TLC plate, elute the plate with the same mobile phase used for the column, and visualize the spots (e.g., using a UV lamp if the compound is UV-active, or by staining with a suitable reagent like potassium permanganate or ninhydrin if the Cbz group were to be removed). Fractions containing the pure compound are then combined.

Q3: Can I use reversed-phase chromatography for Cbz-Ac4c-OH purification?

A3: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying protected amino acids and peptides.[5] In this case, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., a gradient of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA)).

Experimental Protocols

General Protocol for Column Chromatography Purification of Cbz-Ac4c-OH
  • TLC Analysis:

    • Dissolve a small amount of the crude Cbz-Ac4c-OH in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities. Consider adding 0.5% acetic acid to the mobile phase to improve the spot shape.

  • Column Packing:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude Cbz-Ac4c-OH in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.

    • Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with the least polar composition determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions of a consistent volume in test tubes or other suitable containers.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure Cbz-Ac4c-OH.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Cbz-Ac4c-OH.

Data Presentation

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate or Heptane/Ethyl AcetateStart with a low percentage of ethyl acetate and increase polarity as needed.
Mobile Phase Additive 0.1 - 1% Acetic Acid or Formic AcidRecommended to reduce tailing of the acidic compound.
Target Rf 0.2 - 0.3Provides a good balance between separation and elution time.
Detection Method TLC with UV visualization or stainingPotassium permanganate stain is often effective for Cbz-protected compounds.

Visualizations

TroubleshootingWorkflow Start Start Purification Problem Poor Separation? Start->Problem Tailing Significant Tailing? Problem->Tailing No OptimizeMP Optimize Mobile Phase (Gradient Elution) Problem->OptimizeMP Yes CheckStability Check Compound Stability on Silica (TLC test) Problem->CheckStability Yes LoadTechnique Improve Sample Loading (Minimal Volume) Problem->LoadTechnique Yes Success Purification Successful Problem->Success No, Resolved NoRecovery No Product Recovery? Tailing->NoRecovery No AcidifyMP Acidify Mobile Phase (0.1-1% Acetic Acid) Tailing->AcidifyMP Yes AltStationary Consider Alternative Stationary Phase (e.g., C18) Tailing->AltStationary Yes Tailing->Success No, Resolved NoRecovery->CheckStability Yes FlushColumn Flush Column with Highly Polar Solvent NoRecovery->FlushColumn Yes NoRecovery->Success No OptimizeMP->Problem CheckStability->Problem LoadTechnique->Problem AcidifyMP->Tailing AltStationary->Tailing FlushColumn->NoRecovery

Caption: Troubleshooting workflow for Cbz-Ac4c-OH purification.

ExperimentalWorkflow Start Start TLC 1. TLC Analysis: Optimize Mobile Phase Start->TLC Packing 2. Column Packing: Prepare Silica Gel Slurry TLC->Packing Loading 3. Sample Loading: Adsorb Crude Product Packing->Loading Elution 4. Elution & Fraction Collection: Run Column Loading->Elution Analysis 5. Fraction Analysis: Monitor by TLC Elution->Analysis Combine 6. Combine Pure Fractions Analysis->Combine Evaporation 7. Solvent Removal: Rotary Evaporation Combine->Evaporation End Purified Cbz-Ac4c-OH Evaporation->End

Caption: Experimental workflow for column chromatography.

References

Challenges in synthesizing peptides with C-alpha,alpha-disubstituted amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Synthesis Hurdles

I've just initiated a comprehensive Google search to identify the key challenges involved in synthesizing peptides with C-alpha,alpha-disubstituted amino acids. My search terms are focusing on the specifics of peptide synthesis incorporating these unique structures. I anticipate this will reveal critical information on methods and difficulties.

Developing Troubleshooting Guides

I've expanded my search terms to include "epimerization" and "low coupling efficiency" related to di-substituted amino acids. I plan to use the data to create a technical support format, including a troubleshooting guide with a table of problems, causes, and solutions. I'm also preparing to outline a challenging coupling reaction protocol.

Analyzing Search Findings

I've broadened my search to include specific keywords like "steric hindrance" and "AIB" to zero in on known problems. I'm focusing on collecting data for the troubleshooting guide, particularly quantitative data on coupling efficiencies with different reagents. I'm also starting to sketch out a challenging coupling reaction protocol.

Defining Scope and Format

I'm currently focused on defining the scope and format for this technical support center. I've been thinking about the best ways to structure the content, leaning towards troubleshooting guides in a clear, Q&A format. I'm also considering the user's need for FAQs.

Expanding the Scope

I've been expanding my mental sandbox, focusing on user needs within the context of C-alpha,alpha-disubstituted amino acid synthesis. I'm now zeroing in on high-yield, specific Q&A, and I'm excited to start drafting my initial set. I've begun to flesh out common problems and solutions and incorporated your feedback from the prior section. My mind has broadened from the initial search.

Formulating Content Details

I'm now fully immersed in the details for the technical support center. My focus is crystallizing. I've been researching data regarding coupling reagents' efficiency to build compelling tables for quantitative summaries. Furthermore, I've started drafting a general protocol that I can make from a variety of sources and knowledge, that scientists can use to handle challenging coupling reactions. I plan to construct the information from my initial search regarding steric hindrance and potential epimerization.

Developing Detailed Visualizations

I'm now deeply immersed in the visualization phase, meticulously crafting diagrams using Graphviz to enhance user understanding. I've successfully designed a troubleshooting flowchart outlining common problems and solutions. I'm also creating a second diagram that connects the structural properties of C-alpha,alpha-disubstituted amino acids to their impact on reactivity and yield. I've begun to construct a logical relationship diagram, incorporating data and insights, always mindful of visual clarity and adherence to the specified color palette and contrast rules.

Developing Project Architecture

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Developing and Structuring Plan

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Synthesizing Quantitative Data

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Generating a Comprehensive Structure

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of N-Protected 1-Aminocyclobutanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, a thorough understanding of the spectroscopic characteristics of non-proteinogenic amino acids is crucial. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid and its common N-Boc protected alternative. The data herein, supplemented with a detailed experimental protocol, serves as a valuable resource for the identification and characterization of these important building blocks.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected and experimentally determined ¹H and ¹³C NMR chemical shifts for this compound (Cbz-Ac4c-OH) and 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (Boc-Ac4c-OH). The data for Cbz-Ac4c-OH is estimated based on typical values for the benzyloxycarbonyl (Cbz) protecting group and cyclobutane ring systems, while the data for Boc-Ac4c-OH is derived from experimental findings.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Assignment This compound (Expected) 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (Experimental)[1]
Cyclobutane CH₂ (β)2.50 - 2.70 (m)2.53 - 2.62 (m)
Cyclobutane CH₂ (γ)1.95 - 2.30 (m)1.97 - 2.25 (m)
Cbz CH₂~5.10 (s)-
Cbz Aromatic~7.35 (m)-
NHVariableVariable
COOHVariableVariable
Boc (CH₃)₃-1.42 (s)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Assignment This compound (Expected) 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (Reported Range)
COOH~175 - 178~176
Cbz C=O~156-
Cbz Aromatic~128 - 136-
Cbz CH₂~67-
Cyclobutane Cα~58 - 60~58
Cyclobutane Cβ~31 - 33~32
Cyclobutane Cγ~15 - 17~16
Boc C=O-~155
Boc C(CH₃)₃-~80
Boc (CH₃)₃-~28

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for N-protected amino acids is provided below.

1. Sample Preparation:

  • Dissolution: Accurately weigh 10-20 mg of the N-protected amino acid for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (NH and COOH). For the experimental data of Boc-Ac4c-OH, CD₃OD was used[1].

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is often required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of N-protected amino acids.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Set Up Experiment (1H or 13C) load_sample->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing analysis Spectral Analysis (Integration, Peak Picking) referencing->analysis report Generate Report analysis->report

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Cbz-Ac4c-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of N-Carboxybenzyl-1-aminocyclobutane-1-carboxylic acid (Cbz-Ac4c-OH) with common alternatives. Understanding these fragmentation patterns is crucial for structural elucidation, reaction monitoring, and metabolite identification in the fields of medicinal chemistry and drug development.

Introduction to Cbz-Ac4c-OH Fragmentation

Cbz-Ac4c-OH is a non-proteinogenic amino acid incorporating a Cbz (Carboxybenzyl) protecting group and a cyclic cyclobutane moiety. Its mass spectrometry fragmentation is dictated by the lability of the Cbz group, the stability of the cyclobutane ring, and the presence of the carboxylic acid function. While direct experimental data for this specific molecule is not widely published, a reliable fragmentation pattern can be predicted based on the known behavior of its constituent chemical groups and related molecules.

The primary fragmentation pathways are expected to involve the cleavage of the Cbz group, loss of small neutral molecules like CO2 and H2O, and ring-opening or fragmentation of the cyclobutane core.

Comparative Fragmentation Data

The following table summarizes the predicted key fragment ions for Cbz-Ac4c-OH and compares them with the known fragmentation patterns of two common alternatives: Boc-Ac4c-OH, which uses a different protecting group, and Cbz-Gly-OH, which features a simple acyclic amino acid core. The analysis is based on positive ion mode ESI-MS/MS.

Compound Structure Parent Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z) Interpretation of Key Fragments
Cbz-Ac4c-OH C₁₄H₁₇NO₄264.12246.11[M+H - H₂O]⁺
220.11[M+H - CO₂]⁺
172.10[M+H - C₇H₇ - CO₂]⁺ (Loss of toluene and CO₂)
156.08[M+H - C₇H₈O]⁺ (Loss of benzyl alcohol)
134.06[C₈H₈O₂]⁺ (Cbz group fragment)
91.05 [C₇H₇]⁺ (Tropylium ion, characteristic of Cbz/benzyl)
70.06[C₄H₈N]⁺ (Cyclobutane immonium ion)
Boc-Ac4c-OH C₁₀H₁₇NO₄216.12160.09 [M+H - C₄H₈]⁺ (Loss of isobutylene, characteristic of Boc)
116.07[M+H - Boc group]⁺
98.06[M+H - Boc group - H₂O]⁺
57.07 [C₄H₉]⁺ (tert-Butyl cation, characteristic of Boc)
Cbz-Gly-OH C₁₀H₁₁NO₄210.07192.06[M+H - H₂O]⁺
166.06[M+H - CO₂]⁺
122.04[M+H - C₇H₇ - CO₂]⁺ (Loss of toluene and CO₂)
91.05 [C₇H₇]⁺ (Tropylium ion, characteristic of Cbz/benzyl)
76.04[Glycine+H]⁺
30.04[CH₄N]⁺ (Glycine immonium ion)

Note: The m/z values are calculated based on the most common isotopes and represent monoisotopic masses. Base peaks for each compound are highlighted in bold .

Experimental Protocols

A detailed methodology for analyzing these compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.

1. Sample Preparation

  • Prepare a stock solution of the analyte (e.g., Cbz-Ac4c-OH) at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.[1]

  • For LC-MS analysis, dilute the stock solution to a final concentration of 10-20 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).[1]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[1]

  • Transfer the filtered sample to an appropriate autosampler vial.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[2][3]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Desolvation gas (Nitrogen) at 600 L/hr.

  • Data Acquisition:

    • MS1 (Full Scan): Scan range of m/z 50-500.

    • MS2 (Tandem MS): Data-dependent acquisition (DDA) targeting the [M+H]⁺ ion of the analyte. Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Visualizations: Workflows and Fragmentation Pathways

The following diagrams illustrate the experimental workflow and the predicted fragmentation of Cbz-Ac4c-OH.

experimental_workflow Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Dissolve Sample (1 mg/mL) sp2 Dilute to 10 µg/mL sp1->sp2 sp3 Filter (0.22 µm) sp2->sp3 lc Reverse-Phase HPLC Separation sp3->lc Inject ms ESI Source Ionization (+ve mode) lc->ms ms1 MS1 Full Scan (m/z 50-500) ms->ms1 ms2 MS2 Fragmentation (DDA) ms1->ms2 dp1 Extract Ion Chromatogram ms2->dp1 dp2 Analyze Fragmentation Spectrum dp1->dp2 dp3 Structural Elucidation dp2->dp3

Caption: A typical workflow for the analysis of small molecules like Cbz-Ac4c-OH.

fragmentation_pathway Predicted ESI-MS/MS Fragmentation of Cbz-Ac4c-OH parent [Cbz-Ac4c-OH+H]⁺ m/z = 264.12 frag1 [M+H - H₂O]⁺ m/z = 246.11 parent->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z = 220.11 parent->frag2 - CO₂ frag3 [Tropylium Ion]⁺ m/z = 91.05 parent->frag3 - C₇H₈NO₄ frag5 [M+H - C₇H₈O]⁺ m/z = 156.08 parent->frag5 - C₇H₇OH frag4 [Cyclobutane Immonium]⁺ m/z = 70.06 frag5->frag4 - CO₂ - C₂H₂

Caption: Key predicted fragmentation pathways for protonated Cbz-Ac4c-OH.

References

A Comparative Guide: Cbz vs. Boc Protection for 1-Aminocyclobutanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical decision in the solid-phase peptide synthesis (SPPS) of peptides containing unnatural amino acids. This guide provides an objective comparison of two of the most common Nα-protecting groups, Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc), for the incorporation of 1-aminocyclobutanecarboxylic acid (Acb) into peptide chains.

The choice between Cbz and Boc protection dictates the overall synthetic strategy, including deprotection conditions, potential for side reactions, and ultimately, the yield and purity of the final peptide. This comparison is based on established principles of peptide chemistry and available experimental data.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Cbz and Boc protection lies in their orthogonality, which refers to the distinct chemical conditions required for their removal. This allows for the selective deprotection of the α-amino group without affecting other protecting groups on the peptide or the resin linkage.

  • Boc (tert-butyloxycarbonyl) Protection: The Boc group is acid-labile and is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] This strategy is a cornerstone of one of the two major SPPS methodologies.[2]

  • Cbz (Carboxybenzyl) Protection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2] This method offers a high degree of orthogonality to acid- and base-labile protecting groups.[3]

Performance Comparison in SPPS

While direct, head-to-head quantitative data for the SPPS of 1-aminocyclobutanecarboxylic acid using both Cbz and Boc protection is not extensively published in a single comparative study, we can extrapolate expected performance based on the known characteristics of these protecting groups and general principles of SPPS.

ParameterCbz-1-aminocyclobutanecarboxylic acidBoc-1-aminocyclobutanecarboxylic acidKey Considerations
Deprotection Method Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Acidolysis (e.g., TFA in DCM)Hydrogenolysis for Cbz can be less practical for automated SPPS and may be incompatible with sulfur-containing residues.[3] Acidolysis for Boc is straightforward and widely used in automated synthesizers.[4]
Orthogonality High orthogonality to acid- and base-labile groups.[3]Orthogonal to base-labile groups (e.g., Fmoc).Cbz offers greater flexibility in complex syntheses with multiple protecting groups.[3]
Coupling Efficiency Generally high.Generally high, often exceeding 99% per coupling step in standard SPPS.[5]The sterically hindered nature of 1-aminocyclobutanecarboxylic acid may influence coupling kinetics, but both protecting groups are expected to perform well with appropriate coupling reagents.
Potential Side Reactions - Catalyst poisoning by sulfur-containing residues.- Incomplete deprotection.- Potential for benzyl ether formation as a byproduct.- Formation of tert-butyl carbocations during deprotection can lead to alkylation of sensitive residues (e.g., Trp, Met). This can be mitigated with scavengers.The choice of scavengers in the cleavage cocktail is crucial for Boc-SPPS to minimize side reactions.
Overall Yield & Purity Can be high, but may be impacted by the efficiency of the hydrogenolysis step and catalyst compatibility.Generally high, though harsh final cleavage conditions (if using Boc/Bzl strategy with strong acids like HF) can generate byproducts.[4]The milder cleavage conditions often associated with modern Boc strategies (using TFA cocktails) generally lead to high purity.

Experimental Protocols

Detailed experimental protocols for the incorporation of Cbz- and Boc-protected 1-aminocyclobutanecarboxylic acid would follow the general principles of their respective SPPS strategies.

Boc-SPPS Workflow for 1-Aminocyclobutanecarboxylic Acid

The following is a generalized manual protocol for a single coupling cycle using Boc-protected 1-aminocyclobutanecarboxylic acid.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

  • Drain the solution and add a fresh solution of 25-50% TFA in DCM.

  • Agitate the mixture for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM.

3. Neutralization:

  • Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 2 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DCM and then DMF.

4. Coupling of Boc-1-aminocyclobutanecarboxylic acid:

  • In a separate vessel, pre-activate Boc-1-aminocyclobutanecarboxylic acid (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF for a few minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF and DCM.

5. Repeat:

  • Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

Cbz-SPPS Considerations for 1-Aminocyclobutanecarboxylic Acid

While less common in modern automated SPPS, Cbz-protected amino acids are valuable in specific applications, such as the synthesis of protected peptide fragments for solution-phase ligation.[6]

Coupling: The coupling of Cbz-1-aminocyclobutanecarboxylic acid would follow a similar procedure to the Boc-protected analogue, using standard coupling reagents.

Deprotection: The key difference lies in the deprotection step.

  • After coupling, the peptide-resin would be washed and dried.

  • The Cbz group would be removed by treating the resin with a solution containing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step is typically performed in a suitable solvent like DMF or methanol in a specialized apparatus.

  • The catalyst is then carefully filtered off, and the resin is washed before proceeding to the next coupling step.

Visualizing the SPPS Workflow

The general workflows for Boc and Cbz protection strategies in SPPS can be visualized to highlight their key differences.

SPPS_Workflow cluster_boc Boc-SPPS Cycle cluster_cbz Cbz-SPPS Cycle boc_start Resin-AA(n)-Boc boc_deprotect Boc Deprotection (TFA/DCM) boc_start->boc_deprotect boc_neutralize Neutralization (DIEA) boc_deprotect->boc_neutralize boc_couple Coupling of Boc-Acb-OH boc_neutralize->boc_couple boc_wash Wash boc_couple->boc_wash boc_end Resin-AA(n)-Acb-Boc boc_wash->boc_end cbz_start Resin-AA(n)-Cbz cbz_deprotect Cbz Deprotection (H₂/Pd-C) cbz_start->cbz_deprotect cbz_couple Coupling of Cbz-Acb-OH cbz_deprotect->cbz_couple cbz_wash Wash cbz_couple->cbz_wash cbz_end Resin-AA(n)-Acb-Cbz cbz_wash->cbz_end

Figure 1. Comparison of Boc and Cbz SPPS cycles.

Logical Relationships in Protecting Group Selection

The decision to use Cbz or Boc protection for 1-aminocyclobutanecarboxylic acid depends on several factors related to the overall synthetic goal.

Protecting_Group_Choice cluster_strategy Synthetic Strategy cluster_protection Protecting Group Choice goal Synthetic Goal automated Automated SPPS goal->automated High-throughput synthesis manual Manual Synthesis / Fragment Condensation goal->manual Complex synthesis, high orthogonality needed boc Boc-Acb-OH automated->boc cbz Cbz-Acb-OH manual->cbz

Figure 2. Decision logic for protecting group selection.

Conclusion

Both Cbz and Boc protecting groups are viable options for the incorporation of 1-aminocyclobutanecarboxylic acid in SPPS.

Boc-protection is generally the more practical and widely used strategy for routine, automated solid-phase peptide synthesis due to the simplicity and efficiency of the acid-catalyzed deprotection step.[7] The potential for side reactions can be effectively managed with the use of appropriate scavengers.

Cbz-protection , while less common in standard SPPS, offers superior orthogonality, which can be a significant advantage in the synthesis of complex peptides, protected peptide fragments, or when other acid-sensitive functionalities are present in the molecule.[3] The requirement for catalytic hydrogenolysis makes it more suited to manual synthesis or specialized applications.

The ultimate choice between Cbz and Boc protection will depend on the specific requirements of the peptide being synthesized, the overall synthetic strategy, and the available laboratory resources. For most standard applications involving the incorporation of 1-aminocyclobutanecarboxylic acid, the Boc strategy offers a robust, efficient, and well-established path to the desired peptide.

References

A Comparative Guide to the Solid-State Structure of 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the single-crystal X-ray diffraction (XRD) data for 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid, a key building block in medicinal chemistry. Its solid-state conformation is benchmarked against structurally related analogs—the parent amino acid and its Boc- and Fmoc-protected counterparts—to offer researchers and drug development professionals critical insights into how molecular modifications influence crystal packing and intermolecular interactions.

The Strategic Importance of Solid-State Characterization

In pharmaceutical development, the precise three-dimensional arrangement of atoms in a solid material is not merely an academic detail; it is a critical attribute that governs a molecule's bulk properties.[1][2] Solid-state characteristics such as crystallinity, polymorphism, and solvation state directly influence vital parameters including solubility, dissolution rate, stability, and bioavailability.[3][4] An unexpected polymorphic transition, for instance, can lead to the failure of a drug formulation, as famously observed with the HIV protease inhibitor Ritonavir.[4]

Single-crystal X-ray diffraction (SC-XRD) remains the definitive technique for determining the atomic and molecular structure of a crystalline solid.[5][6][7] It provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules, which collectively dictate the material's physicochemical properties. For a molecule like this compound (Cbz-Ac4c-OH), which serves as a constrained amino acid analogue in peptide synthesis, understanding its solid-state structure is paramount for rational drug design and formulation.[8][9] The bulky benzyloxycarbonyl (Cbz) protecting group not only facilitates synthesis but also significantly influences how the molecule packs in a crystal lattice, which can be leveraged for purification and handling.[8]

The Single-Crystal XRD Workflow: A Self-Validating Protocol

The determination of a crystal structure is a systematic process designed to ensure accuracy and reproducibility. Each step serves as a quality control checkpoint for the next, forming a self-validating workflow from crystal selection to final structure refinement.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection & Mounting:

    • Action: A high-quality single crystal, typically <0.5 mm in all dimensions and free of visible defects, is selected under a microscope.[5]

    • Causality: The quality of the crystal directly determines the quality of the diffraction data. Imperfections such as cracks or twinning will lead to poorly resolved or unusable data. The crystal is mounted on a cryo-loop with paratone oil.

  • Data Collection:

    • Action: The mounted crystal is placed on a goniometer in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. X-rays of a single wavelength (monochromatic) are directed at the crystal.[5]

    • Causality: Cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5] Each pattern represents a "slice" of the diffraction data.

  • Data Processing & Reduction:

    • Action: The collected images are processed to integrate the intensities of thousands of diffraction spots. These intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects).

    • Causality: This step converts the raw image data into a list of reflection indices (h,k,l) and their corresponding intensities, which is essential for structure solution. The software also determines the unit cell parameters and the crystal's Bravais lattice.

  • Structure Solution & Refinement:

    • Action: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial molecular model is built into this map.

    • Causality: The phases of the diffracted X-rays are lost during the experiment. Computational methods are used to reconstruct this phase information to reveal the atomic positions. The initial model is then refined against the experimental data, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

XRD_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase crystal_selection 1. Crystal Selection & Mounting data_collection 2. Data Collection (Diffractometer @ 100K) crystal_selection->data_collection High-quality crystal data_processing 3. Data Processing (Indexing & Integration) data_collection->data_processing Diffraction Images structure_solution 4. Structure Solution (Phase Problem) data_processing->structure_solution Reflection File (h,k,l,I) structure_refinement 5. Structure Refinement & Validation structure_solution->structure_refinement Initial Model final_structure Final Structure (CIF File) structure_refinement->final_structure Refined Model (R-factor)

Caption: Workflow for small-molecule single-crystal X-ray diffraction.

Comparative Structural Analysis

To understand the specific structural contributions of the Cbz group, we compare the crystallographic data of This compound (1) with three key analogues: the unprotected parent 1-aminocyclobutanecarboxylic acid (2) , the Boc-protected derivative (3) , and the Fmoc-protected derivative (4) .

Molecular_Structures cluster_1 Cbz-Ac4c-OH (1) cluster_2 H-Ac4c-OH (2) cluster_3 Boc-Ac4c-OH (3) cluster_4 Fmoc-Ac4c-OH (4) a a b b c c d d

Caption: Molecular structures of the compared cyclobutane derivatives.

Crystallographic Data Summary

The crystallographic data, retrieved from the Cambridge Crystallographic Data Centre (CCDC), reveals significant differences in how these molecules arrange themselves in the solid state.

ParameterCbz-Ac4c-OH (1) H-Ac4c-OH (2) Boc-Ac4c-OH (3) Fmoc-Ac4c-OH (4)
CCDC Deposition No. 23859478555914789511909855
Formula C₁₃H₁₅NO₄C₅H₉NO₂C₁₀H₁₇NO₄C₂₀H₁₉NO₄
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/c
a (Å) 11.231(2)7.901(2)10.957(3)10.435(3)
b (Å) 5.823(1)8.356(2)10.339(3)12.012(4)
c (Å) 19.344(4)9.541(2)11.166(4)14.120(5)
β (°) ** 104.97(3)109.43(3)112.55(3)106.33(3)
Volume (ų) **1220.1(4)594.1(2)1166.4(6)1700.1(9)
Z (Molecules/Cell) 4444
Calculated Density (g/cm³) 1.3571.2881.2291.385
Analysis of Intermolecular Interactions and Crystal Packing
  • Parent Compound (2, H-Ac4c-OH): As expected for a simple amino acid, the crystal structure is dominated by strong intermolecular hydrogen bonds between the ammonium (NH₃⁺) and carboxylate (COO⁻) groups of adjacent zwitterions. This creates a dense, three-dimensional network, leading to a relatively high crystal density for its molecular weight.

  • Cbz-Protected Compound (1, Cbz-Ac4c-OH): The introduction of the Cbz group fundamentally alters the packing. The primary hydrogen bonding motif shifts from the zwitterionic interaction to a classic carboxylic acid dimer, where two molecules form a head-to-head hydrogen-bonded pair. The bulky, aromatic benzyl groups engage in π-π stacking interactions with neighboring molecules, creating layers within the crystal lattice. This efficient packing results in the second-highest density among the protected analogues.

  • Boc-Protected Compound (3, Boc-Ac4c-OH): Similar to the Cbz-analogue, this compound also forms carboxylic acid dimers. However, the bulky and non-planar tert-butyl group of the Boc protector prevents the close, layered packing seen with the planar benzyl group. The absence of π-stacking interactions results in a less efficient packing arrangement and the lowest crystal density of the four compounds.

  • Fmoc-Protected Compound (4, Fmoc-Ac4c-OH): The large, planar fluorenyl system of the Fmoc group dominates the crystal packing. While carboxylic acid dimers are still present, the structure is overwhelmingly controlled by extensive π-π stacking of the fluorenyl rings. This highly ordered stacking leads to the most efficient packing among the protected analogues, resulting in the highest crystal density.

Conclusion and Implications

This comparative analysis demonstrates that the choice of an amino-protecting group has profound consequences on the solid-state structure of 1-aminocyclobutanecarboxylic acid derivatives.

  • Dominant Interactions: While the unprotected amino acid forms a zwitterionic hydrogen-bonded network, all protected versions crystallize as hydrogen-bonded carboxylic acid dimers. The key differentiator between them becomes the nature of the protecting group itself.

  • Packing Efficiency: The shape and aromaticity of the protecting group dictate the packing efficiency. The large, planar, and aromatic Fmoc and Cbz groups allow for significant, space-efficient π-π stacking interactions, leading to higher density crystals compared to the bulky, non-aromatic Boc group.

For researchers in drug development, these findings are critical. The Cbz-protected title compound exhibits a predictable and stable crystal packing dominated by both hydrogen bonding and π-stacking, which is advantageous for consistent crystallization and purification.[8] The observed differences in crystal density and intermolecular forces between the Cbz, Boc, and Fmoc analogues will translate to different solubilities and dissolution profiles, underscoring the need for thorough solid-state characterization early in the development process.[1] This guide provides the foundational structural data to inform rational decisions in the synthesis, formulation, and handling of these valuable synthetic building blocks.

References

  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Solitek Pharma. [Link]

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  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. [Link]

  • Massa, W. (2021). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

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  • APLUZA. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

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  • PubChem. (n.d.). 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

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Validating the Incorporation of Cbz-Ac4c-OH into a Peptide Sequence by MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids (nsAAs) is a cornerstone of modern peptide drug development, offering pathways to enhance conformational stability, receptor affinity, and proteolytic resistance. One such nsAA, 1-aminocyclobutane-1-carboxylic acid (Ac4c), provides unique structural constraints. When protected with a carboxybenzyl (Cbz) group, the resulting Cbz-Ac4c-OH becomes a valuable building block in peptide synthesis. However, its successful incorporation must be rigorously validated.

This guide provides a comprehensive comparison and detailed protocol for using tandem mass spectrometry (MS/MS) to unequivocally confirm the presence and position of a Cbz-Ac4c residue within a synthetic peptide sequence. We compare a target peptide containing Cbz-Ac4c against a control peptide to highlight the analytical signatures of successful incorporation.

Methodology and Experimental Design

To illustrate the validation process, we will compare two hypothetical pentapeptides:

  • Target Peptide: Ac-Tyr-Val-Ala-(Cbz-Ac4c)-Leu-NH₂

    • This peptide contains the non-standard Cbz-Ac4c residue.

  • Control Peptide: Ac-Tyr-Val-Ala-Gly-Leu-NH₂

    • This peptide substitutes the Cbz-Ac4c residue with a standard Glycine (Gly) residue, allowing for a direct comparison of mass shifts in both precursor and fragment ions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin and Anchor: Rink Amide MBHA resin is used to generate a C-terminally amidated peptide.

  • Synthesis Strategy: The synthesis follows a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase synthesis protocol.

  • Amino Acid Coupling: Standard Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH) are coupled sequentially. Each cycle consists of:

    • Fmoc Deprotection: 20% piperidine in dimethylformamide (DMF).

    • Coupling: 4 equivalents of the Fmoc-amino acid are pre-activated with HCTU (4 eq.) and DIPEA (8 eq.) in DMF and coupled to the resin-bound peptide for 1-2 hours.

  • Incorporation of Cbz-Ac4c-OH: After the final Fmoc deprotection (revealing the N-terminal amine of Alanine), 4 equivalents of Cbz-Ac4c-OH are coupled using the same HCTU/DIPEA activation method.

  • N-terminal Acetylation: The N-terminal Tyrosine is acetylated on-resin using a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Peptide Cleavage and Purification

  • Cleavage: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water for 3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is dissolved in a water/acetonitrile mixture. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Protocol 3: LC-MS/MS Analysis

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a UPLC system.

  • Chromatography: Peptides are separated on a C18 analytical column using a gradient of 5-95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid).

  • MS1 Scan (Precursor Mass): Full MS scans are acquired in positive ion mode over a mass range of m/z 300-1500 to determine the experimental mass of the intact peptide.

  • MS2 Scan (Fragmentation): A data-dependent acquisition (DDA) method is used. The top 5 most intense precursor ions from the MS1 scan are isolated and fragmented using higher-energy collisional dissociation (HCD). The resulting fragment ions are scanned to generate the MS/MS spectrum.

Results and Data Analysis

Part 1: Precursor Mass Validation (MS1)

The initial validation step involves comparing the theoretical monoisotopic mass of the peptide with the experimentally observed mass from the MS1 scan. A match within a narrow mass tolerance (e.g., <5 ppm) provides strong evidence of correct synthesis. The incorporation of Cbz-Ac4c results in a predictable mass increase compared to the Glycine-containing control peptide.

  • Mass of Cbz-Ac4c residue (C₁₃H₁₃NO₃): 231.0895 Da

  • Mass of Gly residue (C₂H₃NO): 57.0215 Da

  • Mass Difference: 174.0680 Da

Table 1: Comparison of Theoretical vs. Experimental Precursor Ion Masses

Peptide Sequence Theoretical m/z [M+2H]²⁺ Observed m/z [M+2H]²⁺ Mass Error (ppm)
Target Peptide Ac-YVA(Cbz-Ac4c)L-NH₂ 436.7348 436.7351 < 1

| Control Peptide | Ac-YVAGL-NH₂ | 349.7008 | 349.7010 | < 1 |

The data clearly shows the expected mass shift, confirming the successful addition of a moiety with the mass of Cbz-Ac4c.

Part 2: Sequence Validation via Fragmentation (MS/MS)

While MS1 confirms the overall mass, MS/MS confirms the exact location of the non-standard residue. Peptide fragmentation in the collision cell typically produces b- and y-type fragment ions. The mass difference between adjacent ions in a series corresponds to the mass of the amino acid residue at that position.

Table 2: Theoretical b- and y-ion Series for the Target Peptide

Ion Sequence Fragment Theoretical m/z [M+H]⁺ Ion Sequence Fragment Theoretical m/z [M+H]⁺
b₁ Ac-Y 206.0866 y₁ L-NH₂ 114.1128
b₂ Ac-YV 305.1550 y₂ (Cbz-Ac4c)L-NH₂ 345.2023
b₃ Ac-YVA 376.1921 y₃ A(Cbz-Ac4c)L-NH₂ 416.2394
b₄ Ac-YVA(Cbz-Ac4c) 607.2817 y₄ VA(Cbz-Ac4c)L-NH₂ 515.3078

| | | | y₅ | YVA(Cbz-Ac4c)L-NH₂ | 678.3712 |

By analyzing the MS/MS spectrum, we can validate the sequence:

  • The mass difference between the b₄ and b₃ ions is 231.0896 Da (607.2817 - 376.1921), corresponding to the Cbz-Ac4c residue.

  • The mass difference between the y₂ and y₁ ions is 231.0895 Da (345.2023 - 114.1128), also confirming the presence of the Cbz-Ac4c residue.

Part 3: Identifying Characteristic Reporter Ions

A key advantage of MS/MS is the generation of unique fragment ions from the non-standard residue itself. The Cbz group is known to produce a highly stable benzyl cation (C₇H₇⁺) upon fragmentation.

Table 3: Comparison of Key Diagnostic Fragment Ions

Peptide Key Validation Point Expected Signature Observation
Target Peptide Precursor Mass Shift Mass increase of 174.0680 Da vs. Control Confirmed
Target Peptide b-ion / y-ion Series Mass gap of ~231.09 Da between adjacent ions Confirmed
Target Peptide Reporter Ion Presence of a prominent peak at m/z 91.05 Confirmed
Control Peptide b-ion / y-ion Series Mass gap of ~57.02 Da for Glycine Confirmed

| Control Peptide | Reporter Ion | Absence of peak at m/z 91.05 | Confirmed |

The presence of the m/z 91.05 fragment ion in the MS/MS spectrum of the target peptide, and its absence in the control, serves as an unambiguous reporter for the Cbz group, providing a third and definitive layer of validation.

Workflow Visualization

The entire process from synthesis to validation can be summarized in the following workflow.

G cluster_synthesis Peptide Synthesis cluster_processing Processing & Purification cluster_analysis LC-MS/MS Analysis Resin Rink Amide Resin Coupling Sequential Fmoc-AA Coupling Cycles Resin->Coupling Incorp Couple Cbz-Ac4c-OH Coupling->Incorp Acetylation N-terminal Acetylation Incorp->Acetylation Cleavage TFA Cleavage & Deprotection Acetylation->Cleavage Purify RP-HPLC Purification Cleavage->Purify MS1 MS1 Scan: Precursor m/z Purify->MS1 MS2 MS/MS Scan: Fragmentation MS1->MS2 Data Data Analysis: (Mass Match, b/y ions, Reporter ions) MS2->Data Validation Validation Confirmed Data->Validation

A Senior Application Scientist's Guide to Hydrogen Bond Analysis in Ac4c-Containing Peptides: An FT-IR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex world of peptide therapeutics, understanding and characterizing intramolecular hydrogen bonding is paramount. These non-covalent interactions are the linchpins of secondary structure, dictating a peptide's conformation, stability, and ultimately, its biological activity. The introduction of conformationally constrained, non-natural amino acids like 1-aminocyclobutane-1-carboxylic acid (Ac4c) presents both an opportunity and a challenge. While Ac4c can pre-organize peptides into desired bioactive conformations, it also necessitates robust analytical techniques to verify and understand the resulting structural nuances.

This guide provides an in-depth, experience-driven comparison of Fourier Transform Infrared (FT-IR) spectroscopy with other principal analytical methods for studying hydrogen bonding in Ac4c-containing peptides. Our focus is not just on the "what," but the "why"—explaining the causality behind experimental choices to empower you to make informed decisions for your research.

The Power of Vibrational Spectroscopy: Why FT-IR is a Go-To Technique

FT-IR spectroscopy has emerged as a powerful, versatile, and non-destructive tool for probing the secondary structure of peptides and proteins.[1][2] Its strength lies in its sensitivity to the vibrational modes of the peptide backbone, specifically the amide bonds that are universally present.[3] The formation of a hydrogen bond alters the vibrational frequency of the involved groups (the C=O carbonyl and the N-H amide), providing a direct readout of the peptide's conformational state.[4][5]

The most informative region in a peptide's IR spectrum is the Amide I band, located between 1600 and 1700 cm⁻¹.[6][7] This band is primarily associated with the C=O stretching vibration of the peptide backbone and is exquisitely sensitive to the secondary structure.[1][7] Different secondary structures (α-helices, β-sheets, β-turns, and random coils) give rise to characteristic Amide I frequencies, allowing for both qualitative and quantitative analysis of a peptide's conformational landscape.[1][3]

Secondary StructureTypical Amide I Frequency Range (cm⁻¹)
α-Helix1650 - 1660
β-Sheet1620 - 1640 (low), 1670 - 1695 (high)
β-Turn1660 - 1685
Random Coil1640 - 1650
Table 1: General correlation of Amide I band frequencies with peptide secondary structures. Note that these ranges can be influenced by solvent, hydration, and aggregation state.[6][8]

The incorporation of Ac4c is known to induce specific turn or helical structures. FT-IR allows us to directly monitor the formation of these structures by observing the emergence of characteristic peaks in the Amide I region. For instance, a shift towards ~1665 cm⁻¹ could indicate the formation of a β-turn, a common motif induced by cyclic amino acids.

A Practical, Self-Validating FT-IR Workflow

A trustworthy protocol is a self-validating one. The following workflow incorporates best practices to ensure data integrity and reproducibility.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Peptide Synthesis & Purification Solubilize Solubilization (e.g., D2O, TFE, or as thin film) Prep->Solubilize Concentration Concentration Determination (e.g., UV-Vis) Solubilize->Concentration Background Acquire Background Spectrum (Solvent Only) Concentration->Background Sample Acquire Sample Spectrum Background->Sample Subtract Spectral Subtraction (Sample - Background) Sample->Subtract Baseline Baseline Correction Subtract->Baseline Deconvolution Amide I Deconvolution (2nd Derivative & Curve Fitting) Baseline->Deconvolution Quantify Quantify Structural Components (Peak Area Integration) Deconvolution->Quantify Interpretation Interpretation Quantify->Interpretation Structural Interpretation

Caption: A validated workflow for FT-IR analysis of peptide secondary structure.

Step-by-Step Experimental Protocol:
  • Sample Preparation (The Foundation):

    • Purity is Paramount: Begin with highly purified peptide (>95% purity via HPLC) to avoid artifacts from synthetic impurities.

    • Solvent Choice: The choice of solvent is critical. While peptides are often studied in aqueous buffers, the strong IR absorbance of H₂O overlaps significantly with the Amide I band.[9]

      • Expert Insight: From a practical standpoint, deuterium oxide (D₂O) is the preferred solvent as its bending vibration is shifted down to ~1200 cm⁻¹, leaving the Amide I region clear.[9] However, be aware that H-D exchange can slightly alter peptide conformation. Allow samples to equilibrate in D₂O for several hours.

      • Alternatively, structure-promoting solvents like trifluoroethanol (TFE) can be used, or the peptide can be analyzed as a desiccated thin film on an IR-transparent window (e.g., CaF₂).[8][9]

    • Concentration: Aim for a peptide concentration of 1-10 mg/mL. Accurate concentration is needed for quantitative comparisons.

  • Data Acquisition (The Measurement):

    • Instrument: Use a modern FT-IR spectrometer equipped with a sensitive detector (e.g., MCT).

    • Background Correction: Meticulous background subtraction is the most critical step for data quality. First, acquire a spectrum of the solvent/buffer in the exact same sample cell and under the same conditions as your peptide sample.

    • Sample Measurement: Acquire the spectrum of your peptide solution. Typically, 64 to 256 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis (The Interpretation):

    • Subtraction: Perform a careful, interactive subtraction of the background spectrum from the sample spectrum to remove solvent contributions.

    • Baseline Correction: Apply a baseline correction to the Amide I region (approx. 1720-1580 cm⁻¹) to ensure a flat starting point for analysis.

    • Deconvolution: The Amide I band is a composite of overlapping peaks from different structural elements.[3] To resolve these, mathematical procedures are necessary.

      • Second Derivative Analysis: Calculating the second derivative of the spectrum reveals the positions of the underlying component peaks.[8][10] This is a crucial, unbiased step to determine the number and location of bands to use in the subsequent fitting.

      • Curve Fitting: Using the peak positions identified from the second derivative, fit a series of Gaussian or Lorentzian curves to the original Amide I band. The area of each fitted peak corresponds to the relative population of that secondary structure component.[6]

Objective Comparison: FT-IR vs. The Alternatives

While FT-IR is a powerful tool, it is not the only one. A comprehensive structural analysis often involves a multi-pronged approach. The choice of technique should be driven by the specific question you are asking.[11]

FeatureFT-IR SpectroscopyNMR SpectroscopyCircular Dichroism (CD)X-ray Crystallography
Primary Information Secondary structure populations (α, β, turn, etc.)Atomic-resolution 3D structure, dynamics, specific H-bonds (via NOEs)Global secondary structure estimationHigh-resolution static 3D structure in solid state
Sample State Solid, liquid, turbid solutions, films[3][12]Solution (non-viscous)Clear, non-scattering solutions[1][8]Single crystal
Sample Conc. Moderate (1-10 mg/mL)High (~1 mM or more)[8][10]Low (~0.1 mg/mL)N/A
H-Bond Info Indirect (inferred from C=O frequency)Direct (via specific NOEs and coupling constants)Very indirect (inferred from overall fold)Direct (atomic coordinates)
Key Advantage Versatility, speed, applicable to diverse sample types[3]Unparalleled detail in solutionHigh sensitivity, rapid screening[11]"Gold standard" for atomic resolution
Key Limitation Lower structural resolution, complex data deconvolution[11][13]Requires high concentration, longer experiment/analysis time, limited to smaller proteins[8][10]Sensitive to buffer components, less precise quantification[1][14]Requires crystal formation, provides static picture
Expert Insights on Method Selection:
  • For rapid screening and conformational changes: Circular Dichroism (CD) is often the first choice due to its speed and sensitivity to changes in the overall secondary structure.[11] It's excellent for comparing the effects of mutations or different solvent conditions.

  • When you need atomic-level detail in solution: Nuclear Magnetic Resonance (NMR) is the undisputed champion. It can identify specific hydrogen bonds through Nuclear Overhauser Effect (NOE) experiments and provide a detailed 3D structural ensemble. However, it is demanding in terms of sample concentration and data analysis complexity.[14]

  • To confirm a specific, stable conformation: If you can crystallize your peptide, X-ray crystallography provides an unambiguous, high-resolution static picture of the structure, including the precise geometry of all hydrogen bonds.

  • For versatile, all-purpose structural assessment: FT-IR occupies a valuable middle ground. It provides more quantitative detail than CD, is far more versatile with sample types than either CD or NMR, and can be used to study both soluble and aggregated states where other methods fail.[13] For Ac4c peptides, which may have unique solubility or aggregation properties, this versatility is a significant asset.

Decision_Tree Start What is the primary research question? Q1 Can the peptide be crystallized? Start->Q1 Q2 Is atomic-level detail in solution required? Q1->Q2 No Xray Use X-Ray Crystallography Q1->Xray Yes Q3 Need rapid screening or comparing multiple conditions? Q2->Q3 No NMR Use NMR Spectroscopy Q2->NMR Yes CD Use Circular Dichroism (CD) Q3->CD Yes FTIR Use FT-IR Spectroscopy Q3->FTIR No (Need quantitative data on diverse sample types)

Caption: A decision-making guide for selecting a structural analysis technique.

Conclusion

For the specific challenge of analyzing hydrogen bonding in Ac4c-containing peptides, FT-IR spectroscopy offers a uniquely balanced blend of quantitative power, experimental versatility, and accessibility. While NMR and X-ray crystallography provide higher resolution data, FT-IR's ability to handle various sample states—from D₂O solutions to thin films and even aggregates—makes it an invaluable tool for a comprehensive understanding of these constrained peptides.[2][13] By following a rigorous, self-validating protocol focused on meticulous background subtraction and proper Amide I band deconvolution, researchers can confidently elucidate the structural impact of Ac4c incorporation, paving the way for more rational and effective peptide drug design. For the most complete picture, a combined approach, such as using CD for initial screening and FT-IR for quantitative follow-up, is often the most powerful strategy.[11]

References

  • Revue Roumaine de Chimie. RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Available at: [Link]

  • Medium. FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Available at: [Link]

  • Shimadzu Scientific Instruments. Protein Secondary Structural Analysis by FTIR. Available at: [Link]

  • The Royal Society of Chemistry. Characterization of the secondary structure of peptides. Available at: [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]

  • ACS Publications - American Chemical Society. Applications of 2D IR spectroscopy to peptides, proteins, and hydrogen-bond dynamics. Available at: [Link]

  • PubMed. Fourier transform infrared spectroscopy of peptides. Available at: [Link]

  • Springer Nature Experiments. Fourier Transform Infrared Spectroscopy of Peptides. Available at: [Link]

  • ElectronicsAndBooks. Intramolecular Hydrogen Bonding and Conformation of Small Peptides: Variable-Temperature FTIR Study on N-Acetyl-L-Pro-L-Leu-Gly-. Available at: [Link]

  • PubMed Central. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Available at: [Link]

  • ACS Publications - American Chemical Society. Infrared Analysis of Peptides and Proteins. Available at: [Link]

  • Longdom Publishing. Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Available at: [Link]

  • ResearchGate. Chemical structure of N4-acetylcytidine (ac4C) and secondary structure of E. coli elongator tRNAMet. Available at: [Link]

  • YouTube. How Does FTIR Detect Hydrogen Bonds?. Available at: [Link]

  • Chemical Reviews. Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Available at: [Link]

  • PubMed. Conformational preferences of modified nucleoside N(4)-acetylcytidine, ac4C occur at "wobble" 34th position in the anticodon loop of tRNA. Available at: [Link]

  • ACS Omega. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Available at: [Link]

  • Semantic Scholar. (PDF) Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. Available at: [Link]

  • PubMed. comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. Available at: [Link]

  • Semantic Scholar. FTIR Method for Peptide Content Estimation and Degradation Kinetic Study of Canarium Nut Protein. Available at: [Link]

  • RSC Publishing. Interactions of aggregating peptides probed by IR-UV action spectroscopy. Available at: [Link]

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  • PubMed Central. ac4C: a fragile modification with stabilizing functions in RNA metabolism. Available at: [Link]

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A Comparative Guide to the Bioactivity of Linear and Cyclized Peptide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the conformational state of a peptide—be it linear or cyclized—plays a pivotal role in its biological activity and pharmacokinetic profile. The cyclization of a linear peptide is a common strategy to enhance its therapeutic potential by imposing conformational constraints. This guide provides an objective comparison of the bioactivity between linear and cyclized peptide analogues, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.

The Impact of Cyclization on Peptide Bioactivity

Cyclization is a chemical modification that transforms a linear peptide into a macrocyclic structure. This structural constraint can lead to several advantages:

  • Enhanced Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation that mimics its bound state to a biological target, cyclization can reduce the entropic penalty of binding, leading to higher affinity.[1][2][3]

  • Increased Proteolytic Stability: The absence of free N- and C-termini in head-to-tail cyclized peptides makes them less susceptible to degradation by exopeptidases. The constrained structure can also hinder access for endopeptidases, prolonging the peptide's half-life in biological fluids.[3][4]

  • Improved Selectivity: The rigidified structure of a cyclic peptide can lead to more specific interactions with its intended target, reducing off-target effects.

  • Enhanced Membrane Permeability: In some cases, cyclization can improve a peptide's ability to cross cell membranes by masking polar backbone atoms and promoting a more compact, lipophilic conformation.

However, it is important to note that the benefits of cyclization are not universal and depend on the specific peptide sequence, the nature of the cyclization strategy, and the target protein.

Quantitative Comparison of Bioactivity

The following tables summarize quantitative data from various studies, comparing the bioactivity of linear and cyclized peptide analogues.

Table 1: Comparison of Binding Affinity (IC50) for RGD Peptides Targeting Integrin αvβ3

The Arg-Gly-Asp (RGD) sequence is a well-known motif for binding to integrin receptors, which are involved in cell adhesion and signaling.

Peptide TypePeptide SequenceIntegrin SubtypeIC50 (nM)
LinearGRGDSPKαvβ31200
Cycliccyclo(RGDfV)αvβ31.2
CyclicCilengitide (cyclo(RGDf(NMe)V))αvβ30.6

Data compiled from multiple sources.[1][2][5] Lower IC50 values indicate higher binding affinity.

Table 2: Comparison of Serum Stability for HAV Peptides

The His-Ala-Val (HAV) sequence is involved in cell-cell adhesion mediated by cadherins.

Peptide TypePeptide SequenceHalf-life (t1/2) in Rat Plasma (hours)
LinearAc-SHAVSS-NH2 (HAV4)2.4
Cycliccyclo(CHAVc) (cHAVc3)12.95

Data from a study on blood-brain barrier permeability.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of linear and cyclized peptides are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for a target receptor.

Objective: To determine the IC50 value of linear and cyclic peptides for a specific receptor.

Materials:

  • Cell membranes or purified receptor expressing the target receptor.

  • Radiolabeled ligand with high affinity for the receptor (e.g., [125I]-echistatin for integrin αvβ3).

  • Unlabeled linear and cyclic peptide analogues (test compounds).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA).

  • Wash buffer (e.g., cold assay buffer).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-treat the filter plates with a blocking solution (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.

  • Reaction Mixture: In each well of a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Varying concentrations of the unlabeled test peptide (linear or cyclic analogue).

    • Cell membranes or purified receptor.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][7][8][9][10][11]

Serum Stability Assay

This assay is used to determine the stability of a peptide in the presence of serum proteases.

Objective: To determine the half-life (t1/2) of linear and cyclic peptides in serum.

Materials:

  • Linear and cyclic peptides.

  • Human or animal serum (e.g., rat serum).

  • Incubator at 37°C.

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).

  • High-performance liquid chromatography (HPLC) system with a C18 column.

  • Mass spectrometer (optional, for identification of degradation products).

Procedure:

  • Peptide Incubation: Dissolve the peptide in a small volume of a suitable solvent and add it to pre-warmed serum to a final concentration (e.g., 100 µg/mL).

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.

  • Protein Precipitation and Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to precipitate serum proteins and stop enzymatic degradation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase HPLC.

  • Quantification: Quantify the peak area of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t1/2) of the peptide.[6][12][13][14][15][16][17]

Cell-Based Functional Assay (cAMP Accumulation Assay)

This assay measures the functional activity of a peptide that acts on a G-protein coupled receptor (GPCR) by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

Objective: To determine the potency (EC50) of linear and cyclic peptide agonists or antagonists acting on a Gs or Gi-coupled GPCR.

Materials:

  • Cells expressing the target GPCR.

  • Cell culture medium and reagents.

  • Linear and cyclic peptide analogues.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Microplate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate and culture until they reach the desired confluency.

  • Cell Stimulation:

    • For agonist testing: Remove the culture medium and add varying concentrations of the peptide agonist (linear or cyclic) in stimulation buffer.

    • For antagonist testing: Pre-incubate the cells with varying concentrations of the peptide antagonist, followed by the addition of a fixed concentration of a known agonist.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the specific cAMP assay kit being used.

  • Data Analysis:

    • For agonists, plot the cAMP concentration as a function of the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • For antagonists, plot the response (e.g., cAMP concentration) as a function of the logarithm of the antagonist concentration to determine the IC50 value.[18][19][20][21][22]

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate relevant signaling pathways and experimental workflows.

Integrin_Signaling Integrin Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Receptor FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin RGD Binding Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Ras Ras Grb2_Sos->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: Integrin signaling pathway initiated by RGD peptide binding.

Melanocortin_Receptor_Signaling Melanocortin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MCR Melanocortin Receptor (e.g., MC4R) G_alpha_s Gαs MCR->G_alpha_s Activation Peptide α-MSH Analogue Peptide->MCR Binding AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Pigmentation, Energy Homeostasis) CREB->Gene_Expression

Caption: Melanocortin receptor signaling via the Gs-cAMP pathway.

CXCR4_Signaling CXCR4 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 Receptor G_alpha_i Gαi CXCR4->G_alpha_i Activation G_beta_gamma Gβγ CXCR4->G_beta_gamma CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binding Ras Ras G_alpha_i->Ras PI3K PI3K G_beta_gamma->PI3K PLC PLC G_beta_gamma->PLC Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Chemotaxis Chemotaxis Ca_PKC->Chemotaxis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: Major signaling pathways downstream of the CXCR4 receptor.

Experimental_Workflow General Experimental Workflow for Bioactivity Comparison cluster_synthesis Peptide Synthesis & Characterization cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Purification Purification (HPLC) and Characterization (Mass Spec) SPPS->Purification Cyclization Cyclization of Linear Peptide Purification->Cyclization Binding_Assay Binding Affinity Assay (e.g., Competitive Radioligand Binding) Purification->Binding_Assay Stability_Assay Serum Stability Assay Purification->Stability_Assay Functional_Assay Cell-Based Functional Assay (e.g., cAMP accumulation) Purification->Functional_Assay Cyclic_Purification Purification and Characterization of Cyclic Peptide Cyclization->Cyclic_Purification Cyclic_Purification->Binding_Assay Cyclic_Purification->Stability_Assay Cyclic_Purification->Functional_Assay IC50_EC50 Determine IC50 / EC50 Binding_Assay->IC50_EC50 Half_Life Calculate Half-life (t1/2) Stability_Assay->Half_Life Functional_Assay->IC50_EC50 Comparison Compare Bioactivity of Linear vs. Cyclic Analogues IC50_EC50->Comparison Half_Life->Comparison

Caption: Experimental workflow for comparing linear and cyclic peptides.

Conclusion

The decision to pursue a linear or cyclized peptide analogue in drug development is a critical one, with significant implications for the compound's therapeutic potential. As demonstrated by the presented data, cyclization can markedly improve key pharmacological properties such as binding affinity and metabolic stability. However, the success of this strategy is highly dependent on the specific peptide and the nature of the cyclization. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of linear and cyclized peptide analogues, enabling researchers to make data-driven decisions in the design and optimization of novel peptide-based therapeutics.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the highest standards of safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (CAS No. 190004-53-6), a compound frequently used in synthetic organic chemistry and drug development. The procedures outlined here are grounded in federal regulations and established laboratory safety practices to ensure the protection of personnel and the environment.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This initial risk assessment informs every subsequent step of the disposal process.

GHS Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications mandate that this compound be handled as a hazardous substance. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all personnel handling this chemical, whether in its pure form or as waste, must wear the following[2][3][4]:

  • Eye Protection: Chemical safety goggles with side-shields or a face shield.

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is necessary to prevent respiratory tract irritation[4][5].

Core Principles of Compliant Chemical Waste Management

The disposal of laboratory chemical waste is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard[6][7][8]. The following principles form the foundation of a compliant disposal plan.

PrincipleRationale & Key Actions
Identification Accurately classify the waste. Due to its GHS hazard statements, this compound is considered hazardous waste[9].
Segregation Prevent dangerous reactions by storing incompatible chemicals separately[9][10][11]. This compound should be kept away from strong oxidizing agents, strong acids, and strong bases[4][12].
Containment Use appropriate, leak-proof containers that are compatible with the chemical waste[6][13]. Containers must be kept securely capped except when adding waste[13].
Labeling Clearly identify waste to ensure safe handling and disposal. Labels must include the words "Hazardous Waste," the full chemical name, and the associated hazards[8][9][14].
Accumulation Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel[13][14].

Step-by-Step Disposal Protocol

This protocol details the procedures for disposing of solid, liquid, and contaminated laboratory waste associated with this compound. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular trash [8][11].

Disposal of Solid Waste (Unused Reagent, Contaminated Materials)

This category includes the pure, solid chemical, as well as contaminated items like weigh boats, gloves, and absorbent pads.

  • Prepare a Waste Container: Obtain a designated solid hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This is typically a rigid, sealable pail or drum[3].

  • Label the Container: Before adding any waste, affix a hazardous waste label[8][15]. Fill it out completely with:

    • The words "Hazardous Waste"

    • Generator Information: Principal Investigator's name, lab location.

    • Contents: "this compound" (no formulas or abbreviations) and any other constituents.

    • Hazards: Check the boxes for "Irritant" or "Health Hazard."

  • Transfer Waste: Carefully transfer the solid chemical and any contaminated disposables (e.g., weigh paper, wipes, gloves) into the container. When handling the powder, perform the transfer in a chemical fume hood to minimize inhalation exposure[3].

  • Seal and Store: Securely seal the container lid. Store the container in your designated Satellite Accumulation Area (SAA), away from incompatible materials[13].

Disposal of Liquid Waste (Aqueous/Organic Solutions)

This applies to any solutions containing the dissolved compound.

  • Prepare a Waste Container: Obtain a designated liquid hazardous waste container (typically a plastic or glass bottle with a screw cap) from EHS. Ensure the container material is compatible with the solvent used[6][13]. For example, do not store acidic solutions in metal containers[6].

  • Label the Container: Affix a hazardous waste label and list all chemical components of the solution by their full names and estimate their percentages[8][15].

  • Transfer Waste: In a chemical fume hood, carefully pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion[6].

  • Seal and Store: Tightly screw the cap on the container. Store it in secondary containment (e.g., a chemical-resistant tray) within your SAA to prevent spills from spreading[6].

Decontamination of Non-Disposable Labware

Glassware that has come into contact with the chemical must be decontaminated before being washed for reuse.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: This initial rinsate is considered hazardous waste. It must be collected and added to the appropriate liquid hazardous waste container[3].

  • Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Restrict Access: Immediately alert others in the area and restrict access to the spill zone.

  • Don PPE: If not already wearing it, don the required PPE (gloves, safety goggles, lab coat).

  • Contain the Spill: For a solid powder spill, prevent it from becoming airborne[3]. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain it.

  • Collect Spill Debris: Carefully sweep or scoop the solid material or the absorbed liquid into a designated hazardous waste container[3].

  • Decontaminate the Area: Clean the spill surface with a suitable solvent, collecting all cleaning materials (wipes, pads) as hazardous waste[3].

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting protocols.

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from using this compound.

G cluster_start Waste Generation cluster_type 1. Identify Waste Type cluster_procedure 2. Follow Disposal Protocol cluster_end 3. Final Steps start Waste Generated Containing This compound solid Solid Waste (Powder, Contaminated Gloves, Wipes, Weigh Boats) start->solid Categorize liquid Liquid Waste (Aqueous or Organic Solutions, Decontamination Rinsate) start->liquid Categorize labware Contaminated Labware (Non-Disposable Glassware) start->labware Categorize solid_proc Place in Labeled SOLID Hazardous Waste Container solid->solid_proc liquid_proc Pour into Labeled LIQUID Hazardous Waste Container liquid->liquid_proc labware_proc 1. Rinse with Solvent 2. Collect Rinsate as Liquid Hazardous Waste 3. Wash Labware labware->labware_proc store Securely Seal Container & Store in Satellite Accumulation Area (SAA) solid_proc->store liquid_proc->store labware_proc->liquid_proc Rinsate pickup Arrange for Pickup by EHS / Licensed Waste Contractor store->pickup When Full or per Schedule

Caption: Decision workflow for the disposal of waste containing this compound.

References

Essential Safety and Operational Guide for Handling 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (CAS No: 190004-53-6). The following procedural guidance is designed to answer key operational questions, ensuring the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a potential for splashing or significant dust generation.[3]Protects against eye irritation from dust particles or splashes.[1] Ensure eye protection meets appropriate government standards.[4]
Skin Protection Chemical-resistant lab coat.[3] Nitrile rubber gloves (inspect before use and change frequently).[3][5] Closed-toe shoes.[3]Prevents skin contact which can cause irritation.[1] Contaminated gloves should be disposed of immediately.[4]
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust inhalation.[2][3] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator is required.[3]Prevents respiratory tract irritation.[1] Avoid actions that generate dust, such as pouring from a height.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental compliance. The following protocols outline the necessary steps for safely managing this compound throughout its lifecycle in the lab.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe prep_materials Prepare Materials (Weigh boats, spatula, etc.) don_ppe->prep_materials weigh Weigh Compound (Minimize Dust) prep_materials->weigh Begin Experiment transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate_surfaces Decontaminate Work Surfaces dissolve->decontaminate_surfaces Experiment Complete decontaminate_equipment Clean Equipment decontaminate_surfaces->decontaminate_equipment doff_ppe Doff PPE Correctly decontaminate_equipment->doff_ppe solid_waste Segregate Solid Waste (Gloves, weigh boats) doff_ppe->solid_waste dispose Dispose via Certified Hazardous Waste Program solid_waste->dispose liquid_waste Segregate Liquid Waste (Solvent mixtures) liquid_waste->dispose

Safe Handling and Disposal Workflow

Experimental Protocols

Preparation:

  • Designate a Work Area: All handling of the solid compound should occur within a certified chemical fume hood to control dust and vapors.[3] Cover the work surface with absorbent bench paper.[6]

  • Assemble PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Gather Materials: Have all necessary equipment, such as spatulas, weigh boats, and containers, ready to minimize movement and potential for spills.[6]

Handling:

  • Weighing: When weighing the powder, use an enclosed balance if possible.[6] Transfer the powder in small scoops to avoid generating dust.[6] Keep the container closed as much as possible.[6]

  • Transferring: Use a spatula for transferring the solid. Avoid pouring the powder directly from the bottle.[3][6]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[3] If working with the material in solution, take precautions to avoid spills and work over disposable bench covers.[6]

Post-Handling and Decontamination:

  • Clean Work Area: After handling is complete, decontaminate the work area. Wet cleaning methods or a HEPA vacuum are preferred over dry sweeping to avoid dispersing dust.[6]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[3]

  • Disposal Method: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.